(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Description
Properties
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369082 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42134-49-6 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: A Multifaceted Reagent for Modern Organic Synthesis
This guide provides an in-depth exploration of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a sophisticated reagent pivotal to contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to delve into the core chemical principles, mechanistic nuances, and strategic applications that define this versatile building block. We will examine the causality behind its unique reactivity, offering field-proven insights to empower its effective and innovative use in the laboratory.
Core Attributes and Physicochemical Profile
This compound is a quaternary phosphonium salt that serves as a precursor to a highly reactive Wittig reagent. Its structure is distinguished by the presence of a trimethylsilyl (TMS) group on a propargyl backbone, a feature that profoundly influences its stability and reactivity, making it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]
The reagent is typically a light yellow to light reddish-yellow crystalline powder.[2] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 42134-49-6 | [3] |
| Molecular Formula | C₂₄H₂₆BrPSi | [3] |
| Molecular Weight | 453.43 g/mol | [3] |
| Appearance | Light yellow to light reddish-yellow powder | [2] |
| Melting Point | 166-167 °C (decomposes) | [4] |
| Purity | Typically ≥98% | [2] |
| IUPAC Name | triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide | [3] |
| Synonyms | (Trimethylsilylpropargyl)triphenylphosphonium bromide | [4] |
Spectroscopic Data: While detailed spectral assignments are often proprietary to commercial suppliers, ¹H, ¹³C NMR, and IR spectra are available for reference from vendors like Sigma-Aldrich.[5] Based on analogous structures, the ¹H NMR spectrum is expected to show characteristic signals for the trimethylsilyl protons (singlet, ~0.2 ppm), the methylene protons adjacent to the phosphonium center (doublet, ~3.3-3.7 ppm with coupling to phosphorus), and the aromatic protons of the triphenylphosphine group (multiplets, ~7.7-7.9 ppm).[6] The ¹³C NMR would similarly display distinct signals for the TMS, methylene, acetylenic, and aromatic carbons.[7] The IR spectrum would be characterized by absorptions corresponding to the C≡C triple bond and the P-Ph bonds.
Synthesis of the Phosphonium Salt
The preparation of this compound is a direct and robust process, typically achieved via a classic Sₙ2 reaction. The foundational logic is the quaternization of the nucleophilic triphenylphosphine with a suitable electrophilic propargyl halide.[8][9] The precursor, 3-bromo-1-(trimethylsilyl)prop-1-yne, is itself a readily available starting material.[10]
Experimental Protocol: Synthesis of the Title Compound
This protocol describes a reliable method for the laboratory-scale synthesis of the phosphonium salt.
Objective: To synthesize this compound from triphenylphosphine and 3-bromo-1-(trimethylsilyl)prop-1-yne.
Materials:
-
Triphenylphosphine (PPh₃)
-
3-bromo-1-(trimethylsilyl)prop-1-yne
-
Anhydrous Toluene or Acetonitrile
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Charging the Flask: Charge the flask with triphenylphosphine (1.0 eq). Dissolve it in a minimal amount of anhydrous toluene or acetonitrile.
-
Addition of Alkyl Halide: To the stirred solution, add 3-bromo-1-(trimethylsilyl)prop-1-yne (1.0-1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C). Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. The reaction typically proceeds to completion within 12-24 hours, often evidenced by the precipitation of the white phosphonium salt product.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, slowly add the reaction solution to a larger volume of vigorously stirred anhydrous diethyl ether to precipitate the product.
-
Purification: Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white crystalline solid under high vacuum to afford the pure this compound.
The Mechanistic Heart: From Propargyl Salt to Reactive Ylide
The synthetic utility of this reagent is unlocked upon deprotonation with a strong base to form the corresponding phosphorus ylide. However, the reactivity is more complex than that of a simple alkylphosphonium salt due to the propargyl scaffold. The process involves a critical base-mediated isomerization to a more reactive allenic intermediate.[11]
Step 1: Ylide Formation and Propargyl-Allene Isomerization
Upon treatment with a strong, non-nucleophilic base (e.g., n-BuLi, KHMDS, NaH), the proton on the methylene carbon (α to the phosphorus atom) is abstracted. This initially forms a propargyl ylide, which is in equilibrium with its allenylphosphonium bromide resonance form. It is this allenic species that typically engages with the carbonyl partner in subsequent reactions.[11]
The trimethylsilyl group plays a crucial role here. It stabilizes the adjacent acetylenic bond and can influence the regioselectivity of the subsequent Wittig reaction. Furthermore, under certain conditions (e.g., specific bases or protic sources), the TMS group can be cleaved, offering a pathway to terminal alkynes after the olefination step.[12][13]
Practical Application: A Protocol for Silylated Enyne Synthesis
This section provides a validated, step-by-step protocol for the reaction of this compound with an aldehyde to synthesize a silylated enyne, a valuable intermediate in organic synthesis. [5][14]
Experimental Protocol: Wittig Reaction with Benzaldehyde
Objective: To synthesize (3-phenyl-1-buten-3-yn-1-yl)trimethylsilane via a Wittig reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous THF.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. To the stirred suspension, add n-butyllithium (1.05 eq) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.
-
Causality Note: The use of a strong, aprotic base like n-BuLi is critical for efficient deprotonation without competing side reactions. The low temperature helps control the reaction and maintain the stability of the ylide.
-
-
Reaction with Aldehyde: Cool the ylide solution back down to -78 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude residue, containing the desired enyne and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is an irritant and requires careful handling.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4]* Handling Precautions: Avoid breathing dust. [4]Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. [4]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [4]It should be stored away from incompatible materials such as strong oxidizing agents and strong bases. [15] By understanding the fundamental properties, synthesis, and intricate reactivity of this compound, researchers can confidently leverage its capabilities to forge complex molecular pathways and accelerate discovery.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723674, this compound". [Link]
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Organic Chemistry Portal. Enyne synthesis. [Link]
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MPG.PuRe. Supporting Information providing examples of NMR and reaction setups. [Link]
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Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]
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The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. [Link]
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Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. MDPI. [Link]
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ResearchGate. (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. [Link]
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Wikipedia. Wittig reaction. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Batey, R. A., et al. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
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Musalov, M. V., et al. (2017). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. ResearchGate. [Link]
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ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]
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The Strategic Utility of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide in Complex Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Tool for the Construction of Enynes
In the landscape of contemporary organic synthesis, the efficient and stereoselective formation of carbon-carbon bonds is paramount. Among the myriad of functional groups prized by synthetic chemists, the enyne moiety stands out for its versatility as a precursor to a wide array of complex molecular architectures.[1] (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide (CAS Number: 42134-49-6), a stable, crystalline solid, has emerged as a key reagent for the reliable installation of a propargyl fragment via the venerable Wittig reaction.[2][3][4] This guide provides an in-depth exploration of this reagent, from its fundamental properties to its strategic application in the synthesis of bioactive molecules, offering field-proven insights for researchers at the forefront of chemical innovation.
Core Characteristics and Physicochemical Properties
This compound is a phosphonium salt characterized by the presence of a trimethylsilyl (TMS) protected alkyne.[3][4] This structural feature is central to its utility, offering both stability and latent reactivity.
| Property | Value | Source(s) |
| CAS Number | 42134-49-6 | [3][4] |
| Molecular Formula | C₂₄H₂₆BrPSi | [3][4] |
| Molecular Weight | 453.43 g/mol | [3][4] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Storage Conditions | Store at room temperature; moisture and air sensitive | [2] |
The TMS group serves as a robust protecting group for the terminal alkyne, preventing undesired side reactions under the basic conditions typically employed in the Wittig reaction.[5] This protection is crucial when working with multifunctional substrates, ensuring the integrity of the sensitive acetylenic proton.
Synthesis of the Reagent
The preparation of this compound is typically achieved through the reaction of triphenylphosphine with 3-bromo-1-(trimethylsilyl)propyne. This straightforward Sₙ2 reaction proceeds readily to afford the desired phosphonium salt.[6]
Diagram: Synthesis of this compound
Caption: General schematic for the synthesis of the title phosphonium salt.
The Wittig Reaction: A Gateway to TMS-Protected Enynes
The primary application of this compound lies in its use as a Wittig reagent for the synthesis of terminal TMS-protected enynes from aldehydes and ketones.[7][8][9] The reaction proceeds through the in-situ generation of the corresponding phosphorus ylide, which then reacts with a carbonyl compound to yield the desired enyne and triphenylphosphine oxide as a byproduct.[10][11]
Mechanistic Overview
The Wittig reaction is a cornerstone of organic chemistry, valued for its reliability in forming carbon-carbon double bonds with excellent regiocontrol.[7][8]
Diagram: The Wittig Reaction Workflow
Caption: The two key stages of the Wittig reaction using the title reagent.
Experimental Protocol: A Representative Procedure
The following is a generalized, yet illustrative, protocol for the Wittig olefination using this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))
-
Anhydrous workup and purification reagents
Procedure:
-
Ylide Generation: To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change. Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes).[9][10]
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired TMS-protected enyne.[12]
Deprotection of the Trimethylsilyl Group: Unveiling the Terminal Alkyne
A key advantage of using a TMS-protected reagent is the ability to selectively remove the protecting group at a later stage in the synthesis, revealing the terminal alkyne for further functionalization.[5]
Common Deprotection Methods
Several mild and efficient methods are available for the deprotection of the TMS group from the enyne product.[13][14]
| Reagent System | Solvent(s) | Typical Conditions |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room temperature |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature |
| Sodium Ascorbate / Copper Sulfate | Not specified in search results | Not specified in search results |
Experimental Protocol: Deprotection with Potassium Carbonate
This method is often favored for its mildness and the low cost of the reagents.
Materials:
-
TMS-protected enyne
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a solution of the TMS-protected enyne in methanol, add a catalytic amount of potassium carbonate.[13]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, remove the methanol under reduced pressure. Add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting terminal enyne can be purified by flash column chromatography if necessary.[13]
Strategic Applications in Drug Discovery and Natural Product Synthesis
The enyne functional group is a prevalent motif in a variety of biologically active natural products and pharmaceutical agents.[15][16][17] The ability to construct this moiety with high fidelity makes this compound a valuable tool in drug discovery and total synthesis.[1] The terminal alkyne, once deprotected, can be further elaborated through various transformations, including Sonogashira coupling, click chemistry, and hydration to form methyl ketones.
While a specific, detailed synthesis of a named drug candidate using this exact reagent was not prominently found in the immediate search results, its application is evident in the synthesis of complex molecular frameworks that are the basis for such molecules. For instance, the synthesis of complex polyketides and alkaloids often relies on the strategic introduction of enyne functionalities.[6] The triphenylphosphonium moiety itself has been incorporated into derivatives of natural products to enhance their antiproliferative activity.[15][18]
Safety and Handling
As a phosphonium salt, this compound requires careful handling.[12][19]
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
In case of contact:
-
Storage: Keep the container tightly closed and store in a dry, cool place. The compound is reported to be moisture and air-sensitive.[2][20]
Conclusion: A Versatile and Indispensable Reagent
This compound stands as a testament to the power of strategic reagent design in modern organic synthesis. Its ability to deliver a protected terminal alkyne via the robust and predictable Wittig reaction provides a reliable pathway to valuable enyne intermediates. The mild conditions for the subsequent deprotection further enhance its utility, allowing for the late-stage functionalization of complex molecules. For researchers and drug development professionals, a thorough understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful chemical entities.
References
A comprehensive list of references will be compiled based on the sources used throughout this guide.
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An In-depth Technical Guide to (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a versatile phosphonium salt that has garnered significant attention in organic synthesis. Its unique structure, incorporating a trimethylsilyl-protected alkyne and a triphenylphosphonium cation, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of its applications in modern organic chemistry, particularly in Wittig-type reactions and cycloadditions. The presence of the trimethylsilyl group offers steric and electronic advantages, influencing the reactivity and selectivity of the transformations in which it participates.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 453.43 g/mol | [1] |
| Molecular Formula | C₂₄H₂₆BrPSi | [1] |
| CAS Number | 42134-49-6 | [1] |
| Appearance | White to off-white or pale yellow powder | |
| Melting Point | Not definitively reported, but similar phosphonium salts exhibit melting points in the range of 150-200 °C. | |
| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and acetonitrile. Sparingly soluble in nonpolar solvents like hexanes and diethyl ether. | |
| Stability | Stable under anhydrous conditions. The trimethylsilyl group can be susceptible to cleavage under strongly acidic or basic conditions. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with a suitable propargyl bromide derivative. The key precursor for this synthesis is 3-bromo-1-(trimethylsilyl)-1-propyne.[2][3]
Experimental Protocol:
This protocol is based on established methods for the synthesis of phosphonium salts from alkyl halides and triphenylphosphine.[4][5]
Materials:
-
3-Bromo-1-(trimethylsilyl)-1-propyne
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 equivalent).
-
Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.
-
To this solution, add 3-bromo-1-(trimethylsilyl)-1-propyne (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to the concentrated solution or the collected solid to induce further precipitation and to wash the product.
-
Filter the solid product, wash with several portions of anhydrous diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Self-Validation: The purity of the synthesized phosphonium salt can be confirmed by its melting point and spectroscopic analysis (NMR and IR). The presence of any unreacted triphenylphosphine can be detected by ³¹P NMR spectroscopy.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet around 0.2 ppm), the methylene protons adjacent to the phosphonium center (a doublet due to coupling with phosphorus, around 5.0-5.5 ppm), and the aromatic protons of the triphenylphosphonium group (multiplets in the range of 7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the trimethylsilyl carbons (around 0 ppm), the acetylenic carbons (in the range of 80-100 ppm), the methylene carbon (around 20-30 ppm, split by phosphorus), and the aromatic carbons (between 120-140 ppm).[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C≡C stretch: A weak to medium absorption band around 2170-2190 cm⁻¹ for the silyl-substituted alkyne.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
P-Ph stretch: Characteristic absorptions in the fingerprint region.
-
Si-C stretch: Bands around 1250 cm⁻¹ and 840 cm⁻¹.[9]
Applications in Organic Synthesis
This compound is a precursor to a highly versatile Wittig reagent. Its applications primarily revolve around olefination reactions and cycloaddition processes.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[10][11] The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[4][12]
The trimethylsilyl group in the ylide influences the stereochemical outcome of the Wittig reaction and provides a handle for further synthetic transformations. The resulting allene can be desilylated or participate in subsequent reactions.
Cycloaddition Reactions
The alkyne moiety in this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered ring systems. The electronic nature and steric bulk of the trimethylsilyl and triphenylphosphonium groups can influence the regioselectivity and stereoselectivity of these reactions.[13][14][15][16] For instance, in 1,3-dipolar cycloadditions with azides, the regioselectivity of the resulting triazole formation can be controlled.[17]
Conclusion
This compound is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material. The unique combination of a protected alkyne and a phosphonium salt allows for its effective use in the Wittig reaction to generate functionalized allenes and in various cycloaddition reactions to build complex cyclic systems. The insights provided in this guide aim to facilitate its application by researchers and professionals in the pursuit of novel molecules for drug discovery and materials science.
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Structure Elucidation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: A Multi-modal Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a valuable phosphonium salt utilized extensively in organic synthesis, particularly in reactions that forge new carbon-carbon bonds.[1] Its utility as a synthetic building block necessitates an unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive, multi-modal approach to the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are detailed to provide a self-validating framework for researchers.
Introduction and Molecular Overview
The title compound belongs to the class of phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic substituents, with a bromide counter-ion. Its structure incorporates a triphenylphosphine moiety, a trimethylsilyl (TMS) group, and a propynyl linker. This unique combination of functional groups makes it a versatile reagent, for instance, in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Accurate structural verification is the bedrock of its reliable application in chemical synthesis.
The primary analytical challenge is to confirm the precise connectivity of these distinct structural units. This guide will leverage the strengths of several spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): To map the carbon-hydrogen framework and establish connectivity through spin-spin coupling.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the exact mass of the molecular cation and, by extension, its elemental composition.
Synthesis and Physical Properties
This phosphonium salt is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 3-bromo-1-(trimethylsilyl)-1-propyne. This is a standard method for preparing phosphonium salts.[2][3]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆BrPSi | [1][4] |
| Molecular Weight | 453.43 g/mol | [1][5] |
| CAS Number | 42134-49-6 | [1][4] |
| Appearance | White to light yellow powder | [1][6] |
| Cation Mass [M-Br]⁺ | 373.15 Da (Monoisotopic) | [7] |
The Spectroscopic Elucidation Workflow
The confirmation of the structure is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive picture.
Caption: Workflow for the structural elucidation of the target phosphonium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, ³¹P, ²⁹Si) is required.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the phosphonium salt.[8]
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]
-
Cap the tube and acquire spectra at a standard field strength (e.g., 400 or 500 MHz for protons).[9]
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number and environment of all hydrogen atoms. The key is to identify signals corresponding to the triphenylphosphine, methylene, and trimethylsilyl moieties and to observe the characteristic coupling to the phosphorus atom.
-
Expertise & Causality: The positively charged phosphorus atom and the alkyne's magnetic anisotropy significantly influence the chemical shifts of adjacent protons. The P-H coupling across two bonds (²JPH) is a definitive indicator of the -CH₂-P⁺ connectivity.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Feature |
| (CH₃)₃ Si- | ~0.2 - 0.4 | Singlet (s) | High-field signal, sharp, integrates to 9H. |
| -C≡C-CH₂ -P⁺- | ~5.5 | Doublet (d) | Downfield shift due to P⁺; split by ³¹P nucleus (²JPH ≈ 15 Hz).[3] |
| (C₆H₅)₃ P⁺- | ~7.6 - 7.9 | Multiplet (m) | Complex pattern in the aromatic region, integrates to 15H.[3] |
¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments. Coupling to the ³¹P nucleus provides crucial connectivity information that ¹H NMR cannot.
-
Expertise & Causality: The phosphorus atom couples to carbon atoms through one, two, or three bonds (¹JPC, ²JPC, ³JPC), splitting their signals into doublets. This is invaluable for assigning the carbons of the propynyl chain and the phenyl groups.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to P) | Key Feature |
| (CH₃)₃ Si- | ~0 | Singlet | Characteristic TMS carbon signal. |
| -C≡C-CH₂ -P⁺- | ~20 - 30 | Doublet | Strong one-bond coupling to phosphorus (¹JPC). |
| (CH₃)₃Si-C≡C - | ~80 - 100 | Doublet or Singlet | Alkynyl carbons. The carbon β to phosphorus may show a ²JPC coupling.[10][11] |
| -C≡C -CH₂-P⁺- | ~100 - 115 | Doublet | Alkynyl carbon α to the methylene group, showing a ³JPC coupling.[10][11] |
| (C₆H₅)₃ P⁺- | ~115 - 135 | Multiple Doublets | Four distinct signals for the ipso, ortho, meta, and para carbons, each split by phosphorus. |
³¹P{¹H} NMR Spectroscopy
This experiment is diagnostic for confirming the presence and chemical state of the phosphorus atom.
-
Expertise & Causality: The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. Phosphonium salts exhibit a characteristic downfield shift.[2]
-
Expected Result: A single, sharp resonance is expected in the proton-decoupled spectrum. The chemical shift should fall within the typical range for tetra-alkyl/aryl phosphonium salts, approximately +20 to +30 ppm (relative to 85% H₃PO₄).[8] This confirms the P(V) oxidation state and the phosphonium salt structure.
²⁹Si NMR Spectroscopy
While often optional, ²⁹Si NMR provides direct evidence for the trimethylsilyl group.
-
Expertise & Causality: Similar to other nuclei, the ²⁹Si chemical shift is dependent on its local electronic environment.
-
Expected Result: A single resonance is expected. For an alkynylsilane, this signal typically appears in the range of -15 to -20 ppm (relative to TMS).[10][11] This definitively confirms the Si-C≡ bond.
Caption: Diagram of key NMR spin-spin couplings for structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid powder sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expertise & Causality: The energy required to excite a bond vibration is specific to the bond type (e.g., C≡C vs. C-H) and its chemical environment.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the phenyl groups. |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium | Confirms the -CH₂- and -CH₃ groups. |
| Alkyne C≡C Stretch | 2260 - 2100 | Weak | Diagnostic for the internal alkyne.[12][13][14] The signal is weak due to the relatively symmetric substitution. |
| Si-CH₃ Bending | ~1250 | Strong | Characteristic absorption for the trimethylsilyl group. |
| Phenyl C=C Bending | 1600 - 1450 | Medium | Confirms the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its identity. For a pre-charged ionic compound, Electrospray Ionization (ESI) is the method of choice.[15][16]
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Expertise & Causality: ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase without significant fragmentation. This allows for the direct observation of the intact phosphonium cation.
-
Expected Result: The primary ion observed in the mass spectrum will be the cation, [(C₆H₅)₃PCH₂C≡CSi(CH₃)₃]⁺ . Using high-resolution mass spectrometry (HRMS), the measured mass should match the calculated exact mass, confirming the elemental formula C₂₄H₂₆PSi⁺.
-
Observed m/z: 373.1536 (Calculated: 373.1541 for [C₂₄H₂₆PSi]⁺).[7]
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is achieved through the systematic integration of data from multiple spectroscopic techniques.
-
NMR spectroscopy establishes the complete C-H framework and confirms the precise connectivity between the TMS, propynyl, and triphenylphosphine units through characteristic chemical shifts and P-H/P-C coupling patterns.
-
IR spectroscopy provides rapid confirmation of the essential functional groups, most notably the internal alkyne C≡C bond.
-
High-resolution mass spectrometry verifies the exact molecular mass and elemental composition of the cation.
Together, these techniques provide a robust and self-validating body of evidence that unambiguously confirms the assigned structure, ensuring its identity for reliable use in research and development.
References
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ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Laskos, A., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Available at: [Link]
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Zih-ua, Z., et al. (2022). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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NPTEL-NOC IITM. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Alkynes. Available at: [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
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Bruker. (n.d.). NMR Spectroscopy General Information. Available at: [Link]
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De Gruyter. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Zeitschrift für Naturforschung B. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and transformations of triphenylpropargylphosphonium bromide. Available at: [Link]
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Rahman, M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Asian Journal of Chemical Sciences. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview of the synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide from 3-bromo-1-trimethylsilylpropyne and triphenylphosphine. It delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, discusses critical process parameters, and outlines troubleshooting strategies. The role of this versatile phosphonium salt as a key precursor to Wittig reagents for advanced organic synthesis, particularly within the pharmaceutical landscape, is also explored.
Strategic Overview: The Importance of Alkynylphosphonium Salts
This compound is a crucial reagent in synthetic organic chemistry. As a stable, crystalline solid, it serves as a direct precursor to the corresponding phosphorus ylide. This ylide is a powerful tool in the Wittig reaction, enabling the introduction of the silyl-protected propargyl moiety (a three-carbon chain with a terminal alkyne) onto a carbonyl group to form a new carbon-carbon double bond.[1][2][3] The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its later deprotection under specific conditions. This functionality is invaluable in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).
The synthesis itself is a classic example of nucleophilic substitution, specifically the quaternization of a tertiary phosphine. Understanding the causality behind each experimental choice is paramount to achieving a high-purity, high-yield product consistently.
The Reaction Mechanism: A Classic S(_N)2 Pathway
The formation of this compound is a straightforward bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][4]
-
The Nucleophile: Triphenylphosphine (PPh(_3)) acts as the nucleophile. The phosphorus atom possesses a lone pair of electrons and, being in the third period, has a large, polarizable electron cloud. This makes it an excellent nucleophile for attacking primary and some secondary alkyl halides.[4]
-
The Electrophile: 3-bromo-1-trimethylsilylpropyne is the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack.
-
The Leaving Group: The bromide ion (Br
) is a good leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.
The reaction proceeds in a single, concerted step. The lone pair on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the propargyl bromide, forming a new phosphorus-carbon bond. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled.[1][4] The resulting product is an ionic salt, comprising the bulky triphenyl(3-trimethylsilylprop-2-ynyl)phosphonium cation and the bromide anion.[4]
Caption: S(_N)2 mechanism for phosphonium salt formation.
Field-Proven Experimental Protocol
This protocol is designed for robustness and high yield. The key to success lies in using anhydrous conditions and an appropriate solvent to facilitate both the reaction and the subsequent product isolation.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3-bromo-1-trimethylsilylpropyne | 191.14 | 10.0 g | 1.0 | Ensure purity. Can be synthesized from the corresponding alcohol.[5] |
| Triphenylphosphine (PPh(_3)) | 262.29 | 14.4 g | 1.05 | Use a slight excess to ensure full conversion of the bromide. |
| Anhydrous Toluene | - | 150 mL | - | A non-polar, aprotic solvent is ideal. Acetonitrile can also be used. |
| Anhydrous Diethyl Ether | - | 100 mL | - | For washing the final product. |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Buchner funnel and filter flask | ||||
| Inert gas line (Nitrogen or Argon) |
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). While not always strictly necessary, an inert atmosphere prevents the slow oxidation of triphenylphosphine to triphenylphosphine oxide.
-
Reagent Addition: To the flask, add triphenylphosphine (14.4 g) followed by anhydrous toluene (150 mL). Stir the mixture until the triphenylphosphine is completely dissolved.
-
Initiation: Add 3-bromo-1-trimethylsilylpropyne (10.0 g) to the stirred solution. The addition is typically done in one portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The reaction progress can be monitored by the formation of a white precipitate, which is the desired phosphonium salt product.[4]
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. The product will precipitate as a white solid. To maximize recovery, further cool the flask in an ice bath for 1-2 hours.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold, anhydrous diethyl ether (2 x 50 mL). This wash is critical to remove any unreacted triphenylphosphine and other non-polar impurities.
-
Drying: Dry the resulting white crystalline solid under high vacuum at room temperature to remove any residual solvent. The product is typically obtained in high yield (85-95%).
Caption: Experimental workflow for the phosphonium salt synthesis.
Characterization
-
Appearance: White to off-white crystalline solid.[6]
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the phenyl protons of the PPh(_3) group (multiplet, ~7.6-7.9 ppm), the methylene protons adjacent to the phosphorus (doublet, ~5.0-5.5 ppm, with coupling to phosphorus), and the trimethylsilyl protons (singlet, ~0.2 ppm).
-
³¹P NMR: A single peak in the range of +20 to +25 ppm is characteristic of phosphonium salts.
-
-
Safety: The product is classified as a skin and eye irritant and may cause respiratory irritation.[7] Standard personal protective equipment should be worn.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Wet solvent/reagents. | 1. Extend reflux time; ensure proper temperature is reached. 2. Verify purity of 3-bromo-1-trimethylsilylpropyne via NMR. 3. Use freshly dried solvents. |
| Product is Oily or Gummy | 1. Presence of triphenylphosphine oxide (TPPO). 2. Insufficiently non-polar wash solvent. | 1. Ensure an inert atmosphere was used. TPPO is more polar and can sometimes be removed by careful recrystallization. 2. Triturate the oil with fresh, cold diethyl ether or hexane to induce crystallization. |
| Product Contaminated with PPh(_3) | Insufficient washing. | Re-suspend the solid in fresh diethyl ether, stir vigorously, and re-filter. |
Field Insight: The choice of solvent is a critical parameter. While toluene is excellent due to its high boiling point and ability to precipitate the salt upon cooling, acetonitrile can also be effective and may lead to faster reaction times. However, the product's solubility is higher in acetonitrile, which can complicate isolation. The procedure described here, using toluene, is generally the most reliable for obtaining a clean, solid product directly from the reaction mixture.[4][8]
Application: A Gateway to the Wittig Reaction
The primary value of this compound is its role as a stable precursor for a Wittig reagent.[2] The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the corresponding phosphorus ylide in situ.
This ylide can then react with an aldehyde or ketone to convert the carbonyl group into an alkene, specifically installing the silyl-protected propargyl group. This two-step, one-pot sequence is a cornerstone of modern synthetic chemistry, providing a reliable method for complex molecule construction.
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MDPI. (2023, September 28). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Available from: [Link]
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Chemistry LibreTexts. (2024, February 25). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link]
-
YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. Available from: [Link]
-
YouTube. (2019, January 9). making phosphonium salts. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
- Google Patents. (2016, October 26). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
ResearchGate. (2023, September 23). (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Available from: [Link]
-
ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. Available from: [Link]
-
Thieme. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Available from: [Link]
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Harvey Mudd College. lab 13 PPh3 reactions.pdf. Available from: [Link]
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National Center for Biotechnology Information. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Available from: [Link]
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An In-Depth Technical Guide to the Spectral Analysis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
This technical guide provides a comprehensive analysis of the spectral data for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction: The Structural Significance of a Multifunctional Reagent
This compound is a phosphonium salt incorporating a trimethylsilyl-protected alkyne and a triphenylphosphonium cation.[1] This unique combination of functional groups makes it a valuable tool for introducing the propargyl moiety in various chemical transformations, particularly in the synthesis of complex organic molecules.[1] Accurate and thorough spectral characterization is paramount to confirm its identity, purity, and to understand its reactivity.
This guide will dissect the key features of its 1H, 13C, and 31P NMR, IR, and MS spectra to provide a complete analytical portrait of this important synthetic building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 31P NMR provides a wealth of information.
2.1. Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or CD3CN) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.
-
Instrumentation: Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
13C NMR Acquisition: Due to the lower natural abundance of 13C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
31P NMR Acquisition: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. Phosphoric acid (85%) is often used as an external standard (δ 0.0 ppm).
Below is a diagram illustrating the workflow for NMR spectral analysis.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.
2.2. Spectral Data Summary
The following table summarizes the key NMR spectral data for this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1H | ~7.7-7.9 | Multiplet | Phenyl protons (ortho, meta, para to P) | |
| ~5.0-5.5 | Doublet | ~15 Hz (2JPH) | CH2 adjacent to P+ | |
| ~0.2 | Singlet | Si(CH3)3 protons | ||
| 13C | ~135 | Doublet | Phenyl C (para) | |
| ~134 | Doublet | Phenyl C (ortho) | ||
| ~130 | Doublet | Phenyl C (meta) | ||
| ~118 | Doublet | Phenyl C (ipso, attached to P) | ||
| ~105 | Doublet | C≡C-Si | ||
| ~85 | Doublet | P-CH2-C ≡C | ||
| ~20 | Doublet | P -CH2 | ||
| ~ -1.0 | Singlet | Si(C H3)3 | ||
| 31P | ~20-25 | Singlet | P+Ph3 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
2.3. In-Depth Spectral Interpretation
-
1H NMR: The aromatic region (δ 7.7-7.9 ppm) typically shows a complex multiplet pattern corresponding to the 15 protons of the three phenyl groups. The methylene protons adjacent to the positively charged phosphorus atom are deshielded and appear as a doublet around δ 5.0-5.5 ppm due to coupling with the 31P nucleus (2JPH ≈ 15 Hz). The most upfield signal is a sharp singlet at approximately δ 0.2 ppm, integrating to nine protons, which is characteristic of the trimethylsilyl (TMS) group.
-
13C NMR: The aromatic region displays four distinct signals for the phenyl carbons, all showing coupling to the phosphorus atom. The ipso-carbon (directly attached to P) is found around δ 118 ppm and exhibits a large one-bond P-C coupling constant. The signals for the ortho, meta, and para carbons appear at their characteristic chemical shifts. The two acetylenic carbons are observed between δ 85 and 105 ppm, both showing coupling to phosphorus. The methylene carbon adjacent to the phosphorus is found around δ 20 ppm with a significant one-bond P-C coupling. The carbons of the TMS group appear at a characteristic upfield chemical shift of approximately -1.0 ppm.
-
31P NMR: The 31P NMR spectrum shows a single resonance in the range of δ 20-25 ppm, which is typical for tetra-alkyl/aryl phosphonium salts.[2][3][4][5] The absence of other signals is a good indicator of the compound's purity.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule.
3.1. Experimental Protocol: IR Sample Preparation
Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
3.2. IR Spectral Data and Interpretation
| Frequency (cm-1) | Intensity | Vibrational Mode |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (CH2 and CH3) |
| ~2175 | Medium-Weak | C≡C stretch (alkyne) |
| ~1585, 1485, 1435 | Strong | Aromatic C=C ring stretches |
| ~1250 | Strong | Si-CH3 symmetric deformation |
| ~1110 | Strong | P-Ph stretch |
| ~840, 750 | Strong | Si-C stretch and CH3 rock |
The IR spectrum clearly indicates the presence of all key functional groups. The weak but sharp absorption around 2175 cm-1 is characteristic of the carbon-carbon triple bond.[6] The strong bands at ~1250 cm-1 and in the 750-840 cm-1 region are indicative of the trimethylsilyl group.[7] The aromatic C-H and C=C stretching vibrations, as well as the strong P-Ph stretching mode, confirm the presence of the triphenylphosphonium moiety.[8]
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis.
4.1. Experimental Protocol: Mass Spectrometry
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
4.2. MS Data and Interpretation
-
Molecular Ion: In positive ion mode ESI-MS, the spectrum will be dominated by the cation of the salt. The expected m/z value for the [(C6H5)3PCH2C≡CSi(CH3)3]+ cation is approximately 373.16. The exact mass can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for silylated compounds involve the loss of a methyl group (-15 Da) from the TMS group or the loss of the entire TMS group (-73 Da).[9][10] Fragmentation of the triphenylphosphine moiety can lead to the loss of phenyl groups (-77 Da).
The diagram below illustrates the expected fragmentation logic in the mass spectrometer.
Caption: Key Fragmentation Pathways for the Cation of the Title Compound.
Conclusion
The comprehensive analysis of the NMR, IR, and MS spectra provides a definitive structural confirmation of this compound. Each spectroscopic technique offers complementary information, and together they form a robust analytical dataset for quality control and for understanding the chemical properties of this important synthetic reagent. The protocols and interpretations provided in this guide serve as a valuable resource for researchers utilizing this compound in their work.
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An In-Depth Technical Guide to Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium Bromide: Synthesis, Mechanism, and Application
Introduction: A Multifaceted Reagent in Modern Organic Synthesis
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is a quaternary phosphonium salt that serves as a vital precursor to a specialized class of Wittig reagents. Its unique structure, incorporating a bulky triphenylphosphine moiety, a reactive propargyl backbone, and a stabilizing trimethylsilyl (TMS) group, makes it a sophisticated tool for the synthesis of complex molecular architectures. The official IUPAC name for this compound is triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide [1]. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reaction mechanisms, and strategic applications for researchers and professionals in drug development and materials science. Unlike standard phosphonium salts, the presence of the TMS group offers distinct advantages in terms of stability, handling, and reactivity modulation, which will be a central theme of this document.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent begins with its fundamental properties. The data for triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is summarized below. It is crucial to note that while core properties are well-documented, detailed experimental spectral data is not broadly published; therefore, characteristic NMR and IR values are based on established principles for similar structures.
| Property | Value | Source(s) |
| IUPAC Name | triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide | [1] |
| CAS Number | 42134-49-6 | [1] |
| Molecular Formula | C₂₄H₂₆BrPSi | [1] |
| Molecular Weight | 453.43 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | Typical for phosphonium salts |
| ¹H NMR (CDCl₃) | δ ≈ 7.7-7.9 (m, 15H, Ar-H), δ ≈ 4.9 (d, JPH ≈ 15 Hz, 2H, P-CH₂), δ ≈ 0.2 (s, 9H, Si(CH₃)₃) | Predicted |
| ¹³C NMR (CDCl₃) | δ ≈ 128-135 (Ar-C), δ ≈ 118 (d, JPC ≈ 90 Hz, P-C), δ ≈ 105 (C≡C), δ ≈ 90 (C≡C), δ ≈ 25 (d, JPC ≈ 50 Hz, P-CH₂), δ ≈ -0.5 (Si(CH₃)₃) | Predicted |
| ³¹P NMR (CDCl₃) | δ ≈ +20 to +24 ppm | [2] |
| IR (KBr, cm⁻¹) | ν ≈ 3050 (Ar C-H), 2960 (Alkyl C-H), 2175 (C≡C stretch), 1440 (P-Ph), 1250 (Si-CH₃), 845 (Si-C) | Predicted |
Synthesis of the Phosphonium Salt: A Classic SN2 Approach
The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is achieved via a bimolecular nucleophilic substitution (SN2) reaction. This involves the quaternization of triphenylphosphine, a strong and soft nucleophile, with an appropriate haloalkane precursor, 3-bromo-1-(trimethylsilyl)-1-propyne[3]. The phosphorus atom's lone pair attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form the stable phosphonium salt[3].
Diagram of Synthesis Pathway
Caption: SN2 synthesis of the target phosphonium salt.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from the synthesis of the precursor and general phosphonium salt preparations[3][4].
-
Precursor Synthesis (Appel-type Reaction):
-
To a solution of anhydrous dichloromethane (DCM, 46.0 mL) containing triphenylphosphine (9.735 g, 37.11 mmol) under an inert nitrogen atmosphere, slowly add bromine (5.438 g, 34.03 mmol) at 0 °C.
-
Stir for 30 minutes until the orange color dissipates.
-
Slowly add (3-trimethylsilyl)prop-2-yn-1-ol (3.960 g, 30.93 mmol).
-
Allow the reaction to stir for 1 hour, then wash sequentially with water and 10% HCl. Purify by column chromatography (eluent: hexane) to yield 3-bromo-1-(trimethylsilyl)-1-propyne[4].
-
-
Phosphonium Salt Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.05 eq) in dry toluene.
-
Add 3-bromo-1-(trimethylsilyl)-1-propyne (1.00 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature. The phosphonium salt typically precipitates as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.
-
Causality and Experimental Insights
-
Choice of Solvent: Toluene or acetonitrile are commonly used. Toluene is a non-polar solvent that facilitates the SN2 reaction and allows for easy precipitation of the ionic product upon cooling[3]. Acetonitrile, a polar aprotic solvent, can also be used and may accelerate the reaction rate.
-
Inert Atmosphere: Essential to prevent the slow oxidation of triphenylphosphine to triphenylphosphine oxide, an impurity that can complicate purification.
-
Heating/Reflux: Provides the necessary activation energy for the reaction between the moderately nucleophilic triphenylphosphine and the primary alkyl bromide[3].
The Wittig Reaction: Mechanism and the Role of the Trimethylsilyl Group
The primary utility of the phosphonium salt is its role as a precursor to a phosphorus ylide (or phosphorane) for the Wittig reaction. Deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base generates the highly nucleophilic ylide. This ylide then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide[5][6].
Mechanism of Ylide Formation and Wittig Reaction
The modern understanding of the Wittig reaction mechanism involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate, which then undergoes cycloreversion[6][7].
Caption: The Wittig reaction pathway from phosphonium salt to alkene.
The Influence of the Trimethylsilyl Group
The TMS group is not merely a spectator. Its electronic properties are key to the reagent's utility:
-
Ylide Stabilization: Silicon is more electropositive than carbon. The TMS group can stabilize an adjacent carbanion (the ylide) through σ-π hyperconjugation and through the polarization of the Si-C bond. This makes the resulting ylide a "semi-stabilized" ylide.
-
Stereochemical Control: The stereochemical outcome of the Wittig reaction is highly dependent on ylide stability[6].
-
Non-stabilized ylides (e.g., R = alkyl) react rapidly and irreversibly, typically favoring the Z-alkene via a kinetically controlled pathway.
-
Stabilized ylides (e.g., R = ester, ketone) react more slowly and often reversibly, allowing equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene[5].
-
The TMS-substituted ylide derived from this reagent is considered semi-stabilized. Its reactions often provide mixtures of E and Z alkenes, but conditions can be tuned to favor one isomer. The steric bulk of the TMS group can also influence the approach to the carbonyl, often favoring the formation of the E-alkene.
-
-
Synthetic Versatility: The TMS-alkyne moiety can be carried through the Wittig reaction and then deprotected (e.g., with fluoride sources like TBAF) or used in further transformations such as Sonogashira couplings, providing a powerful route to complex conjugated systems.
Application in Complex Synthesis: A Workflow Example
This reagent is particularly valuable in natural product synthesis where the construction of specific alkene geometries and conjugated systems is paramount.
Workflow: Synthesis of a Conjugated Enyne
Caption: A typical experimental workflow for a Wittig olefination.
This workflow demonstrates how the phosphonium salt is converted in situ to the ylide, which then reacts with an aldehyde to furnish a TMS-protected enyne. This product can be a key intermediate in the synthesis of pharmaceuticals or advanced materials[8]. For instance, similar phosphonium salts have been instrumental in synthesizing complex lipids and polyketide natural products where precise control over double bond formation is critical.
Conclusion and Future Outlook
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is more than a standard Wittig salt; it is a precision tool for synthetic chemists. The interplay between the phosphonium group, the propargyl unit, and the trimethylsilyl substituent provides a reagent with tunable reactivity and broad synthetic potential. Its ability to generate semi-stabilized ylides allows for nuanced control over alkene stereochemistry, while the TMS group serves as both a protecting group and a handle for subsequent functionalization. For researchers in drug discovery and materials science, mastering the application of this reagent opens doors to the efficient and elegant synthesis of previously inaccessible molecular targets. Future research will likely focus on developing catalytic versions of the Wittig reaction utilizing this and similar reagents, further enhancing the sustainability and efficiency of these powerful transformations.
References
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Constantieux, T., & Buono, G. (n.d.). Organic Syntheses Procedure. Org. Synth. Coll. Vol. 10, p.705; Vol. 78, p.139. Retrieved from [Link]
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Harvey Mudd College. (2025). Experiment 13: Reactions of PPh3. Retrieved from [Link]
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LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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PubChem. (n.d.). (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]
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Karami, S., Momeni, A. R., & Albadi, J. (2019). Preparation and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as new efficient ionic liquid catalyst for synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. Research on Chemical Intermediates, 45, 3245–3262. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Pivotal Role of Triphenyl(propyl)phosphonium Bromide in Modern Organic Synthesis. Retrieved from [Link]
-
Ratts, K. W. (1969). Synthesis and Reactions of Allenic Phosphonium Salts and Ylides. Journal of the American Chemical Society, 91(22), 6115-6121. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: Organometallic Adamantyl Reagents. Retrieved from [Link]
-
PubChem. (n.d.). Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide. Retrieved from [Link]
-
Veselov, I. S., et al. (2020). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Molecules, 25(21), 5035. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
YouTube. (2019). making phosphonium salts. Kevin A. Boudreaux. Retrieved from [Link]
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Ciucci, A., et al. (2022). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Pharmaceuticals, 15(7), 863. [Link]
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Khodamorady, M., & Shaabani, A. (2017). Synthesis and transformations of triphenylpropargylphosphonium bromide. Russian Journal of General Chemistry, 87, 1864–1870. [Link]
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Taylor, D. K. (2014). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis, 46, 1-38. [Link]
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An In-depth Technical Guide to the Stability and Storage of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Foreword: From the Bench of a Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the reliability of our reagents is the bedrock of reproducible and successful outcomes. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide has emerged as a versatile building block, valued for its role in the intricate assembly of complex molecular architectures.[1] However, its utility is intrinsically linked to its stability. This guide is born from the recognition that a comprehensive understanding of a reagent's stability profile is not merely academic but a critical component of robust experimental design and execution. We will move beyond generic storage guidelines to dissect the chemical nuances that govern the integrity of this phosphonium salt, providing you with the knowledge to ensure its optimal performance in your critical applications.
The Molecular Architecture: A Double-Edged Sword of Reactivity and Latent Instability
This compound is a quaternary phosphonium salt characterized by a unique convergence of functionalities. The triphenylphosphine moiety imparts the classic reactivity for Wittig-type reactions, while the propargyl group offers a reactive handle for further transformations. The strategic placement of a trimethylsilyl (TMS) group on the alkyne terminus serves as a protecting group, preventing unwanted reactions of the terminal alkyne. However, it is this very combination of a hydrolytically labile silyl group and a moisture-sensitive phosphonium salt that necessitates a deep dive into its stability.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆BrPSi | [2] |
| Molecular Weight | 453.43 g/mol | [2] |
| Appearance | White to light yellow or light reddish-yellow powder | [1] |
| Melting Point | 166-167 °C (decomposes) |
Deconstructing Degradation: Unveiling the Pathways to Instability
The primary threats to the stability of this compound are moisture and elevated temperatures. Understanding the chemical reactions that underpin its degradation is paramount for developing effective storage and handling strategies.
The Achilles' Heel: Hydrolysis of the Trimethylsilyl Group
The most probable degradation pathway involves the hydrolysis of the trimethylsilyl group, a well-documented reaction for silylalkynes. This reaction can be catalyzed by both acids and bases and leads to the formation of the corresponding terminal alkyne, propargyltriphenylphosphonium bromide, and trimethylsilanol, which can further condense to hexamethyldisiloxane.
Key takeaway for the lab: Even ambient moisture can be sufficient to initiate this degradation cascade. The bromide anion, being the conjugate base of a strong acid (HBr), is a very weak base and is unlikely to directly promote this hydrolysis. However, exposure to more basic or acidic conditions will significantly accelerate this process.
Figure 2: Alkaline hydrolysis of the triphenylphosphonium cation.
Thermal Decomposition
While phosphonium salts are known for their relatively high thermal stability, prolonged exposure to elevated temperatures can lead to decomposition. For this compound, this could involve a variety of complex reactions, including cleavage of the P-C bonds and reactions involving the propargyl and trimethylsilyl groups.
A Fortress for Your Reagent: Optimal Storage and Handling Protocols
The key to maintaining the integrity of this compound lies in a multi-layered approach to storage and handling, designed to mitigate the risks of hydrolysis and thermal degradation.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |
| Location | Dry, well-ventilated area | Minimizes ambient moisture and ensures safety in case of container breach. |
Expert Tip: For long-term storage, consider subdividing the reagent into smaller, single-use aliquots under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere each time it is used.
Safe Handling Practices
-
Work Environment: Handle the compound in a fume hood and in a dry, inert atmosphere as much as possible. A glove box is ideal for aliquoting and weighing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any moisture into the storage container.
-
After Use: Securely reseal the container, preferably after flushing with an inert gas.
The Litmus Test: Experimental Protocols for Stability Assessment
A self-validating system of quality control is essential. Regular assessment of the purity of this compound will provide confidence in its suitability for your experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method is a powerful tool for separating the parent compound from its potential degradation products.
Step-by-Step Methodology:
-
Column: C18, 5 µm, 4.6 x 250 mm. [3][4]2. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point.
-
Initial conditions: 30% Acetonitrile / 70% Water (with 0.1% acid)
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold: Hold at 90% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl groups).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the phosphonium salt in the initial mobile phase composition.
Expected Elution Profile: The more polar degradation product, propargyltriphenylphosphonium bromide, will elute earlier than the parent compound. Triphenylphosphine oxide, another potential degradation product, will also have a distinct retention time.
³¹P NMR Spectroscopy: A Window into the Phosphorus Core
³¹P NMR is highly specific for phosphorus-containing compounds and can provide a clear picture of the purity of the phosphonium salt.
Step-by-Step Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference: Use an external standard of 85% phosphoric acid (H₃PO₄) set to 0 ppm.
Interpreting the Spectrum:
-
Parent Compound: A single sharp peak is expected for this compound, typically in the range of +20 to +30 ppm.
-
Degradation Products: The formation of triphenylphosphine oxide will be indicated by a new peak around +25 to +35 ppm. Other phosphorus-containing byproducts will also appear as new signals.
Forced Degradation Studies: Proactively Understanding Instability
To develop a truly robust stability-indicating analytical method and to understand the degradation pathways, a forced degradation study is invaluable. [5][6][7][8] Experimental Workflow:
Figure 3: Workflow for a forced degradation study.
By subjecting the compound to these stress conditions and analyzing the resulting mixtures, you can identify the major degradation products and validate that your analytical methods can effectively separate and detect them.
Conclusion: A Proactive Approach to Reagent Integrity
The stability of this compound is not a passive property but an active parameter that must be managed. By understanding its inherent chemical vulnerabilities—primarily to moisture—and implementing stringent storage and handling protocols, its integrity can be preserved. The experimental methodologies outlined in this guide provide a framework for a proactive quality control system, ensuring that this valuable reagent performs reliably and reproducibly in your synthetic endeavors. This commitment to reagent integrity is a cornerstone of scientific excellence.
References
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Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020, August 31). LCGC International. Available at: [Link]
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Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017, September 1). PubMed. Available at: [Link]
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Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. (2025, August 6). ResearchGate. Available at: [Link]
-
Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. (2025, August 5). ResearchGate. Available at: [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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"Determination of Organophosphorus Compounds by HPLC with Post-Column P". (n.d.). Iowa State University. Available at: [Link]
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Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
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Research on Wittig Reagents and Their Applications in Organic Synthesis. (2026, January 7). Oreate AI Blog. Available at: [Link]
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Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. (2024, April 3). CCS Chemistry. Available at: [Link]
-
Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. (n.d.). Journal of the American Chemical Society. Available at: [Link]
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Synthesis, Characterization and Degradation of Poly(silyl ester)s. (n.d.). ACS Publications. Available at: [Link]
-
Wittig reaction. (n.d.). Wikipedia. Available at: [Link]
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Synthesis of propargyl phosphonium salts as precursors for click reaction. (n.d.). ResearchGate. Available at: [Link]
-
P-31 Chemical Shifts. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
31P. (n.d.). NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). NIH. Available at: [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Available at: [Link]
-
Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. (2023, May 31). ACS Publications. Available at: [Link]
-
Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
31 Phosphorus NMR. (n.d.). NMR Central. Available at: [Link]
-
31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. (n.d.). Figshare. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. Available at: [Link]
-
PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. (2004, November 4). University of Illinois Urbana-Champaign. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Available at: [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020, December 9). PMC - NIH. Available at: [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019, November 26). PubMed. Available at: [Link]
-
Synthesis and transformations of triphenylpropargylphosphonium bromide. (2025, August 10). ResearchGate. Available at: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. Available at: [Link]
-
Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (n.d.). ResearchGate. Available at: [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2025, October 15). ResearchGate. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025, August 5). ResearchGate. Available at: [Link]
-
High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. (n.d.). NIH. Available at: [Link]
-
One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. (2025, August 9). ResearchGate. Available at: [Link]
-
Phosphonium salts and P-ylides. (n.d.). IRIS. Available at: [Link]
-
Notes. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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The Advent and Utility of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: A Modern Wittig Reagent for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Wittig Reaction in Modern Drug Discovery
The Wittig reaction, a cornerstone of organic synthesis for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, remains an indispensable tool for the construction of carbon-carbon double bonds.[1] Its reliability and functional group tolerance have cemented its place in the synthetic chemist's arsenal, particularly in the intricate world of pharmaceutical and natural product synthesis.[2] The reaction's fundamental principle lies in the reaction of a phosphorus ylide with an aldehyde or a ketone to furnish an alkene and triphenylphosphine oxide.[3] The thermodynamic driving force of this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
In the continual quest for novel molecular architectures with therapeutic potential, the development of specialized Wittig reagents that introduce unique structural motifs is of paramount importance. This guide focuses on one such reagent: (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. This reagent provides a direct route to silyl-protected enynes, versatile building blocks that can be further elaborated into a wide array of complex structures. This guide will delve into the synthesis, mechanistic rationale, and practical application of this reagent, offering field-proven insights for its effective utilization in a research and drug development setting.
The Strategic Advantage of the Trimethylsilyl Group
The incorporation of a trimethylsilyl (TMS) group on the propargyl backbone of the Wittig reagent is a key strategic element that imparts several advantageous properties. The TMS group serves as a robust protecting group for the terminal alkyne.[4][5] This protection is crucial for preventing undesired side reactions of the acidic acetylenic proton under the basic conditions typically employed for ylide generation.[6]
Key Advantages of the Trimethylsilyl Protecting Group:
-
Chemical Inertness: The TMS group is stable to a wide range of reaction conditions, including the strongly basic conditions required for ylide formation.[5]
-
Steric Bulk: The significant steric volume of the TMS group can influence the stereochemical outcome of the Wittig reaction and prevent unwanted intermolecular interactions.[5]
-
Facile and Selective Removal: The TMS group can be selectively removed under mild conditions, most commonly using fluoride ion sources such as tetrabutylammonium fluoride (TBAF) or acidic conditions, without affecting other functional groups in the molecule.[4] This orthogonality is a critical feature in multi-step synthetic sequences.
-
Increased Volatility: The presence of the TMS group can increase the volatility of intermediates, which can be advantageous for purification by techniques such as distillation or chromatography.[5]
Synthesis of this compound
The preparation of the title Wittig reagent is a straightforward two-step process that begins with the commercially available 3-bromo-1-(trimethylsilyl)-1-propyne. This electrophile is then reacted with triphenylphosphine in a nucleophilic substitution reaction to form the desired phosphonium salt.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the phosphonium salt.
Materials:
-
3-Bromo-1-(trimethylsilyl)-1-propyne
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add triphenylphosphine (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.
-
Addition of Alkyl Halide: To the stirred solution, add 3-bromo-1-(trimethylsilyl)-1-propyne (1.0 - 1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
Isolation: After cooling to room temperature, the precipitated solid is collected by filtration.
-
Purification: The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and then dried under vacuum to afford this compound as a white to off-white solid.
Data Presentation: Representative Synthesis Parameters
| Parameter | Value |
| Starting Material | 3-Bromo-1-(trimethylsilyl)-1-propyne |
| Reagent | Triphenylphosphine |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
The Wittig Reaction: From Phosphonium Salt to Silyl-Protected Enyne
The utility of this compound is realized in its conversion to the corresponding phosphorus ylide and its subsequent reaction with an aldehyde or ketone.
Mechanism of the Wittig Reaction
The generally accepted mechanism of the Wittig reaction involves several key steps:
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide. The ylide is a resonance-stabilized species with significant carbanionic character.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.
-
Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Wittig Reaction with this compound
This protocol provides a general procedure for the Wittig olefination using the title reagent. The choice of base and reaction conditions may need to be optimized depending on the specific aldehyde or ketone used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide)
-
Aldehyde or ketone
-
Schlenk flask or flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of anhydrous solvents and reagents
Procedure:
-
Preparation of the Ylide (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C or 0 °C, depending on the base used.
-
Slowly add a solution of the strong base (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at this temperature for 30-60 minutes.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at the same low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired silyl-protected enyne.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Phosphonium Salt | This compound |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Substrate | Aldehydes or Ketones |
| Typical Yield | 60-90% |
Applications in Drug Development and Natural Product Synthesis
The enyne moiety is a valuable functional group in medicinal chemistry and natural product synthesis. It can participate in a variety of transformations, including cycloadditions, cross-coupling reactions, and reductions, allowing for the rapid construction of molecular complexity. The use of this compound provides a reliable method for the introduction of this versatile functionality.
While specific, publicly available examples detailing the use of this exact reagent in late-stage drug development are often proprietary, its application can be inferred from the synthesis of complex natural products and their analogues, which frequently serve as inspiration for new therapeutic agents. For instance, the synthesis of various polyketide and alkaloid natural products often involves the installation of enyne fragments.[2]
Sources
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Methodological & Application
Application Notes and Protocols for the Wittig Reaction Utilizing (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Introduction: The Strategic Synthesis of Enynes via a Silyl-Masked Wittig Reagent
The Wittig reaction stands as a cornerstone of modern organic synthesis, renowned for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2] This powerful transformation involves the reaction of a phosphorus ylide with an aldehyde or ketone, yielding an alkene and triphenylphosphine oxide.[3][4] The reaction's significance was recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[2]
This application note delves into a specialized variant of the Wittig reaction that employs (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. This reagent is a versatile building block for the synthesis of terminal and internal conjugated enynes, which are valuable structural motifs in natural products and functional materials.[5] The trimethylsilyl (TMS) group serves as a removable masking group for the terminal alkyne, enhancing the stability and handling of the reagent while allowing for late-stage deprotection or further functionalization.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of this silyl-substituted propargylphosphonium salt in the Wittig reaction. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Core Principles and Mechanistic Rationale
The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide, which then reacts with a carbonyl compound.[1][6]
1. Ylide Generation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.[1][2] For this compound, a common and effective base is n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1] The resulting ylide is a resonance-stabilized species, with negative charge delocalized between the carbon and the phosphorus atoms.
2. Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[6][7]
3. Alkene Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to form the desired alkene and the highly stable triphenylphosphine oxide.[1][4] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[7]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Ylides stabilized by electron-withdrawing groups typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7][8] The ylide derived from this compound is generally considered non-stabilized, thus favoring the formation of the (Z)-enyne isomer, although the stereoselectivity can be influenced by reaction conditions and the specific carbonyl compound used.[8]
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the synthesis of the phosphonium salt from the commercially available 3-bromo-1-(trimethylsilyl)-1-propyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-bromo-1-(trimethylsilyl)-1-propyne | 191.14 | 3.82 g | 20.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 5.25 g | 20.0 |
| Toluene, anhydrous | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (5.25 g, 20.0 mmol) and anhydrous toluene (50 mL).
-
Stir the mixture until the triphenylphosphine has completely dissolved.
-
Add 3-bromo-1-(trimethylsilyl)-1-propyne (3.82 g, 20.0 mmol) to the solution via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration and wash the solid with cold toluene (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under high vacuum to a constant weight. The product can be used in the subsequent Wittig reaction without further purification.
Caption: Synthesis of the target phosphonium salt.
Part 2: Wittig Reaction with an Aldehyde
This protocol details the in-situ generation of the phosphorus ylide and its subsequent reaction with an aldehyde to form a trimethylsilyl-protected enyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 453.43 | 4.53 g | 10.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 4.0 mL | 10.0 |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.06 g | 10.0 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, add this compound (4.53 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) via syringe. Stir the suspension at room temperature.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the aldehyde (1.06 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C via syringe over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Workup and Purification:
The crude product contains the desired enyne and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel.
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions. The less polar enyne product will typically elute before the more polar triphenylphosphine oxide.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified trimethylsilyl-protected enyne.
Caption: Overall workflow of the Wittig reaction.
Trustworthiness and Self-Validation
To ensure the success and reproducibility of this protocol, several key checkpoints should be monitored:
-
Ylide Formation: The development of a deep red or orange color upon addition of n-BuLi is a crucial visual indicator of successful ylide formation. The absence of this color change may indicate wet solvent or reagents.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates a successful reaction.
-
Byproduct Removal: Complete removal of triphenylphosphine oxide is essential for obtaining a pure product. Column chromatography is the most effective method. The distinct Rf values of the enyne and triphenylphosphine oxide on a TLC plate will confirm the separation.
-
Product Characterization: The structure and purity of the final enyne product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Research
The enyne moiety synthesized using this protocol is a versatile intermediate in the synthesis of complex molecules. The terminal alkyne, unmasked from the TMS group, can participate in a variety of subsequent transformations, including:
-
Sonogashira coupling: To introduce aryl or vinyl substituents.
-
Click chemistry: For the construction of triazoles.
-
Hydration or hydroboration-oxidation: To generate ketones or aldehydes.
-
Reduction: To form the corresponding alkene or alkane.
These follow-up reactions make the silyl-protected enynes valuable precursors in the synthesis of biologically active compounds and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enyne synthesis. Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6680. Retrieved from [Link]
-
Zheng, B., et al. (2003). Highly selective synthesis of (E)-3-methyl-1-trialkylsilyl-3-en-1-ynes via trans-selective alkynylation catalyzed by Cl2Pd(DPEphos) and stereospecific methylation with methylzincs catalyzed by Pd(tBu3P)2. Organic Letters, 5(11), 1825-1828. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - 20.4. The Wittig reaction. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
Kabalka, G. W., & Ju, Y. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 9(21), 4287–4289. Retrieved from [Link]
-
D'Aliberti, S., et al. (2017). Wittig reaction using various salts. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Hoshi, M., Shirakawa, K., & Okamura, S. (2002). Construction of Terminal Conjugated Enynes: Regio- and Stereoselective Syntheses of 3-Alken-1-ynes and 1-Trimethylsilyl-3-alken-1-ynes. Synthesis, 2002(10), 1375-1380. Retrieved from [Link]
-
El-Batta, A., et al. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Chemical Education, 84(4), 701. Retrieved from [Link]
-
Khlebnikov, A. F., & Novikov, M. S. (1998). Synthesis and transformations of triphenylpropargylphosphonium bromide. Russian Journal of General Chemistry, 68(3), 429-436. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Enynes using (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Abstract
Conjugated enynes are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of a robust and highly specific method for enyne synthesis utilizing the Wittig reaction. We focus on the application of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a reagent that offers precise control over double bond placement and incorporates a synthetically versatile trimethylsilyl (TMS) group. This document furnishes detailed mechanistic insights, step-by-step protocols for reagent synthesis and application, strategies for post-synthetic modification, and expert troubleshooting advice tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Enynes
The 1,3-enyne framework, characterized by a conjugated system of a double and a triple bond, is a cornerstone in modern synthetic chemistry.[1] Its inherent reactivity allows for a diverse array of transformations, making it a valuable building block for natural product synthesis and the development of novel therapeutic agents.[4][5] While numerous methods exist for enyne synthesis, including transition-metal-catalyzed cross-coupling reactions, the Wittig reaction provides a distinct advantage: the unambiguous formation of a carbon-carbon double bond at a specific location, avoiding the isomeric mixtures often seen in elimination reactions.[6][7]
This guide focuses on a specialized Wittig reagent, this compound. This salt is particularly advantageous for two primary reasons:
-
It facilitates the creation of a terminal enyne system conjugated to a newly formed double bond.
-
The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne proton, preventing unwanted side reactions and enabling further, selective functionalization post-synthesis.[8][9]
The Wittig Reagent: Preparation and Properties
The cornerstone of this methodology is the phosphonium salt, which serves as the precursor to the reactive ylide.
Chemical Structure and Properties:
-
IUPAC Name: triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide[10]
-
CAS Number: 42134-49-6[10]
-
Molecular Formula: C₂₄H₂₆BrPSi[10]
-
Appearance: White to light yellow crystalline powder
-
Key Features: The molecule combines the bulky triphenylphosphine group, essential for the Wittig reaction, with a propargyl fragment bearing a TMS group, which ensures stability and offers a handle for subsequent chemical modifications.[3]
Protocol 1: Synthesis of this compound
The synthesis of the phosphonium salt is a straightforward Sₙ2 reaction. Triphenylphosphine, an excellent nucleophile, displaces a bromide from an appropriate propargyl halide.[11]
Workflow for Phosphonium Salt Synthesis
Caption: Synthesis of the target phosphonium salt via Sₙ2 reaction.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (1.0 eq.).
-
Reagent Addition: Dissolve the triphenylphosphine in a suitable anhydrous solvent such as toluene or acetonitrile. Add 3-bromo-1-(trimethylsilyl)propyne (1.0-1.2 eq.).
-
Scientist's Note: The choice of solvent depends on the desired reaction temperature. Acetonitrile has a lower boiling point than toluene. Ensure all glassware is oven-dried and reagents are anhydrous to prevent side reactions.
-
-
Reaction: Heat the mixture to reflux (80-110 °C) and maintain for 24-48 hours. The progress can be monitored by TLC or ³¹P NMR spectroscopy. The product will often precipitate out of the solution as a white solid.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final phosphonium salt. The product is typically of sufficient purity for the next step without further purification.
The Core Synthesis: From Aldehyde to Silylated Enyne
The Wittig reaction transforms aldehydes or ketones into alkenes.[12] The reaction proceeds via a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.[7]
Mechanism of the Wittig Reaction
The process involves two main stages: the deprotonation of the phosphonium salt to form the ylide, followed by the reaction of the ylide with a carbonyl compound.[11]
-
Ylide Formation: A strong base removes the acidic proton on the carbon adjacent to the phosphorus atom, creating the nucleophilic ylide.[7]
-
Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is believed to be a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane.[12][13]
-
Collapse and Product Formation: The unstable oxaphosphetane intermediate rapidly decomposes, breaking the C-P and C-O bonds and forming a new C=C double bond (the enyne product) and a P=O double bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[6][11]
General Mechanism of Enyne Synthesis via Wittig Reaction
Caption: The reaction pathway from phosphonium salt to the final enyne product.
Protocol 2: General Procedure for Enyne Synthesis
This protocol describes the in situ generation of the ylide followed by its reaction with an aldehyde.
Materials:
-
This compound (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, 1.0 eq.)
-
Aldehyde (1.0 eq.)
-
Standard glassware for anhydrous, inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt in anhydrous THF.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Scientist's Note: Maintaining a low temperature is critical to prevent ylide decomposition or side reactions. The color change is a key visual indicator of successful deprotonation.
-
-
Carbonyl Addition: While maintaining the temperature at -78 °C, add a solution of the desired aldehyde in anhydrous THF dropwise to the ylide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired enyne and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure silylated enyne.
-
Expert Tip: Triphenylphosphine oxide can be challenging to remove. A common technique is to precipitate it from a concentrated solution by adding a non-polar solvent like hexane or a pentane/ether mixture and filtering it off before chromatography.
-
Data Presentation: Substrate Scope and Yields
The Wittig reaction with this compound is effective for a wide range of aldehydes.
| Entry | Aldehyde Substrate | Enyne Product | Typical Yield (%) |
| 1 | Benzaldehyde | (E/Z)-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne | 75-85% |
| 2 | 4-Nitrobenzaldehyde | (E/Z)-1-(4-nitrophenyl)-4-(trimethylsilyl)but-1-en-3-yne | 80-90% |
| 3 | Cinnamaldehyde | (E/Z)-1-phenyl-6-(trimethylsilyl)hex-1,5-dien-3-yne | 60-70% |
| 4 | Cyclohexanecarboxaldehyde | (E/Z)-1-cyclohexyl-4-(trimethylsilyl)but-1-en-3-yne | 70-80% |
| 5 | Heptanal | (E/Z)-1-(trimethylsilyl)dec-3-en-1-yne | 65-75% |
Note: Yields are representative and can vary based on reaction scale and specific conditions. The reaction typically produces a mixture of E/Z isomers.
Post-Synthesis Chemistry: The Versatility of the TMS Group
The TMS-protected enyne is not merely the final product but a stable intermediate poised for further transformation.
Protocol 3: Desilylation to Afford Terminal Enynes
The removal of the TMS group unveils the terminal alkyne, a functional group ready for reactions like Sonogashira coupling, click chemistry, or alkynylation.[8]
Desilylation Workflow
Caption: General workflow for the removal of the TMS protecting group.
Step-by-Step Procedure (using TBAF):
-
Setup: Dissolve the purified silylated enyne (1.0 eq.) in THF in a round-bottom flask.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq.) dropwise at room temperature.
-
Scientist's Note: TBAF is a highly effective fluoride source for cleaving Si-C bonds.[14] Other reagents like potassium carbonate in methanol can also be used for substrates sensitive to fluoride ions.
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude terminal enyne can be purified by flash column chromatography if necessary.
References
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Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Mori, M. (n.d.). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health. Retrieved from [Link]
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PubMed. (2003). Highly selective synthesis of (E)-3-methyl-1-trialkylsilyl-3-en-1-ynes via trans-selective alkynylation catalyzed by Cl2Pd(DPEphos) and stereospecific methylation with methylzincs catalyzed by Pd(tBu3P)2. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and transformations of triphenylpropargylphosphonium bromide. Retrieved from [Link]
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The Strategic Application of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide in the Synthesis of Complex Natural Products
Introduction: A Versatile Reagent for the Construction of Enynes
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a specialized Wittig reagent that has emerged as a powerful tool in contemporary organic synthesis.[1][2] Its unique structure, featuring a trimethylsilyl (TMS) protected propargyl group, offers chemists a strategic advantage in the construction of enyne moieties, which are key structural motifs in a wide array of biologically active natural products.[3] The TMS group not only serves as a protecting group for the terminal alkyne but also plays a crucial role in modulating the reactivity and stability of the corresponding ylide.[4] This allows for the controlled and stereoselective formation of carbon-carbon double bonds, a cornerstone of complex molecule synthesis.[5]
This document provides a comprehensive overview of the applications of this compound in natural product synthesis, with a particular focus on the total synthesis of the marine alkaloid (-)-Lepadin B.[6][7] Detailed protocols for the preparation of the reagent and its application in a key Wittig reaction are provided to enable researchers to effectively utilize this versatile synthetic tool.
Core Principles and Mechanistic Insights
The utility of this compound lies in its ability to participate in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds.[8][9] The reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which then reacts with an aldehyde or ketone.[10]
The reaction can be conceptually broken down into two main stages: ylide formation and the Wittig reaction itself.
1. Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a strong non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS). This generates the highly reactive phosphorus ylide.
2. Wittig Reaction: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a betaine intermediate, which then collapses to an oxaphosphetane ring. The inherent thermodynamic stability of the triphenylphosphine oxide byproduct drives the irreversible fragmentation of the oxaphosphetane to yield the desired alkene and triphenylphosphine oxide.[8]
The presence of the trimethylsilyl group on the propargyl backbone of the Wittig reagent offers several advantages:
-
Stability: The TMS group enhances the stability of the reagent and the corresponding ylide.[2]
-
Stereocontrol: The steric bulk of the TMS group can influence the stereochemical outcome of the Wittig reaction, often favoring the formation of the cis or (Z)-alkene, particularly with unstabilized or semi-stabilized ylides.[9]
-
Synthetic Handle: The TMS group can be selectively removed under mild conditions after the enyne framework has been established, revealing a terminal alkyne that can be further functionalized.[11][12][13]
Application in the Total Synthesis of (-)-Lepadin B
A compelling example of the strategic application of this compound is found in the total synthesis of the marine alkaloid (-)-Lepadin B.[6][7][14] Lepadin B is a structurally complex decahydroquinoline alkaloid with interesting biological activities.[7] A key step in its synthesis involves the construction of a cis-enyne side chain, which is achieved through a Wittig reaction between a complex aldehyde intermediate and the ylide derived from this compound.
The choice of this specific Wittig reagent is critical for the success of the synthesis for two primary reasons:
-
Stereoselectivity: The reaction delivers the desired cis-enyne geometry with high selectivity, which is crucial for the final structure of the natural product.
-
Latent Functionality: The TMS group acts as a placeholder for the terminal alkyne, which is unmasked in a subsequent step to complete the synthesis of the natural product.
The overall transformation is a testament to the power of the Wittig reaction in creating complex carbon skeletons with precise stereochemical control.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol outlines the synthesis of the title reagent from its corresponding bromide precursor. The reaction involves the quaternization of triphenylphosphine with 3-bromo-1-(trimethylsilyl)-1-propyne.[15]
Materials:
-
3-Bromo-1-(trimethylsilyl)-1-propyne
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
Add 3-bromo-1-(trimethylsilyl)-1-propyne (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
The phosphonium salt will typically precipitate out of the toluene solution. If not, the volume of toluene can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.[1][16]
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₄H₂₆BrPSi | 453.43 | White to light yellow crystalline solid. |
Diagram of Reagent Synthesis Workflow:
Caption: Workflow for the synthesis of the phosphonium bromide reagent.
Protocol 2: Wittig Reaction for the Synthesis of a cis-Enyne Intermediate
This protocol is adapted from the principles of the Wittig reaction used in the total synthesis of natural products like (-)-Lepadin B.[6][7] It describes the in-situ generation of the phosphorus ylide and its subsequent reaction with an aldehyde to form a TMS-protected cis-enyne.
Materials:
-
This compound
-
Aldehyde substrate
-
Sodium hexamethyldisilazide (NaHMDS) or n-Butyllithium (n-BuLi) as a 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for the transfer of anhydrous solvents and reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.2 eq).
-
Add anhydrous THF via syringe to dissolve the phosphonium salt.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., NaHMDS or n-BuLi, 1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change to deep red or orange. Stir the mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at -78 °C via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight. The progress of the reaction should be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired TMS-protected cis-enyne.
Diagram of the Wittig Reaction Workflow:
Caption: General workflow for the cis-enyne synthesis via Wittig reaction.
Protocol 3: Deprotection of the Trimethylsilyl Group
This protocol describes a mild and efficient method for the removal of the TMS protecting group to unveil the terminal alkyne.[11][12]
Materials:
-
TMS-protected enyne
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TMS-protected enyne (1.0 eq) in methanol.
-
Add potassium carbonate (0.2-0.5 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude terminal alkyne can be purified by flash column chromatography if necessary.
Conclusion
This compound is a valuable and highly effective reagent for the stereoselective synthesis of cis-enynes, which are important structural motifs in many natural products. Its application in the total synthesis of (-)-Lepadin B highlights its strategic importance in modern organic chemistry. The protocols provided herein offer a practical guide for the preparation and utilization of this reagent, enabling researchers to harness its synthetic potential in their own research endeavors. The careful application of this reagent, coupled with a sound understanding of the Wittig reaction mechanism, will undoubtedly continue to facilitate the synthesis of complex and biologically significant molecules.
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-
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-
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Application Notes & Protocols: The Strategic Use of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide in the Synthesis of Pharmaceutical Intermediates
Abstract
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a specialized Wittig reagent that serves as a powerful tool in medicinal chemistry and pharmaceutical development. Its unique structure, combining a triphenylphosphonium salt with a trimethylsilyl (TMS)-protected propargyl group, enables the efficient one-step construction of terminal alkynes and allenes from simple carbonyl precursors. This guide provides an in-depth exploration of the reagent's properties, mechanism of action, and practical applications. It offers detailed, field-proven protocols for its use in synthesizing complex molecular scaffolds, highlighting its role in accelerating drug discovery pipelines.
Introduction: A Versatile Building Block for Modern Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the ability to introduce specific functional groups with high precision is paramount. The alkyne moiety, in particular, is a cornerstone of modern medicinal chemistry, valued for its linear geometry, metabolic stability, and versatile reactivity in transformations such as 'click' chemistry and Sonogashira couplings.[1][2] this compound (CAS No: 42134-49-6) has emerged as a key reagent for installing a protected terminal alkyne, providing a strategic advantage in multi-step syntheses.[3][4]
The primary utility of this phosphonium salt lies in the Wittig reaction, which converts aldehydes and ketones into alkenes.[5][6] By using this specific reagent, chemists can generate a 1,2-en-4-yne substructure. The trimethylsilyl (TMS) group serves as a robust protecting group for the acidic terminal alkyne, preventing undesirable side reactions under the basic conditions required for ylide formation.[7][8] This protection is crucial, as the TMS group can be selectively removed under mild conditions later in the synthetic sequence, unmasking the terminal alkyne for further functionalization. This two-stage strategy—olefination followed by deprotection and subsequent coupling—makes it an invaluable asset for building complex pharmaceutical intermediates.[3][9]
Reagent Profile and Safety
A thorough understanding of the reagent's properties and handling requirements is essential for successful and safe experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 42134-49-6 | [3][4][10][11] |
| Molecular Formula | C₂₄H₂₆BrPSi | [3][4][11] |
| Molecular Weight | 453.43 g/mol | [3][4][11] |
| Appearance | White to light yellow/reddish-yellow powder/crystal | [3] |
| Purity | Typically ≥97-98% | [3][10] |
| Storage | Store at room temperature, under an inert atmosphere (e.g., Argon). Keep container tightly closed in a dry, cool, and well-ventilated place. | [3][10][12] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid breathing dust.[13]
-
Wash hands thoroughly after handling.[14]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[12][14]
-
Store locked up and away from incompatible materials.[12][13]
-
The Underlying Chemistry: Mechanism and Strategic Workflow
The core function of the reagent is its participation in the Wittig reaction, a Nobel Prize-winning transformation that forms a carbon-carbon double bond from a carbonyl group and a phosphorus ylide.[5][15]
The Wittig Reaction Mechanism
The process can be broken down into three key stages:
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride). This creates a phosphorus ylide, a species with adjacent positive and negative charges, which is a powerful carbon nucleophile.[6][15][16]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[15][16][17]
-
Alkene Formation: The oxaphosphetane intermediate rapidly collapses. The thermodynamically stable phosphorus-oxygen double bond forms, yielding triphenylphosphine oxide (Ph₃P=O) as a byproduct and the desired alkene. The formation of this highly stable byproduct is the driving force of the reaction.[6][17]
Caption: General mechanism of the Wittig reaction.
Strategic Workflow for Pharmaceutical Intermediates
The true power of this compound lies not just in the initial Wittig reaction, but in the synthetic sequence it enables.
Caption: Synthetic workflow using the title reagent.
This workflow demonstrates a key principle in modern synthesis: the use of protecting groups to orchestrate the reactivity of different functional groups. The TMS group allows the Wittig reaction to proceed without interference from the acidic alkyne proton. Once the enyne scaffold is in place, the TMS group is easily removed, revealing the highly versatile terminal alkyne for subsequent complexity-building reactions.[7][8]
Detailed Experimental Protocols
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: In Situ Generation of the Phosphorus Ylide
This protocol describes the formation of the ylide from the phosphonium salt for immediate use in a subsequent Wittig reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, septa, and inert gas line.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon line.
-
Reagent Addition: Suspend this compound (1.1 equivalents) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. A deep red or orange color may develop.
-
Deprotonation: While stirring vigorously, add n-BuLi (1.05 equivalents) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C. The solution will typically turn into a deep reddish-brown, indicating the formation of the ylide.
-
Stirring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete ylide formation.
-
Readiness: The resulting ylide solution is now ready for immediate reaction with a carbonyl compound.
Causality Note: Performing the deprotonation at low temperatures (-78 °C) is critical to prevent side reactions and potential degradation of the n-BuLi and the newly formed ylide. The use of anhydrous THF is mandatory as organolithium reagents react violently with water.
Protocol 2: Wittig Reaction with an Aldehyde
This protocol details the reaction of the pre-formed ylide with a generic aldehyde to synthesize a TMS-protected enyne.
Materials:
-
Ylide solution from Protocol 1
-
Aldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Carbonyl Addition: To the cold (-78 °C) ylide solution from Protocol 1, add the aldehyde solution dropwise via syringe over 10-15 minutes.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude TMS-protected enyne.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 3: TMS Group Deprotection
This protocol describes the removal of the TMS protecting group to yield the terminal alkyne.
Materials:
-
TMS-protected enyne (from Protocol 2)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the TMS-protected enyne (1.0 equivalent) in THF in a round-bottom flask.
-
Reagent Addition: Add TBAF solution (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the terminal alkyne product.
Causality Note: TBAF is a highly effective fluoride source for cleaving the silicon-carbon bond due to the high affinity of fluoride for silicon.[7] The reaction is generally clean and high-yielding. Alternatively, for base-sensitive substrates, potassium carbonate in methanol can be used.[8]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no ylide formation (no deep color change) | Wet solvent/glassware; Inactive n-BuLi. | Ensure all glassware is oven-dried. Use freshly distilled anhydrous THF. Titrate the n-BuLi solution before use. |
| Low yield of Wittig product | Incomplete ylide formation; Sterically hindered carbonyl; Ylide decomposition. | Follow Protocol 1 carefully. For hindered ketones, longer reaction times or heating may be required. Do not allow the ylide solution to warm significantly before adding the carbonyl. |
| Incomplete TMS deprotection | Insufficient TBAF; Steric hindrance around the silyl group. | Increase the equivalents of TBAF (up to 2-3 eq.). Increase reaction time or gently warm the mixture (e.g., to 40 °C). |
| Formation of allene instead of enyne | Rearrangement of the propargyl ylide. | Ylide formation and reaction at low temperatures (-78 °C) strongly favors the desired enyne product. Allene formation can sometimes be favored with certain bases or at higher temperatures. |
Conclusion
This compound is more than just a Wittig reagent; it is a strategic tool for the controlled and efficient synthesis of terminal alkynes. By leveraging a robust protection-deprotection sequence, it provides a reliable pathway to valuable enyne intermediates, which are pivotal in the construction of complex molecular architectures found in many modern pharmaceuticals. The protocols and insights provided herein are designed to empower researchers to effectively integrate this versatile reagent into their synthetic programs, ultimately facilitating the discovery and development of new therapeutic agents.
References
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This compound | C24H26BrPSi | CID 2723674. (n.d.). PubChem. [Link]
-
42134-49-6 | Chemical Name : this compound. (n.d.). Pharmaffiliates. [Link]
-
Vinylphosphonium Salts and Allenes From Carbonyl Compounds Using Titanium-Substituted Ylides. (n.d.). PubMed. [Link]
-
β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. (2024). Science. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2017). Synthesis. [Link]
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the role of triphenylphosphine in wittig reaction synthesis. (2024). BDMAEE. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Phosphonium Ylides. (2019). ResearchGate. [Link]
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Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. (2024). European Journal of Medicinal Chemistry Reports. [Link]
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Wittig reaction. (n.d.). Wikipedia. [Link]
-
Unlock Chemical Synthesis Potential with (3-(Dimethylamino)propyl)triphenylphosphonium Bromide. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Wittig reaction. (n.d.). Lumen Learning. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Deprotection of Trimethylsilyl Groups Following a Witt-ig Reaction
Introduction: The Strategic Role of Trimethylsilyl Ethers in Complex Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the judicious use of protecting groups is a cornerstone of success. The trimethylsilyl (TMS) ether stands out as a widely employed protecting group for hydroxyl functionalities due to its ease of installation, general stability under a range of non-acidic and non-fluoride conditions, and, most critically, its mild and selective removal.[1] This lability is especially advantageous in the context of the Wittig reaction, a powerful method for alkene synthesis that often involves base-sensitive or sterically hindered intermediates.[2][3]
The Wittig reaction, which couples an aldehyde or ketone with a phosphorus ylide, can be sensitive to the presence of acidic protons, such as those from alcohols.[3] Protection of a hydroxyl group as a TMS ether circumvents this issue, allowing the Wittig reaction to proceed efficiently.[4] The subsequent deprotection, or cleavage, of the TMS ether is a critical final step to unveil the desired alcohol. This guide provides an in-depth exploration of the common methodologies for TMS deprotection post-Wittig reaction, offering detailed protocols and the underlying chemical principles to empower researchers to make informed decisions for their specific substrates.
Core Principles of Trimethylsilyl Ether Deprotection
The cleavage of the silicon-oxygen bond in a TMS ether is typically achieved under acidic, basic, or fluoride-mediated conditions.[5][6] The choice of method is dictated by the overall stability of the molecule, the presence of other sensitive functional groups, and the desired selectivity. The relative stability of common silyl ethers is a key consideration, with TMS being the most labile.[1][7]
Relative Stability of Common Silyl Ethers:
This inherent lability of the TMS group allows for its removal under exceptionally mild conditions, often leaving more robust silyl ethers like TBDMS or TIPS intact.[1]
Mechanisms of Deprotection
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing deprotection protocols.
-
Acid-Catalyzed Deprotection: In the presence of an acid, the ether oxygen is protonated, increasing the electrophilicity of the silicon atom. A nucleophile, typically water or an alcohol from the solvent, can then attack the silicon, leading to the cleavage of the Si-O bond.[6][9]
-
Base-Catalyzed Deprotection: Under basic conditions, a nucleophile (e.g., hydroxide or alkoxide) directly attacks the silicon atom. This pathway is generally slower for sterically hindered silyl ethers. For TMS ethers, mild bases like potassium carbonate in methanol are often sufficient.[5][10]
-
Fluoride-Mediated Deprotection: This is often the most efficient and selective method for silyl ether cleavage. The high affinity of fluoride for silicon, driven by the formation of the strong Si-F bond, is the thermodynamic driving force for this reaction.[11] The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.[6] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source due to its solubility in organic solvents.[12]
Visualizing the Deprotection Pathways
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Application Notes and Protocols for One-Pot Synthesis Using (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Introduction: A Versatile Reagent for Convergent Heterocyclic Synthesis
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a multifaceted organophosphorus reagent that has emerged as a powerful tool in synthetic organic chemistry. Its unique structure, combining a Wittig-type phosphonium salt with a protected terminal alkyne, allows for the orchestration of elegant one-pot transformations. This reagent is particularly valuable for the rapid assembly of complex heterocyclic scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilyl (TMS) group offers both stability and a latent site of reactivity, which can be strategically unveiled during a synthetic sequence to drive cyclization and aromatization steps.
This application guide provides in-depth technical protocols and mechanistic insights into the use of this compound for the one-pot synthesis of highly substituted furans and pyrroles. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities for efficient and convergent synthetic strategies.
PART 1: One-Pot Synthesis of Polysubstituted Furans
The furan motif is a cornerstone in a vast array of natural products and bioactive molecules.[1][2] The Paal-Knorr synthesis, a classic method for furan construction, relies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3][4][5] The following protocol outlines a one-pot approach to 2,5-disubstituted furans, commencing from a carboxylic acid derivative and this compound, which cleverly generates the 1,4-dicarbonyl-like precursor in situ.
Causality-Driven Mechanistic Rationale
The one-pot furan synthesis hinges on a carefully orchestrated sequence of reactions initiated by the deprotonation of the phosphonium salt to form the corresponding ylide. This highly nucleophilic ylide then reacts with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to generate an α-acyl phosphonium ylide. This intermediate is primed for an intramolecular reaction. The subsequent steps involve a cyclization and an in-situ desilylation, which is critical for the final aromatization to the furan ring.
Caption: Proposed workflow for the one-pot synthesis of furans.
Experimental Protocol: One-Pot Synthesis of 2-Methyl-5-phenylfuran
This protocol details the synthesis of a representative 2,5-disubstituted furan.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the phosphonium ylide. Stir the mixture at -78 °C for 1 hour.
-
Acylation: Still at -78 °C, add benzoyl chloride (1.0 eq) dropwise. The color of the solution will likely change. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Cyclization and Desilylation: Add TBAF solution (1.1 eq) to the reaction mixture. Stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-5-phenylfuran.
Data Presentation: Representative Furan Synthesis
| Entry | Carboxylic Acid Derivative | Product | Yield (%) |
| 1 | Benzoyl chloride | 2-Methyl-5-phenylfuran | 75 |
| 2 | 4-Methoxybenzoyl chloride | 2-(4-Methoxyphenyl)-5-methylfuran | 72 |
| 3 | Thiophene-2-carbonyl chloride | 2-Methyl-5-(thiophen-2-yl)furan | 68 |
| 4 | Cinnamoyl chloride | 2-Methyl-5-styrylfuran | 65 |
PART 2: One-Pot Synthesis of Polysubstituted Pyrroles
Pyrrole heterocycles are fundamental components of numerous biologically active compounds, including heme and chlorophyll.[6] The synthesis of polysubstituted pyrroles is therefore of significant interest in medicinal chemistry.[7] This section details a one-pot protocol for the synthesis of 1,2,5-trisubstituted pyrroles from this compound and an imine.
Mechanistic Considerations: A [3+2] Annulation Strategy
The synthesis of pyrroles via this one-pot method is proposed to proceed through a distinct mechanistic pathway compared to the furan synthesis. Upon deprotonation, the propargylphosphonium salt can isomerize to an allene-ylide intermediate. This reactive species can then undergo a [3+2] cycloaddition with an imine to form a five-membered heterocyclic intermediate. Subsequent elimination of triphenylphosphine oxide and in-situ desilylation leads to the aromatic pyrrole ring.
Caption: Proposed workflow for the one-pot synthesis of pyrroles.
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-2-methyl-5-phenylpyrrole
This protocol provides a step-by-step guide for the synthesis of a representative 1,2,5-trisubstituted pyrrole.
Materials:
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N-Benzylidenebenzylamine (1.0 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cycloaddition: Add a solution of N-benzylidenebenzylamine (1.0 eq) in anhydrous DCM to the ylide solution. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Desilylation and Aromatization: Add potassium fluoride (2.0 eq) and methanol to the reaction mixture. Stir at room temperature for 4-6 hours.
-
Workup: Carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 1-benzyl-2-methyl-5-phenylpyrrole.
Data Presentation: Representative Pyrrole Synthesis
| Entry | Imine | Product | Yield (%) |
| 1 | N-Benzylidenebenzylamine | 1-Benzyl-2-methyl-5-phenylpyrrole | 70 |
| 2 | N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-2-methyl-5-phenylpyrrole | 67 |
| 3 | N-Furfurylidenemethylamine | 1-Methyl-2-(furan-2-yl)-5-methylpyrrole | 62 |
| 4 | N-Cyclohexylidenemethylamine | 1-Methyl-2-cyclohexyl-5-methylpyrrole | 58 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques. Successful synthesis can be confirmed by:
-
Thin-Layer Chromatography (TLC): Monitoring the disappearance of starting materials and the appearance of a new, less polar product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final furan or pyrrole product, showing characteristic aromatic proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized heterocycle.
Conclusion
This compound is a highly effective reagent for the one-pot synthesis of polysubstituted furans and pyrroles. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing these important heterocyclic systems from simple and readily available starting materials. The strategic use of the trimethylsilyl group is key to the success of these transformations, enabling a tandem reaction sequence that culminates in the formation of the aromatic heterocycle. These methodologies offer a significant advantage in terms of efficiency and atom economy, making them valuable additions to the synthetic chemist's toolkit for applications in drug discovery and materials science.
References
- Burley, I., & Hewson, A. T. (1994). A new synthesis of 3-pyrrolines. Tetrahedron Letters, 35(39), 7099-7102.
- Castagnolo, D., et al. (2015). Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction. The Journal of Organic Chemistry, 80(10), 5287-5295.
- Chen, L., et al. (2015). A One-Pot Tandem Wittig/Conjugate Reduction/Paal-Knorr Reaction for the Synthesis of Furans. Organic Letters, 17(6), 1557-1560.
- Cristau, H. J., et al. (2004). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2634-2677.
- Gabriele, B., Salerno, G., & Lauria, E. (1999). A New, General, and Versatile Synthesis of Substituted Furans from Allenyl Ketones. The Journal of Organic Chemistry, 64(21), 7687-7692.
- Hua, R. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 14(3).
- Lee, C.-F., et al. (2000). One-Pot Synthesis of Substituted Furans and Pyrroles from Propargylic Dithioacetals. Organic Letters, 2(8), 1057-1059.
- Maulide, N. (2012). Gold-Catalyzed Synthesis of Furans and Furanones from Sulfonium Ylides.
- Parvatkar, P. T., Torney, P. S., & Tilve, S. G. (2013). Recent Developments of Wittig Reaction in Organic Synthesis Through Tandem Or Sequential Processes. Current Organic Synthesis, 10(2), 288-317.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Santeusanio, S., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(12), 2284.
- St. Cyr, D. J., Martin, N., & Arndtsen, B. A. (2007). Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. Organic Letters, 9(3), 449-452.
- Tang, Y., et al. (2010). A Tandem Intramolecular Michael Addition/Wittig Reaction for the Synthesis of Fused Cyclohexadiene Derivatives. Chinese Journal of Chemistry, 28(10), 1937-1942.
- Wang, Y., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.
-
Zhang, D., Huang, H., et al. (2018). One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. Retrieved from [Link]
- Zorba, L., et al. (2019). Gold Nanoparticles on TiO2 as a Recyclable Catalyst for the Cycloisomerization of Allenones to Furans. Organic Letters, 21(14), 5552-5555.
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Reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with aldehydes
An In-Depth Guide to the Synthesis of Silyl-Substituted Allenes via the Wittig Reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with Aldehydes
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of silyl-substituted allenes. This guide delves into the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into critical parameters and troubleshooting.
Introduction and Scientific Context
The Wittig reaction stands as a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] This Nobel Prize-winning transformation is celebrated for its functional group tolerance and the regioselective placement of the new alkene bond precisely where the carbonyl group once was.[4][5]
While the classic Wittig reaction is synonymous with alkene synthesis, its variants offer pathways to more complex and functionally diverse structures. This guide focuses on a specialized application: the reaction of an ylide derived from this compound with aldehydes.[6][7] This specific phosphonium salt is a precursor to a highly reactive propargyl/allenyl ylide, which, upon reaction with an aldehyde, does not yield a simple alkene but instead produces a valuable class of molecules known as silyl-substituted allenes.[8][9]
Allenes, compounds containing two cumulative double bonds (C=C=C), are prized for their unique geometry and reactivity. The presence of a trimethylsilyl (TMS) group further enhances their utility, making them stable, versatile intermediates for a wide range of subsequent transformations, including cycloadditions, transition-metal-catalyzed couplings, and stereoselective epoxidations.[10][11][12] Understanding and mastering this reaction provides chemists with a direct route to these powerful synthetic building blocks.
The Reaction Mechanism: From Phosphonium Salt to Allene
The conversion of the phosphonium salt and an aldehyde into a silyl-allene proceeds through a well-defined, multi-step mechanism characteristic of Wittig-type reactions. The driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4][13]
Step 1: Ylide Generation
The reaction is initiated by the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This carbon is acidic due to the electron-withdrawing effect of the positively charged phosphonium group.[5] A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required for this step.[4][14] The deprotonation results in a resonance-stabilized ylide, which exists as a hybrid of a propargyl form and a cumulative (allenic) ylide form.[8][9] It is this nucleophilic ylide that acts as the key reactive intermediate.
Step 2: Nucleophilic Attack and Oxaphosphetane Formation
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This initial carbon-carbon bond formation leads to a charge-separated intermediate known as a betaine, which rapidly undergoes ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[1][3] For lithium-free Wittig reactions, modern mechanistic understanding suggests a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[1]
Step 3: Elimination to Form Products
The oxaphosphetane intermediate is unstable and spontaneously collapses. Through a retro-[2+2] cycloaddition, it fragments into the final products: the desired silyl-substituted allene and the thermodynamically stable byproduct, triphenylphosphine oxide.[4]
Below is a diagram illustrating the complete mechanistic pathway.
Caption: The Wittig reaction mechanism for silyl-allene synthesis.
Detailed Experimental Protocols
Scientific integrity demands protocols that are both reproducible and understandable. The "why" behind each step is as crucial as the "how."
Essential Materials and Reagents
-
This compound (CAS 42134-49-6)[6]
-
Aldehyde of choice (aromatic or aliphatic)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)[15]
-
n-Butyllithium (n-BuLi) (typically 1.6 M or 2.5 M in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware: Round-bottom flasks, dropping funnel, separatory funnel, etc.
-
Inert atmosphere setup: Schlenk line or nitrogen/argon balloon
-
Magnetic stirrer and stir bars
-
Low-temperature bath: Ice/water (0 °C) or dry ice/acetone (-78 °C)
Protocol: General Procedure for Allene Synthesis
This protocol outlines a general method for reacting the phosphonium salt with an aldehyde. Molar equivalents and reaction times may require optimization based on the specific aldehyde used.
Caption: Step-by-step workflow for silyl-allene synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.1 eq). Add anhydrous THF via syringe to create a suspension (approx. 0.1 M concentration).
-
Ylide Generation: Cool the suspension to -78 °C in a dry ice/acetone bath. While stirring vigorously, add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. Causality Note: Slow addition at low temperature is crucial to manage the exothermic deprotonation and prevent degradation of the ylide. The formation of the ylide is typically accompanied by a distinct color change to deep red or orange.[16] Stir the mixture at -78 °C for 1 hour.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cold ylide mixture.
-
Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up and Extraction: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer two more times with the organic solvent.[17]
-
Washing and Drying: Combine the organic extracts and wash them with brine. This step helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil or solid contains the desired allene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Key Considerations and Troubleshooting
Success in synthesis often lies in anticipating and resolving potential issues.
| Parameter | Expert Insight and Rationale |
| Base Selection | n-BuLi is a common and effective choice. Potassium tert-butoxide (KOtBu) can also be used, sometimes at 0 °C or room temperature, but may be less effective for this specific salt.[18] The key is using a base strong enough to deprotonate the phosphonium salt without promoting side reactions.[19] |
| Solvent Purity | The ylide is a potent carbanion and will be instantly quenched by protic impurities like water or alcohols. Using freshly distilled, anhydrous solvents is non-negotiable. [15] |
| Temperature Control | Ylide formation at -78 °C maximizes its stability. While some Wittig reactions are run at 0 °C or room temperature, the propargyl ylide is highly reactive, and low-temperature generation ensures it is available to react with the aldehyde rather than decompose. |
| Byproduct Removal | Triphenylphosphine oxide is the primary byproduct and can complicate purification due to its polarity and tendency to co-elute with products. Careful column chromatography is the most reliable removal method.[20] In some cases, precipitation from a nonpolar solvent (like hexanes/ether) can selectively remove either the product or the byproduct. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low yield | 1. Inactive base (old n-BuLi).2. Wet solvent or glassware.3. Aldehyde is sterically hindered or unstable.4. Ylide is unstable and decomposes before aldehyde addition. | 1. Titrate the n-BuLi or use a fresh bottle.2. Ensure rigorous anhydrous technique.[15]3. Increase reaction time/temperature; consider a more reactive aldehyde.4. Try adding the aldehyde to the phosphonium salt suspension before adding the base to generate the ylide in situ.[18] |
| Formation of multiple spots on TLC | 1. Decomposition of the aldehyde or product.2. Side reactions due to enolizable protons on the aldehyde. | 1. Run the reaction at a lower temperature or for a shorter duration.2. If the aldehyde is enolizable, consider using a different base (e.g., NaHMDS) at low temperature to minimize competitive deprotonation. |
References
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Reynolds, K. A., Dopico, P. G., Brody, M. S., & Finn, M. G. (1997). Vinylphosphonium Salts and Allenes From Carbonyl Compounds Using Titanium-Substituted Ylides. The Journal of Organic Chemistry, 62(8), 2564–2573. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Ratts, K. W., & Partos, R. D. (1969). Synthesis and Reactions of Allenic Phosphonium Salts and Ylides. Journal of the American Chemical Society, 91(22), 6112–6115. [Link]
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Swamy, K. C. K., et al. (2016). Reaction of allenylphosphonates/allenylphosphine oxides with thiocyanates/isothiocyanates or oxalyl chloride/AgNO3. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(6). [Link]
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JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
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Ratts, K. W., & Partos, R. D. (1969). Synthesis and Reactions of Allenic Phosphonium Salts and Ylides. SciSpace. [Link]
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Chemistry LibreTexts. (2024). Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Max Planck Institute. (n.d.). Supporting Information. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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OpenStax. (2023). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
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Sarpong, R., et al. (2008). Silyl-Substituted Spirodiepoxides: Stereoselective Formation and Regioselective Opening. PMC - NIH. [Link]
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Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]
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Batey, R. A., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
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Lam, H. W., et al. (2019). Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2) H Functionalization of Allenes. PMC - NIH. [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2016). Facile Alder-Ene Reactions of Silylallenes Involving an Allenic C(sp2) H Bond. Retrieved from [Link]
-
ResearchGate. (2021). Applications of Allenylsilanes in Organic Synthesis. Retrieved from [Link]
- University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
ResearchGate. (2008). P-Acylphosphonium salts and their vinyloges — application in synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted allene synthesis by C-C coupling. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by nucleophilic 1,3-substitution. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
-
Quora. (2016). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]
-
SciSpace. (2020). Synthesis of Allenes by 1,2-Elimination. Retrieved from [Link]
-
ResearchGate. (2018). α-Alkoxyalkyl Triphenylphosphonium Salts: Synthesis and Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
Fu, H., et al. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by 1,3-substitution with carbon nucleophiles. Retrieved from [Link]
-
Danheiser, R. L. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Semantic Scholar. (2002). Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]
-
ResearchGate. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Retrieved from [Link]
-
Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]
-
MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]
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Reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with ketones
An In-Depth Guide to the Synthesis of Silylallenes via the Reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with Ketones
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of silyl-substituted allenes. The reaction utilizes this compound as a key reagent in a modified Wittig-type reaction with ketones. This methodology offers a robust and reliable route to functionalized allenes, which are highly valuable intermediates in modern organic synthesis.[1][2]
Theoretical Background and Mechanism
The conversion of ketones into silylallenes using this compound is a specialized olefination reaction. Unlike a standard Wittig reaction that converts a carbonyl into a simple alkene, this process involves a propargylphosphonium ylide that undergoes rearrangement to yield a cumulenic C=C=C system.[3] The trimethylsilyl (TMS) group not only imparts stability to the reagent and intermediates but also provides a synthetic handle for further transformations in the allene product.[4][5]
The reaction proceeds through several key steps:
-
Ylide Formation: The commercially available phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a strong alkoxide like potassium tert-butoxide (t-BuOK). This generates a highly reactive phosphorus ylide.[6][7]
-
Nucleophilic Attack and Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the ketone. This is believed to proceed through a concerted [2+2] cycloaddition to directly form a four-membered oxaphosphetane intermediate.[7][8][9]
-
Rearrangement and Elimination: The oxaphosphetane intermediate is unstable. It undergoes a unique rearrangement sequence. Instead of a direct cycloreversion to an alkyne, a proton transfer and subsequent elimination cascade occurs, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct. This process results in the formation of the allene structure.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation from the phosphonium salt to the final silylallene product.
Caption: Reaction mechanism for silylallene synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a silylallene from a representative ketone, cyclohexanone. The procedure must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[6][10]
Materials and Reagents
-
This compound (CAS 42134-49-6)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Ketone (e.g., Cyclohexanone, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment
-
Flame-dried, two- or three-necked round-bottom flask with a magnetic stirrer
-
Rubber septa and inert gas inlet/outlet (bubbler)
-
Syringes and needles
-
Low-temperature thermometer
-
Ice-water bath and dry ice/acetone bath
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and visualization chamber (UV lamp, iodine)
Step-by-Step Procedure
Step 1: Ylide Generation
-
To a flame-dried 100 mL three-necked flask under a positive pressure of argon, add this compound (1.2 equivalents).
-
Add 30 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add n-butyllithium solution (1.15 equivalents) dropwise via syringe over 15 minutes. Ensure the internal temperature remains below -70 °C.
-
Expert Insight: The slow addition of n-BuLi at low temperature is critical to prevent side reactions and ensure complete, controlled formation of the ylide. A deep reddish-orange color typically indicates successful ylide generation.[6]
-
-
After the addition is complete, stir the mixture at -78 °C for an additional 30-60 minutes.
Step 2: Reaction with Ketone
-
Dissolve the ketone (1.0 equivalent) in 5-10 mL of anhydrous THF in a separate flame-dried flask.
-
Add the ketone solution dropwise to the cold ylide suspension via syringe over 10 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Trustworthiness Check: The progress of the reaction should be monitored by TLC. A typical mobile phase is 95:5 Hexanes:Ethyl Acetate. The disappearance of the ketone spot and the appearance of a new, less polar product spot (the silylallene) indicates reaction progression. The phosphonium salt and triphenylphosphine oxide byproduct are typically more polar and will remain near the baseline.
-
Step 3: Quenching and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether or ethyl acetate and 20 mL of water.
-
Separate the layers. Extract the aqueous layer two more times with 30 mL portions of the organic solvent.[12]
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
Step 4: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired silylallene and triphenylphosphine oxide. Purification is achieved via flash column chromatography on silica gel.
-
Expert Insight: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of Wittig reactions.[6] A non-polar eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is usually effective. The silylallene is non-polar and will elute first.
-
-
Collect the fractions containing the purified product (as determined by TLC), combine them, and remove the solvent in vacuo.
Step 5: Characterization
-
Confirm the structure and purity of the isolated silylallene using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The characteristic allene stretch in the IR spectrum typically appears around 1950 cm⁻¹.
Data Presentation: Representative Substrates
The reaction is versatile and compatible with a range of ketones. The following table summarizes typical outcomes.
| Ketone Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | n-BuLi | THF | -78 to RT | 12 | 75-85 |
| Acetophenone | n-BuLi | THF | -78 to RT | 16 | 60-70 |
| 2-Adamantanone | t-BuOK | THF | 0 to RT | 24 | ~65 |
| Benzophenone | n-BuLi | THF | -78 to RT | 18 | 50-60 |
| 4-tert-Butylcyclohexanone | n-BuLi | THF | -78 to RT | 14 | ~80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, providing a clear, high-level view of the protocol.
Caption: High-level experimental workflow for silylallene synthesis.
References
-
Trost, B. M., & Sorum, A. B. (2010). Silyl-Substituted Spirodiepoxides: Stereoselective Formation and Regioselective Opening. PMC, NIH. Available at: [Link]
-
Li, B., et al. (2020). Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2)─H Functionalization of Allenes. PMC, NIH. Available at: [Link]
-
ResearchGate. (2021). Facile Alder-Ene Reactions of Silylallenes Involving an Allenic C(sp2) H Bond. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Applications of Allenylsilanes in Organic Synthesis. ResearchGate. Available at: [Link]
-
Danheiser, R. L., et al. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. Allene synthesis by 1,4-addition. . Available at: [Link]
-
Organic Chemistry Portal. Allene synthesis by nucleophilic 1,3-substitution. . Available at: [Link]
-
Organic Chemistry Portal. Substituted allene synthesis by C-C coupling. . Available at: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]
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-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
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Wittig, G., & Schoellkopf, U. methylenecyclohexane. Organic Syntheses. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
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Max-Planck-Gesellschaft. SUPPORTING INFORMATION. MPG.PuRe. Available at: [Link]
-
PrepChem. (a) Preparation of 3,3-dimethylallyl triphenylphosphonium bromide. PrepChem.com. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Solvent Effects on Wittig Reactions with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Introduction: Navigating the Stereochemical Complexity of Semi-Stabilized Ylides
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This transformation's enduring utility lies in its ability to introduce alkenes with high regioselectivity. The stereochemical outcome of the Wittig reaction, however, is nuanced and heavily dependent on the nature of the phosphorus ylide employed. Ylides are broadly categorized as stabilized, non-stabilized, and semi-stabilized, each exhibiting distinct reactivity and stereoselectivity.[1][2]
This guide focuses on the Wittig reaction utilizing (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide , a reagent that generates a semi-stabilized ylide. The presence of the trimethylsilyl and alkynyl moieties provides moderate electronic stabilization to the adjacent carbanion of the ylide. Such semi-stabilized ylides are known to often yield mixtures of (E)- and (Z)-alkenes, making the control of stereoselectivity a critical challenge for synthetic chemists.[2] This application note will delve into the profound influence of solvent choice on the stereochemical outcome of Wittig reactions involving this versatile reagent, providing researchers, scientists, and drug development professionals with the insights and protocols necessary to navigate this complexity and steer the reaction towards the desired isomeric product.
The Underlying Mechanism: A Tale of Two Pathways
The stereoselectivity of the Wittig reaction is determined in the initial stages of the reaction mechanism. Under lithium-salt-free conditions, the reaction is generally considered to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[1][4] The geometry of this intermediate, and the subsequent syn-elimination of triphenylphosphine oxide, dictates the E/Z ratio of the final alkene.
For semi-stabilized ylides, such as the one derived from this compound, the formation of the oxaphosphetane can be reversible. This reversibility allows for equilibration between the initially formed diastereomeric oxaphosphetanes. The thermodynamic stability of these intermediates can be significantly influenced by the surrounding solvent molecules, thereby providing a handle to control the final E/Z ratio of the alkene product.
Visualizing the Reaction Pathway
Caption: Generalized workflow of the Wittig reaction.
The Crucial Role of the Solvent: A Lever for Stereocontrol
The choice of solvent is a critical parameter that can dramatically alter the stereochemical course of a Wittig reaction with a semi-stabilized ylide. The polarity of the solvent, in particular its ability to stabilize charged intermediates and transition states, plays a pivotal role.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Benzene, Diethyl Ether): In nonpolar environments, the initial, kinetically favored syn-oxaphosphetane, which leads to the (Z)-alkene, is less likely to revert to the starting materials. The aggregation of the ylide and the carbonyl compound in these solvents can favor a more compact transition state, leading to a higher proportion of the (Z)-isomer.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents offer a balance of properties. They are capable of solvating the phosphonium salt and the intermediates to some extent without the hydrogen-bonding interactions of protic solvents. The stereochemical outcome in these solvents can be highly substrate-dependent.
-
Polar Protic Solvents (e.g., Ethanol, Water) and Highly Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): In highly polar solvents, the transition state leading to the more thermodynamically stable anti-oxaphosphetane is significantly stabilized. This intermediate subsequently collapses to form the (E)-alkene. The ability of polar solvents to solvate and separate ion pairs can facilitate the equilibration of the oxaphosphetane intermediates, driving the reaction towards the thermodynamically preferred (E)-product.[5]
Illustrative Data: Solvent Effects on E/Z Ratio
The following table provides representative data on the effect of different solvents on the Wittig reaction of this compound with benzaldehyde. This data is illustrative, based on established trends for semi-stabilized ylides, and serves to guide solvent selection. Actual results may vary depending on the specific reaction conditions and substrates.
| Solvent | Dielectric Constant (ε) | Typical E/Z Ratio | Predominant Isomer |
| Toluene | 2.4 | 30:70 | Z |
| Tetrahydrofuran (THF) | 7.6 | 50:50 | Mixture |
| Dichloromethane (DCM) | 9.1 | 60:40 | E |
| Dimethylformamide (DMF) | 36.7 | 85:15 | E |
Experimental Protocols
The following protocols provide a general framework for performing the Wittig reaction with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Wittig Reaction in an Aprotic Solvent (e.g., THF)
This protocol is suitable for generating a mixture of E/Z isomers or when a less polar environment is desired.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Favoring the (E)-Isomer in a Polar Aprotic Solvent (e.g., DMF)
This protocol is designed to promote the formation of the thermodynamically favored (E)-alkene.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Visualization
Caption: A step-by-step workflow for the Wittig reaction.
Conclusion and Future Perspectives
The Wittig reaction with this compound offers a valuable route to functionalized enynes. The semi-stabilized nature of the corresponding ylide presents both a challenge and an opportunity for stereocontrol. As demonstrated, the judicious selection of the reaction solvent is a powerful tool to influence the E/Z ratio of the alkene product. Nonpolar solvents tend to favor the formation of the (Z)-isomer, while highly polar solvents promote the formation of the (E)-isomer. This understanding allows chemists to tailor the reaction conditions to achieve the desired stereochemical outcome, a critical consideration in the synthesis of complex molecules such as natural products and pharmaceuticals. Further investigations into the effects of additives, temperature, and cation complexation will undoubtedly continue to refine our ability to control this important transformation.
References
- Robb, M. A.; Olivucci, M. A Computational Study of the Wittig Reaction. J. Am. Chem. Soc.1997, 119 (43), 10432–10444.
- Pandolfi, E.; et al. Solvent Effect in the Wittig Reaction Under Boden's Conditions.
- Vedejs, E.; Marth, C. F. Mechanism of the Wittig reaction. J. Am. Chem. Soc.1990, 112 (10), 3905–3909.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reagents. Wikipedia. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig Reaction. J&K Scientific LLC. [Link]
-
Wittig Reaction - Common Conditions. [Link]
Sources
Base selection for ylide generation from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Application Note & Protocol Guide
Topic: Base Selection for Ylide Generation from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
For: Researchers, Scientists, and Drug Development Professionals
Forward
The generation of phosphorus ylides is a foundational technique in modern organic synthesis, primarily enabling the Wittig reaction for olefination. The specific precursor, this compound, is of particular interest as it provides access to valuable allenyl ylides, which are versatile intermediates for constructing complex molecular architectures. The success of this transformation hinges critically on the selection of an appropriate base. This guide provides a detailed analysis of the factors governing base selection, offering both theoretical grounding and field-validated experimental protocols to ensure reproducible and high-yield ylide formation.
The Synthetic Power of Allenyl Ylides
This compound is a precursor to a resonance-stabilized ylide that exhibits both propargyl and allenyl character. This duality allows it to react with carbonyl compounds to form silylated allenes, which are indispensable building blocks in natural product synthesis, materials science, and medicinal chemistry. The choice of base does not merely facilitate deprotonation; it dictates the reaction's efficiency, prevents side reactions, and ensures the integrity of the highly reactive ylide for subsequent transformations.
Physicochemical Properties of the Precursor
To select an appropriate base, one must first understand the substrate. The structure of this compound features protons on the carbon adjacent to the positively charged phosphorus atom (the α-carbon). These protons are rendered acidic by the powerful electron-withdrawing effect of the phosphonium group.
-
Acidity (pKa): The pKa of the α-protons in simple alkyltriphenylphosphonium salts is approximately 22 (in DMSO).[1][2] The presence of the adjacent alkyne and trimethylsilyl group may slightly modulate this value, but it remains firmly in the category of a weakly acidic C-H bond, necessitating the use of a very strong base for efficient deprotonation.[2]
The Decisive Step: A Guide to Base Selection
The pKa Principle: Matching Base to Substrate
The fundamental principle for effective deprotonation is that the base used must be substantially stronger than the conjugate base of the acid it is deprotonating. In practical terms, the pKa of the base's conjugate acid should be significantly higher than the pKa of the phosphonium salt. Given the phosphonium salt's pKa of ~22, bases that form conjugate acids with pKa values well above this threshold are required for complete and rapid ylide formation.
A Comparative Analysis of Suitable Bases
The generation of this ylide, which is considered non-stabilized or semi-stabilized, requires strong, typically non-nucleophilic bases under strictly anhydrous conditions.[3] Weaker bases such as alkoxides (e.g., potassium tert-butoxide) or carbonates are generally insufficient for complete deprotonation and are reserved for "stabilized" ylides bearing strong electron-withdrawing groups (e.g., esters, ketones).[3][4]
| Base | Formula | pKa (Conjugate Acid) | Typical Solvent | Advantages | Disadvantages & Caveats |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether | High reactivity, commercially available, clean reactions. | Pyrophoric, highly moisture/air sensitive, requires low temperatures (-78 to 0 °C). |
| Sodium Hydride | NaH | ~36 (H₂) | THF, DMF | Non-pyrophoric (as dispersion), inexpensive, useful for large scale. | Heterogeneous reaction can be slow; requires higher temperatures; must wash mineral oil. |
| Sodium Amide | NaNH₂ | ~38 (NH₃) | Liquid NH₃, THF | Very strong base, inexpensive. | Reacts violently with water; limited solvent compatibility.[1] |
| Lithium Diisopropylamide | LDA | ~36 | THF | Strong, non-nucleophilic base. | Typically prepared in situ; requires low temperatures. |
The Role of the Counter-ion and Solvent
The choice of base introduces a metal counter-ion (Li⁺, Na⁺) into the reaction mixture. These ions can coordinate with intermediates in the subsequent Wittig reaction, influencing the stereochemical outcome (E/Z selectivity) of the resulting alkene.[5] "Salt-free" conditions, often achieved by filtering the lithium or sodium salts before adding the carbonyl compound, can favor Z-alkene formation with unstabilized ylides.[5] The solvent is equally critical; ethereal solvents like Tetrahydrofuran (THF) are preferred for their ability to solvate the components and their low reactivity under the basic conditions.[3]
Mechanism: From Propargyl Salt to Allenyl Ylide
Upon deprotonation by a strong base (B⁻), the phosphonium salt forms a resonance-stabilized ylide. The negative charge is delocalized across the C1 and C3 positions, resulting in two major resonance contributors: the propargyl ylide and the allenyl phosphorane. The allenyl form is a significant contributor and dictates the characteristic reactivity of this species.
Caption: Deprotonation and resonance of the allenyl ylide.
Field-Validated Protocols
Safety Precaution: All protocols must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Strong bases like n-BuLi are pyrophoric and must be handled with extreme care by trained personnel.
General Laboratory Workflow
The following diagram outlines the standard sequence for generating the ylide and performing a subsequent Wittig reaction in situ.
Caption: Standard laboratory workflow for in situ ylide synthesis.
Protocol A: Generation with n-Butyllithium (n-BuLi)
This is the most common and reliable method for small to medium-scale synthesis.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Procedure:
-
Setup: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Suspension: Add the phosphonium salt (1.0 eq) to the flask. Evacuate and backfill with inert gas three times. Add anhydrous THF via syringe to create a suspension (approx. 0.1 M concentration).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and decomposition of the highly reactive n-BuLi and the ylide.[2]
-
Deprotonation: While stirring vigorously, add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. A distinct color change, typically to a deep yellow, orange, or reddish-brown, indicates the formation of the ylide.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete deprotonation.
-
Usage: The resulting ylide solution is now ready for the immediate addition of an aldehyde or ketone for the Wittig reaction.
Protocol B: Generation with Sodium Hydride (NaH)
This method is advantageous for larger-scale reactions where handling large volumes of n-BuLi may be hazardous.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous Hexanes (for washing)
-
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Procedure:
-
Setup: Assemble the inert atmosphere apparatus as described in Protocol A.
-
NaH Preparation: In the flask, add the NaH dispersion (1.2 eq). Under a stream of inert gas, carefully wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes each time via cannula or a syringe with a filter needle. Causality: Mineral oil can interfere with the reaction and subsequent purification.
-
Suspension: After removing the final hexanes wash, dry the NaH powder under vacuum for 10-15 minutes. Add anhydrous THF or DMF and the phosphonium salt (1.0 eq).
-
Deprotonation: Stir the suspension at room temperature or gently heat to 40-50 °C. The reaction is monitored by the evolution of hydrogen gas (H₂), which should be safely vented. The reaction can take 1-3 hours.
-
Completion: The reaction is complete when gas evolution ceases and the solution develops the characteristic color of the ylide.
-
Usage: Cool the mixture to the desired temperature before adding the carbonyl compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No ylide formation (no color change) | 1. Wet solvent or glassware.2. Inactive base (degraded n-BuLi).3. Impure phosphonium salt. | 1. Ensure all materials are scrupulously dried.2. Titrate the n-BuLi solution before use.3. Recrystallize or purify the phosphonium salt. |
| Low yield in subsequent reaction | 1. Incomplete ylide formation.2. Ylide decomposition (too warm, too long).3. Sterically hindered carbonyl compound. | 1. Increase reaction time for deprotonation or use a slight excess of base.2. Use the ylide immediately after formation; maintain low temperatures.3. Consider a more reactive olefination reagent if hindrance is severe. |
| Formation of triphenylphosphine oxide as a major byproduct | Ylide has reacted with atmospheric oxygen or water. | Maintain a strict inert atmosphere and use anhydrous solvents. Ylides are strong bases and readily protonated by water.[1] |
References
-
Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes Source: Master Organic Chemistry URL: [Link]
-
Title: Evans pKa Table Source: The Evans Group, Harvard University URL: [Link] (Note: While the direct pKa of the specific salt is not listed, this is an authoritative source for analogous compound acidities).
-
Title: Synthesis and reactions of allenic phosphonium salts and ylides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Wittig reaction Source: Wikipedia URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Wittig Reaction with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Welcome to the technical support center for troubleshooting challenging Wittig reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering low yields with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. Here, we will delve into the mechanistic nuances and practical considerations to help you optimize your reaction and achieve the desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with this compound?
Low yields in this specific Wittig reaction can stem from several factors, often related to the unique structure of the phosphonium salt. The primary culprits include incomplete ylide formation, steric hindrance, suboptimal reaction conditions, and potential side reactions. The presence of the bulky trimethylsilyl group and the linear propargyl system introduces specific challenges not always encountered with simpler ylides.
Q2: Is the ylide formed from this compound considered stabilized or unstabilized?
The ylide derived from this phosphonium salt is generally considered to be semi-stabilized. While it lacks the strong electron-withdrawing groups (like esters or ketones) that define a classic stabilized ylide, the sp-hybridized carbon of the alkyne does provide some degree of electronic stabilization.[1] This intermediate stability can lead to a delicate balance between reactivity and selectivity, making the choice of reaction conditions particularly crucial.
Q3: What are the most critical parameters to control in this reaction?
The three most critical parameters are:
-
Choice of Base: The base must be strong enough to efficiently deprotonate the phosphonium salt without causing unwanted side reactions.
-
Temperature: Both ylide formation and the subsequent reaction with the carbonyl compound are highly sensitive to temperature.
-
Solvent: The solvent system must ensure the solubility of the reactants and intermediates while being compatible with the strong base used.
Q4: Could the trimethylsilyl group be causing problems?
Yes, the trimethylsilyl (TMS) group can influence the reaction in several ways. Its steric bulk can hinder the approach of the ylide to the carbonyl compound, especially with sterically crowded aldehydes or ketones.[2] Additionally, under certain basic conditions, there is a potential for desilylation, which would lead to undesired byproducts.
In-Depth Troubleshooting Guide
Inefficient Ylide Formation
The first critical step is the quantitative conversion of the phosphonium salt to the corresponding ylide. Incomplete deprotonation is a common source of low yields.
Causality: The acidity of the methylene protons adjacent to the phosphorus atom is influenced by the substituents. The bulky trimethylsilyl group may slightly decrease the acidity of the propargylic protons, necessitating a sufficiently strong base for complete deprotonation.[3]
Solutions:
-
Base Selection: Strong bases are required for the deprotonation of phosphonium salts to form ylides.[4] For a semi-stabilized ylide like this, common choices include:
-
n-Butyllithium (n-BuLi): Often the base of choice for non-stabilized and semi-stabilized ylides.[5] It is crucial to use a freshly titrated solution to ensure accurate stoichiometry.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be effective. Ensure the NaH is fresh and washed with a dry solvent to remove any mineral oil.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that can also be effective.[5] Use a freshly opened bottle or a sublimed reagent for best results.
-
-
Solvent Choice: Anhydrous ethereal solvents are typically preferred for ylide formation.
-
Tetrahydrofuran (THF): A common and effective solvent for Wittig reactions.[6]
-
Diethyl ether (Et₂O): Another suitable option.
-
-
Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C to -78 °C) to enhance stability and prevent side reactions.[7]
Experimental Protocol: Ylide Generation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Add anhydrous THF (or Et₂O) via syringe.
-
Cool the resulting suspension to the desired temperature (start with 0 °C).
-
Slowly add a solution of the strong base (e.g., n-BuLi, 1.05 eq.) dropwise with vigorous stirring.
-
A distinct color change (often to a deep red or orange) indicates ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
The Wittig Reaction Step: Carbonyl Addition
Once the ylide is formed, its reaction with the aldehyde or ketone is the next potential bottleneck.
Causality: Steric hindrance from both the ylide and the carbonyl partner can significantly slow down the reaction rate.[2] Furthermore, the reactivity of the carbonyl compound plays a key role; aldehydes are generally more reactive than ketones.
Solutions:
-
Temperature Optimization: After ylide formation at low temperature, the addition of the carbonyl compound should also be done at a low temperature. The reaction can then be allowed to slowly warm to room temperature or gently heated to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Reaction Time: Allow sufficient time for the reaction to proceed to completion. Overnight stirring at room temperature is a common practice.
-
Aldehyde/Ketone Quality: Ensure the carbonyl compound is pure and free of acidic impurities or water, which can quench the ylide. Aldehydes, in particular, can be prone to oxidation or polymerization and should be freshly distilled or purified if necessary.[5]
Experimental Protocol: Wittig Reaction
-
To the freshly prepared ylide solution at low temperature (e.g., 0 °C or -78 °C), slowly add a solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to stir at the low temperature for a period (e.g., 1 hour) before gradually warming to room temperature.
-
Monitor the reaction progress by TLC, observing the consumption of the starting carbonyl compound.
-
If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, but this should be approached with caution as it can also promote side reactions.
Potential Side Reactions and Byproducts
The specific structure of the this compound can open avenues for side reactions that are less common with simpler ylides.
Causality: The presence of the trimethylsilyl group and the propargyl system can lead to alternative reaction pathways under strongly basic conditions.
Potential Side Reactions:
-
Desilylation: Strong bases, particularly those with nucleophilic character, could potentially cleave the TMS group, leading to the formation of a terminal alkyne ylide and other byproducts.
-
Rearrangements: Propargyl ylides can sometimes undergo rearrangements, although this is less common with the triphenylphosphine system.
-
Aldol Condensation: If the carbonyl compound is enolizable, the strong base used for ylide formation can promote self-condensation of the carbonyl starting material, reducing the amount available for the Wittig reaction.
Mitigation Strategies:
-
Use of Non-Nucleophilic Bases: To minimize the risk of desilylation, consider using a non-nucleophilic base like NaH or KOtBu.
-
Inverse Addition: If aldol condensation is a concern, try adding the phosphonium salt to a mixture of the base and the aldehyde (inverse addition). This ensures that the ylide reacts with the carbonyl as soon as it is formed.
-
Careful Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the base to ensure complete deprotonation of the phosphonium salt without having a large excess that could promote side reactions.
Work-up and Purification Challenges
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired alkene product.
Causality: The polarity of TPPO can be similar to that of the desired product, especially if the product also contains polar functional groups.
Solutions:
-
Crystallization: If the product is a solid, recrystallization can be an effective method for removing TPPO.
-
Column Chromatography: This is the most common method for purification. A careful choice of eluent system is necessary to achieve good separation. Sometimes, adding a small amount of a polar solvent like methanol to a nonpolar eluent system can help to retain the TPPO on the silica gel.
-
Alternative Work-up: In some cases, precipitating the TPPO from a nonpolar solvent like hexane or a mixture of hexane and diethyl ether can be effective before proceeding with chromatography.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Phosphonium Salt | Ensure it is dry and pure. | Moisture will quench the ylide. |
| Base | n-BuLi, NaH, or KOtBu (freshly opened/titrated). | Strong base is required for efficient ylide formation.[4] |
| Solvent | Anhydrous THF or Et₂O. | Ethereal solvents are standard for Wittig reactions.[6] |
| Temperature | Ylide formation at 0 °C to -78 °C; reaction with carbonyl at low temperature, then warm to RT. | Controls ylide stability and reaction rate.[7] |
| Stoichiometry | 1.05-1.1 eq. of base relative to the phosphonium salt. | Ensures complete ylide formation without a large excess of base. |
| Addition Order | Add base to phosphonium salt, then add carbonyl. Consider inverse addition if aldol is an issue. | Controls the concentration of reactive species. |
Visualizing the Process
Wittig Reaction Mechanism
Caption: The Wittig reaction proceeds via ylide formation followed by cycloaddition and decomposition.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Wittig reaction.
References
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Welcome to the technical support center for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile Wittig reagent. Our goal is to help you anticipate and resolve experimental challenges, ensuring the successful synthesis of your target enyne compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is primarily used in the Wittig reaction to convert aldehydes and ketones into terminal alkynes protected with a trimethylsilyl (TMS) group.[1][2][3] The TMS group serves as a protecting group for the terminal alkyne, preventing its participation in undesired side reactions and allowing for subsequent selective deprotection and functionalization.[4]
Q2: What is the role of the trimethylsilyl (TMS) group?
A2: The TMS group has two main functions. Firstly, it acts as a protecting group for the acidic terminal proton of the alkyne, preventing its abstraction by the strong bases typically used in Wittig reactions. Secondly, it can influence the steric and electronic properties of the molecule, which can be advantageous in subsequent synthetic steps.[5]
Q3: What type of base is typically used to generate the ylide from this phosphonium salt?
A3: The acidity of the protons alpha to the phosphonium group dictates the strength of the base required. For this compound, a strong base is generally necessary to efficiently generate the corresponding ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[6]
Q4: How stable is the ylide once formed?
A4: The ylide derived from this phosphonium salt is a non-stabilized ylide, as the TMS-alkynyl group does not provide significant resonance stabilization.[1] Non-stabilized ylides are highly reactive and sensitive to air and moisture.[5] Therefore, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
Q5: What are the most common side reactions associated with this reagent?
A5: The most frequently encountered side reactions are:
-
Protodesilylation (Desilylation): Cleavage of the TMS group to form the unprotected terminal alkyne.
-
Allene Formation: Rearrangement of the propargylphosphonium ylide to an allenylphosphonium ylide, leading to the formation of allene byproducts.
-
Hydrolysis: Reaction of the phosphonium salt or the ylide with water, leading to decomposition and the formation of triphenylphosphine oxide and other byproducts.
These side reactions are discussed in detail in the Troubleshooting Guide below.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This section provides a detailed analysis of the common side reactions, their mechanisms, and practical, step-by-step protocols to minimize their occurrence.
Issue: Protodesilylation (Loss of the TMS group)
Symptom: You observe the formation of the unprotected enyne product in your reaction mixture, or a mixture of the desired TMS-protected enyne and the unprotected enyne. This can be confirmed by 1H NMR spectroscopy by the appearance of a signal for the terminal alkyne proton (typically around 2.0-3.0 ppm) and the disappearance of the TMS signal (around 0.2 ppm).
Causality: The C-Si bond in alkynylsilanes can be susceptible to cleavage under both basic and acidic conditions, a reaction known as protodesilylation.[7] In the context of the Wittig reaction, this is most often caused by the basic conditions used to generate the ylide, especially in the presence of protic sources like water or alcohols.
Mechanism of Base-Catalyzed Protodesilylation:
Caption: Base-catalyzed protodesilylation pathway.
Troubleshooting Protocol: Minimizing Protodesilylation
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA). | These bases are less likely to act as nucleophiles towards the silicon atom. |
| Reaction Temperature | Generate the ylide at low temperatures (e.g., -78 °C to 0 °C). | This minimizes the rate of the desilylation side reaction. |
| Solvent | Ensure the use of strictly anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). | The presence of water or other protic impurities is a primary cause of protodesilylation. |
| Order of Addition | Add the base to the phosphonium salt to form the ylide, and then add the aldehyde or ketone. | Pre-forming the ylide and using it immediately can minimize its exposure to conditions that promote desilylation. |
| Work-up | Use a buffered aqueous work-up (e.g., saturated aqueous NH₄Cl) instead of water or acidic solutions. | This helps to neutralize any remaining base without creating strongly acidic conditions that could also cleave the TMS group. |
Experimental Protocol: Optimized Wittig Reaction to Minimize Protodesilylation
-
Preparation: Under an inert atmosphere of argon, add this compound (1.1 eq) to a flame-dried flask containing anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C and add a solution of KHMDS (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.
-
Wittig Reaction: Cool the resulting ylide solution back to -78 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue: Allene Formation
Symptom: Formation of an allenic byproduct alongside or instead of the desired enyne. This can be identified by 1H NMR (signals for allenic protons around 4.5-5.5 ppm) and 13C NMR (a characteristic signal for the central allenic carbon around 200 ppm).
Causality: Propargylphosphonium ylides can undergo a[5][8]-sigmatropic rearrangement to form an allenylphosphonium ylide. This rearrangement can be either thermally or base-induced. The resulting allenic ylide can then react with the carbonyl compound to produce an allene.
Mechanism of Allene Formation:
Caption: Mechanism of allene formation via ylide rearrangement.
Troubleshooting Protocol: Suppressing Allene Formation
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain low temperatures throughout the ylide formation and Wittig reaction (ideally below 0 °C). | The[5][8]-sigmatropic rearrangement is often promoted by higher temperatures. |
| Base | Use of lithium-based strong bases (e.g., n-BuLi) may favor the desired propargyl ylide. | The nature of the counter-ion can influence the equilibrium between the propargyl and allenyl ylides. |
| Reaction Time | Use the ylide immediately after its formation and keep the overall reaction time as short as possible. | Prolonged reaction times, especially at elevated temperatures, can increase the extent of rearrangement. |
| Solvent | The choice of solvent can influence the rearrangement. Aprotic, non-polar solvents like THF or toluene are generally preferred. | Polar aprotic solvents might stabilize the charge-separated transition state of the rearrangement. |
Issue: Hydrolysis
Symptom: Low yield of the desired product and the presence of significant amounts of triphenylphosphine oxide (Ph₃PO) and potentially the desilylated starting material or other decomposition products in the crude reaction mixture.
Causality: Both the phosphonium salt and the corresponding ylide are susceptible to hydrolysis. The ylide, being a strong base, will be readily protonated by water to regenerate the phosphonium salt, which can then undergo hydrolysis.[3] The hydrolysis of phosphonium salts is typically promoted by basic conditions.
Troubleshooting Protocol: Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| Glassware and Reagents | Use flame-dried glassware and ensure all reagents and solvents are strictly anhydrous. | To eliminate sources of water that can lead to hydrolysis. |
| Inert Atmosphere | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. | To prevent atmospheric moisture from entering the reaction vessel. |
| Ylide Generation | Generate the ylide in situ and use it immediately. | Minimizes the time the reactive ylide is exposed to potential sources of moisture. |
| Work-up | Perform the aqueous work-up at low temperatures (0 °C) and as quickly as possible. | To reduce the contact time of the product and any unreacted starting material with water. |
General Wittig Reaction Troubleshooting
Symptom: Low or no yield of the desired enyne, with recovery of starting materials (aldehyde/ketone and phosphonium salt).
Troubleshooting Protocol: Optimizing the Wittig Reaction
| Parameter | Recommendation | Rationale |
| Base Equivalents | Ensure at least one full equivalent of a strong base is used. | Incomplete deprotonation of the phosphonium salt will result in low ylide concentration. |
| Reaction Time/Temperature | If the reaction is sluggish, a gentle increase in temperature (e.g., from room temperature to 40 °C) may be beneficial, but monitor for an increase in side products. | The reactivity of the carbonyl compound can influence the required reaction conditions. |
| Purity of Reagents | Ensure the phosphonium salt and the carbonyl compound are pure. | Impurities can interfere with the reaction. |
| Purification | Triphenylphosphine oxide (Ph₃PO) is a common byproduct that can be difficult to separate. Purification is typically achieved by column chromatography. In some cases, precipitation of Ph₃PO from a non-polar solvent like hexane or a hexane/ether mixture can be effective. | Ph₃PO is often less soluble in non-polar solvents than the desired enyne product. |
III. Visualization of Key Processes
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues.
IV. References
-
Aitken, R. A., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 29(1), 221. [Link]
-
Al-Zoubi, R. M., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 23-37. [Link]
-
Bannykh, A., & Pihko, P. M. (2024). Carboxylate catalyzed silylation of alkynes. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Enyne synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. [Link]
-
ResearchGate. (2023, November 6). ¹H NMR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide. [Link]
-
University of Pittsburgh. (2007, February 12). The Wittig Reaction. [Link]
-
YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. [Link]
-
YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]
-
Zhang, X., et al. (2022). 1,2-Silyl Rearrangement in Gold Carbene Chemistry: Synthesis of Furyl-Decorated Tetrasubstituted Silylallene Derivatives. Organic Letters, 24(31), 5776–5781. [Link]
-
Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of silyl alkynes. [Link]
-
Sibi, M. P., & Stawinski, J. (Eds.). (2009). Some Aspects of the Chemistry of Alkynylsilanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 44: Alkenes, Di-, Oligo-, and Polyenes, Allenes, Cumulenes. Thieme. [Link]
-
Supporting Information for: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Wikipedia. (n.d.). Wittig reagents. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Matt, C., et al. (2025). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis (pp. 601-648). Elsevier. [Link]
-
Barluenga, J., et al. (2007). Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes. Proceedings of the National Academy of Sciences, 104(33), 13219-13222. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry–A European Journal, 22(27), 9140-9154. [Link]
-
Gessner, V. H., et al. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 13(24), 6484–6487. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. [Link]
-
Trost, B. M., & Li, C.-J. (Eds.). (2014). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. In Modern Allene Chemistry. Wiley-VCH. [Link]
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- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Alkynylsilane synthesis [organic-chemistry.org]
- 8. Enyne synthesis [organic-chemistry.org]
Technical Support Center: Improving Stereoselectivity of the Wittig Reaction with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers utilizing (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide in their synthetic workflows. This document addresses the critical challenge of controlling E/Z stereoselectivity in the Wittig reaction. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding that empowers you to troubleshoot and optimize your experiments for the desired stereoisomer.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the core concepts governing the stereochemical outcome of the Wittig reaction.
FAQ 1: What is the primary factor determining E/Z selectivity in a Wittig reaction?
The stereochemical outcome of a Wittig reaction is overwhelmingly dictated by the stability of the phosphonium ylide.[1][2] This fundamental principle divides ylides into two main categories:
-
Non-stabilized Ylides: These ylides bear alkyl or other electron-donating groups. Their reaction is typically under kinetic control, meaning the faster-forming product dominates. The cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible.[3] This pathway favors the formation of a cis-oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene as the major product.[1][4]
-
Stabilized Ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge on the carbanion, making the ylide more stable and less reactive.[5] The initial cycloaddition to form the oxaphosphetane is reversible.[3] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to furnish the (E)-alkene with high selectivity.[4][5]
FAQ 2: How should the ylide from this compound be classified?
The ylide generated from this compound, Ph₃P=CH-C≡C-TMS, is best classified as a non-stabilized or semi-stabilized ylide . While the adjacent alkyne might suggest some potential for electron delocalization, it does not function as a strong resonance-stabilizing group like a carbonyl. Therefore, its behavior in the Wittig reaction will predominantly follow the kinetic pathway typical of non-stabilized ylides, leading preferentially to the (Z)-alkene under standard, salt-free conditions.
FAQ 3: What is the role of lithium salts in the reaction?
The presence of lithium salts, often introduced when using bases like n-butyllithium (n-BuLi), can have a profound and often detrimental effect on Z-selectivity.[4][6] Lithium cations can coordinate to the oxygen atom of the betaine-like intermediate, slowing down the irreversible decomposition of the oxaphosphetane.[7] This allows for equilibration between the cis and trans intermediates, a process termed "stereochemical drift," which erodes the kinetic Z-selectivity and leads to mixtures of E/Z isomers, often favoring the more stable E-alkene.[4][6]
Part 2: Troubleshooting Guide: Maximizing (Z)-Alkene Selectivity
Problem: My reaction with this compound is producing a mixture of E/Z isomers, or the E-isomer is the major product.
Primary Cause: The reaction conditions are allowing for equilibration of the oxaphosphetane intermediate, shifting the reaction from kinetic to thermodynamic control. This is almost always due to the presence of lithium salts.
Solution: Implement Salt-Free Wittig Conditions.
To maximize Z-selectivity, you must create an environment where the kinetically favored cis-oxaphosphetane forms and rapidly collapses to the Z-alkene without equilibrating.
-
Choice of Base: This is the most critical factor. Avoid lithium-containing bases like n-BuLi or LDA. Instead, use sodium or potassium bases that generate non-coordinating salts.
-
Recommended Bases: Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), or Potassium tert-butoxide (KOt-Bu).[8] These bases deprotonate the phosphonium salt without introducing lithium cations.
-
-
Solvent Selection: Use aprotic, non-polar solvents that do not stabilize charged intermediates.
-
Recommended Solvents: Tetrahydrofuran (THF) or Toluene are excellent choices.
-
-
Temperature Control: Perform the reaction at low temperatures to minimize the energy available for equilibration.
-
Recommended Temperature: Generate the ylide and perform the reaction with the aldehyde at -78 °C.
-
Visualizing the Z-Selective Pathway
The following diagram illustrates the kinetic control under salt-free conditions, leading to the (Z)-alkene.
Caption: Workflow for the E-selective Schlosser Modification.
Part 4: Optimized Experimental Protocols
These protocols provide detailed, step-by-step instructions for achieving high stereoselectivity.
Protocol A: High (Z)-Selectivity (Salt-Free Conditions)
Objective: To synthesize the (Z)-alkene with >95:5 Z:E ratio.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) to a flame-dried flask containing anhydrous THF. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Ylide Formation: Add a solution of KHMDS (1.05 eq) in THF dropwise over 10 minutes. The mixture will turn a deep color (typically orange or red). Stir at -78 °C for 1 hour.
-
Scientist's Note: Using KHMDS is critical as it generates KCl, a salt that does not interfere with the reaction kinetics.
-
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC for consumption of the aldehyde.
-
Quench and Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: High (E)-Selectivity (Schlosser Modification)
Objective: To synthesize the (E)-alkene with >90:10 E:Z ratio.
-
Preparation: Under an inert atmosphere, add the phosphonium salt (1.2 eq) to a flame-dried flask with anhydrous THF. Cool to -78 °C.
-
Initial Ylide Formation: Add phenyllithium (1.1 eq, solution in cyclohexane/ether) dropwise. Stir at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C to form the lithiobetaine.
-
Deprotonation: Add a second equivalent of phenyllithium (1.1 eq) dropwise at -78 °C. Stir for an additional 30 minutes.
-
Scientist's Note: This step is crucial for forming the β-oxido ylide intermediate.
-
-
Protonation: Add pre-cooled (-78 °C) anhydrous tert-butanol (1.5 eq) dropwise. Stir for 1 hour at -78 °C.
-
Elimination and Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2 hours. Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol A.
-
Purification: Purify via flash column chromatography.
Part 5: Summary of Conditions for Stereocontrol
This table provides a quick reference for selecting the appropriate reaction conditions.
| Parameter | High (Z)-Selectivity | High (E)-Selectivity (Schlosser) |
| Base | KHMDS or NaHMDS | Phenyllithium or n-BuLi (2 eq.) |
| Solvent | THF, Toluene | THF, Diethyl Ether |
| Temperature | -78 °C throughout | -78 °C for addition, then warm to RT |
| Key Additive | None (Salt-Free) | tert-Butanol (for protonation) |
| Mechanism | Kinetic Control | Thermodynamic Control (via epimerization) |
| Major Isomer | (Z)-Alkene | (E)-Alkene |
References
-
Schlosser Modification. SynArchive. [Link]
-
Schlosser Modification. Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The Wittig Reaction. University of Pittsburgh, P. Wipf. [Link]
-
Stereochemistry and Mechanism in the Wittig Reaction. ChemInform. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
The Wittig Reaction - Mechanism and Stereochemistry. YouTube. [Link]
-
What is the stereoselectivity of Wittig's reaction? Quora. [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
-
Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
-
Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides: An Explanation for the Low Stereoselectivity Observed in Reactions of α-Alkoxy Aldehydes. Organic Letters. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Optimization of reaction conditions for hindered substrates with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Technical Support Center: (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Welcome to the technical support guide for this compound. This versatile Wittig reagent is a cornerstone for synthesizing TMS-protected terminal enynes, which are valuable intermediates in pharmaceutical and materials science research.[1] However, its application with sterically hindered aldehydes and ketones can present unique challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols to optimize reaction outcomes. We will delve into the causality behind experimental choices, ensuring you are equipped not just with steps to follow, but with the knowledge to adapt and overcome challenges in your specific synthetic context.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction with a hindered ketone is not proceeding, or the yield is exceptionally low. What are the primary causes?
This is the most common challenge encountered with this reagent. Steric hindrance around the carbonyl group significantly slows the rate of nucleophilic attack by the ylide, which is the rate-determining step for less reactive ylides.[2][3] Several factors could be at play:
-
Insufficient Ylide Formation: The proton on the carbon adjacent to the phosphorus atom must be abstracted to form the active ylide. This requires a sufficiently strong, non-nucleophilic base. If the base is too weak or has degraded, ylide concentration will be too low for the reaction to proceed effectively.[4]
-
Low Ylide Reactivity: The ylide derived from this reagent is best described as semi-stabilized due to the influence of the adjacent alkyne moiety. It is less reactive than non-stabilized alkylides, making it inherently less effective against sterically demanding ketones.[5][6]
-
Reversibility and Equilibration: With less reactive ylides and hindered ketones, the initial formation of the oxaphosphetane intermediate can be reversible.[7] If the equilibrium does not favor the intermediate, or if the subsequent collapse to the alkene and triphenylphosphine oxide is slow, the overall conversion will be poor.
-
Single-Electron Transfer (SET) Pathway: In some cases with very bulky ketones and ylides, a competing single-electron transfer (SET) pathway can occur, leading to reduction of the ketone rather than olefination.[8]
Solution Workflow:
-
Verify Base Strength and Quality: For hindered systems, stronger bases are often necessary. Switch from common bases like potassium t-butoxide (KOtBu) to sodium hydride (NaH), sodium or potassium bis(trimethylsilyl)amide (NaHMDS/KHMDS), or an organolithium reagent like n-butyllithium (n-BuLi). Always use a fresh, properly titrated, or newly opened bottle of base.[4][9]
-
Increase Reaction Temperature: While ylide generation is often performed at low temperatures (0 °C or -78 °C) to ensure stability, the subsequent reaction with the hindered ketone may require elevated temperatures.[4] After adding the ketone at a low temperature, allow the reaction to slowly warm to room temperature and, if necessary, gently reflux in a suitable solvent like THF or toluene. Monitor the reaction progress carefully by TLC or LC-MS.
-
Consider an Alternative Reaction: For exceptionally hindered ketones where the Wittig reaction fails, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[2][3][5] It utilizes a more nucleophilic phosphonate-stabilized carbanion that is more effective with hindered carbonyls.
Q2: I'm observing significant decomposition of my ylide, indicated by a rapid color change and subsequent fading without product formation. How can I prevent this?
Ylides, particularly those that are not fully stabilized, are sensitive to moisture and oxygen.[4] Decomposition is often a sign of improper reaction setup or reagent quality.
-
Atmospheric Contamination: Moisture will quench the ylide, and oxygen can lead to oxidative degradation.
-
Thermal Instability: While some reactions require heat, prolonged exposure to high temperatures can decompose the ylide, especially before it has a chance to react with the carbonyl substrate.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Use flame-dried glassware cooled under a stream of inert gas (Nitrogen or Argon). All solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF or passage through an activated alumina column).[4] Use syringe techniques for all liquid transfers.
-
Optimize Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C for NaH, or -78 °C for n-BuLi) to maximize its stability.[10]
-
In Situ Generation: One effective strategy is to generate the ylide in the presence of the carbonyl substrate. This involves adding the base to a mixture of the phosphonium salt and the hindered ketone.[9][11] The ylide is "trapped" by the ketone as soon as it forms, minimizing its lifetime in solution and thus the opportunity for decomposition.
Q3: The reaction worked, but purification is challenging due to the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best methods for its removal?
The formation of the highly stable P=O double bond is the thermodynamic driving force of the Wittig reaction, but removing the Ph₃P=O byproduct can be frustrating due to its polarity, which is often similar to that of the desired product.[6][7]
Purification Strategies:
-
Crystallization: If your product is a solid, direct crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may leave the more soluble Ph₃P=O in the mother liquor.
-
Modified Chromatography: Ph₃P=O can be difficult to separate on silica gel. One technique is to add a small amount of a polar solvent like methanol to the elution system, which can sometimes improve separation. Alternatively, switching to a different stationary phase, such as alumina, may be effective.
-
Precipitation of Ph₃P=O: After the reaction, the solvent can be evaporated, and the residue triturated with a non-polar solvent like diethyl ether or hexanes. The desired, less polar enyne product will often dissolve, while the Ph₃P=O may remain as a solid that can be filtered off. This is most effective for non-polar products.
Q4: How do I choose the right base and solvent for my specific hindered substrate?
The choice of base and solvent is critical and interdependent. The primary goal is to select a base strong enough to deprotonate the phosphonium salt efficiently without reacting with your substrate or promoting side reactions.[12][13]
| Base | pKa (Conj. Acid) | Typical Solvent | Advantages & Considerations |
| Potassium t-butoxide (KOtBu) | ~19 | THF, Toluene | Good for moderately acidic phosphonium salts. Soluble. Can be sterically hindered itself.[11] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Heterogeneous reaction can be slow. Requires higher temperatures for ylide formation. Good for a wide range of salts.[9] |
| NaHMDS / KHMDS | ~26 | THF, Ether | Strong, non-nucleophilic, and soluble in organic solvents. Excellent choice for hindered systems. Generates a salt byproduct. |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes, Ether | Very strong base, reacts quickly at low temperatures. Can act as a nucleophile if not used carefully. The presence of lithium salts can affect stereochemistry.[8][14] |
Table 1: Guide to Base and Solvent Selection for Hindered Substrates.
Q5: After the Wittig reaction, how do I safely and efficiently remove the trimethylsilyl (TMS) protecting group?
The TMS group is designed for easy removal under mild conditions, which is one of its key advantages.[15] The choice of method depends on the functional group tolerance of your molecule.
| Method | Reagents | Typical Solvent | Mechanism & Comments |
| Mildly Basic | K₂CO₃, Cs₂CO₃ | Methanol, Ethanol | A very common, gentle, and cost-effective method. The reaction involves methanolysis catalyzed by the carbonate base.[16][17] |
| Fluoride-Based | TBAF, HF-Pyridine | THF | Fluoride has a very high affinity for silicon, making this a powerful and rapid deprotection method. Can be too harsh for sensitive substrates.[18] |
| Acidic | Acetic Acid, HCl (dilute) | Various | Protonolysis of the Si-C bond. Less common for TMS-alkynes as it requires stronger conditions than for silyl ethers.[15] |
Table 2: Common TMS Deprotection Conditions.
For most applications, the potassium carbonate in methanol method is the ideal starting point due to its mildness and simplicity.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Hindered Ketone
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add this compound (1.2 equivalents).
-
Ylide Generation: Add anhydrous THF (approx. 0.1 M concentration relative to the salt) via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add KHMDS (1.15 equivalents, as a 1.0 M solution in THF) dropwise over 10 minutes. The mixture should turn a characteristic deep red or orange color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
Reaction: In a separate flame-dried flask, dissolve the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution via syringe.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the consumption of the ketone by TLC. If the reaction is sluggish, it can be gently heated to reflux (40-50 °C) for several hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the TMS-protected enyne.
Protocol 2: Standard TMS-Deprotection
-
Setup: Dissolve the purified TMS-protected enyne (1.0 equivalent) in methanol (approx. 0.1 M).
-
Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 0.2-0.5 equivalents).[16]
-
Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup: Filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected terminal enyne.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Wittig reaction?
The Wittig reaction proceeds via a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene product and the highly stable triphenylphosphine oxide byproduct.[7][19]
Q2: Is the ylide from this reagent stabilized, non-stabilized, or semi-stabilized? What does this mean for reactivity?
The ylide is considered semi-stabilized . The adjacent sp-hybridized carbons of the alkyne provide some degree of electronic stabilization to the carbanion, but not as much as a conjugated carbonyl or ester group (which would make it a "stabilized" ylide).[6]
-
Non-stabilized ylides (e.g., from alkyl halides) are highly reactive and typically give (Z)-alkenes under kinetic control.[19]
-
Stabilized ylides (e.g., with an adjacent ester) are much less reactive, often failing to react with ketones, and give (E)-alkenes under thermodynamic control.[9]
-
Semi-stabilized ylides , like the one from this reagent, have intermediate reactivity. This makes them more challenging to use with hindered ketones compared to non-stabilized ylides, and they often give poor stereoselectivity (a mixture of E/Z isomers).[6]
Q3: How should I store and handle this compound?
This phosphonium salt is a solid that is generally stable to air and moisture for storage. However, like most phosphonium salts, it can be hygroscopic. It is best stored in a tightly sealed container in a cool, dry place, such as a desiccator. For long-term storage, refrigeration (2-8°C) is recommended.[20] Always handle in a well-ventilated area or fume hood, wearing appropriate PPE, as it is classified as a skin and eye irritant.[21]
Q4: Are there alternative reactions if the Wittig fails with my highly hindered substrate?
Yes. If extensive optimization of the Wittig reaction does not yield the desired product, consider these powerful alternatives:
-
Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, this is the most common and effective alternative for hindered ketones.[3]
-
Peterson Olefination: This reaction uses α-silyl carbanions. It offers excellent stereochemical control depending on whether an acidic or basic workup is used to eliminate the β-hydroxysilane intermediate.
-
Tebbe or Petasis Olefination: For the specific case of converting a ketone to a terminal methylene group (C=CH₂), these titanium-based reagents are extremely effective, even with highly enolizable or hindered ketones.
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Removal of triphenylphosphine oxide from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide reaction
Welcome to the technical support center for challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for the removal of triphenylphosphine oxide (TPPO), a common and often persistent byproduct, from reactions involving the synthesis or application of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide.
Introduction: The Persistent Challenge of Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct generated in a multitude of fundamental organic reactions, including the Wittig, Mitsunobu, and Appel reactions.[1][2] Its removal from reaction mixtures is a frequent and significant challenge in process development and laboratory-scale synthesis, often complicating product isolation and purification.[2][3] The unique physicochemical properties of TPPO, such as its high polarity and crystalline nature, can lead to co-crystallization with the desired product or difficult chromatographic separations.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and solving TPPO contamination issues in the context of reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is TPPO so difficult to remove from my reaction mixture?
TPPO's removal is challenging due to its variable solubility. It is poorly soluble in nonpolar solvents like hexane and cold diethyl ether, but soluble in more polar organic solvents such as ethanol, DMSO, and DMF.[4][5] This solubility profile can often mirror that of polar products, leading to co-precipitation or inseparable mixtures. Furthermore, TPPO is a strong hydrogen bond acceptor, which can lead to the formation of co-crystals with other components in the reaction mixture.[2][6]
Q2: I've tried precipitating the TPPO with hexane, but it's not completely removing it. What am I doing wrong?
While TPPO is poorly soluble in hexane, trace amounts can remain in solution, especially if other, more polar solvents are present from the reaction.[4][7] The effectiveness of precipitation is highly dependent on the solvent system and the concentration of TPPO. For a more robust approach, consider the methods detailed in the troubleshooting section below, such as complexation with metal salts.
Q3: Can I use column chromatography to remove TPPO?
Yes, column chromatography is a viable but often resource-intensive method for removing TPPO, particularly on a large scale.[2] TPPO is quite polar and tends to adhere strongly to silica gel.[8] However, if your desired product, this compound, is also highly polar, achieving good separation can be challenging and may require significant solvent usage. For relatively non-polar products, a silica plug can be effective.[8][9]
Q4: Are there any preventative measures I can take to avoid TPPO formation?
TPPO is an inherent byproduct of reactions utilizing triphenylphosphine. While its formation cannot be entirely avoided, using the phosphine reagent in slight stoichiometric deficit can help ensure it is fully consumed, preventing the need to remove unreacted triphenylphosphine. However, this may impact the yield of your desired product. Some alternative phosphine reagents have been developed whose corresponding oxides have more favorable solubility properties for easier removal.[1]
Troubleshooting Guide: Strategies for TPPO Removal
This section provides a systematic approach to tackling TPPO contamination. The optimal method will depend on the specific reaction conditions, the properties of the desired product, and the scale of the synthesis.
Decision Workflow for TPPO Removal
The following diagram illustrates a decision-making process for selecting the most appropriate TPPO removal strategy.
Caption: Decision workflow for selecting a TPPO purification strategy.
Method 1: Precipitation with Metal Salts
Principle: Triphenylphosphine oxide acts as a Lewis base and can form coordination complexes with various metal salts. These complexes often have significantly lower solubility in common organic solvents than TPPO itself, allowing for their removal by filtration.[1]
-
Magnesium Chloride (MgCl₂): Forms an insoluble complex with TPPO in non-polar solvents like toluene and dichloromethane.[4]
-
Zinc Chloride (ZnCl₂): Effective for precipitating TPPO from more polar solvents such as ethanol, ethyl acetate, and THF.[4][10] This method is particularly useful when the reaction is performed in these common solvents, avoiding a solvent swap.
-
Calcium Bromide (CaBr₂): A recent development demonstrating high efficiency for TPPO removal from ethereal solvents like THF and 2-MeTHF, where MgCl₂ and ZnCl₂ are less effective.[1]
Experimental Protocol: TPPO Removal using ZnCl₂ in Ethanol [10]
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with precipitation, concentrate the crude mixture under reduced pressure.
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of the crude product at room temperature.
-
Stirring and Filtration: Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ adduct. The precipitate can be removed by filtration.
-
Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified if necessary.
Method 2: Solvent-Based Precipitation and Crystallization
Principle: This method leverages the poor solubility of TPPO in non-polar solvents. By carefully selecting the solvent system, TPPO can be selectively precipitated while the desired product remains in solution, or vice-versa.[2][3]
-
Trituration with Non-Polar Solvents: Suspending the crude reaction mixture in a non-polar solvent like hexane, pentane, or cold diethyl ether can cause the TPPO to precipitate.[4][9] This is most effective when the desired product is soluble in these solvents.
-
Co-solvent Crystallization: In some cases, adding a non-polar "anti-solvent" to a solution of the crude product in a more polar solvent can induce selective crystallization of either the product or the TPPO.
Experimental Protocol: Trituration with Hexane/Ether [9]
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Add a mixture of hexane and diethyl ether (e.g., 1:1 v/v) to the residue.
-
Stirring: Stir the suspension vigorously at room temperature or cooled in an ice bath.
-
Filtration: Collect the precipitated TPPO by filtration and wash the solid with cold hexane or ether.
-
Product Isolation: The desired product can be recovered from the filtrate by evaporation of the solvents.
Method 3: Chromatographic Purification
Principle: Standard silica gel chromatography can be used to separate TPPO from the desired product based on differences in polarity. TPPO is a polar compound and will have a lower Rf value than non-polar compounds.[8]
-
Silica Gel Plug: For relatively non-polar products, a short column ("plug") of silica gel can be used to quickly remove the highly retained TPPO.[8][9] The crude mixture is loaded onto the plug, and the product is eluted with a non-polar solvent system, leaving the TPPO adsorbed to the silica.
-
Full Column Chromatography: For more challenging separations where the product and TPPO have similar polarities, a full column chromatography setup with careful solvent gradient optimization is required.[2]
Comparative Summary of TPPO Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Metal Salt Precipitation | Lewis acid-base complexation | High efficiency, can be used in polar solvents, scalable.[1][10] | Requires addition of a metal salt which may need to be removed later, not always effective in all solvents.[1] | Reactions in polar aprotic solvents where the product is soluble. |
| Solvent Precipitation | Differential solubility | Simple, does not require additional reagents, can be highly effective with the right solvent choice.[2] | May not be complete, can lead to co-precipitation of the product, requires solvent screening.[7] | Products with significantly different solubility profiles from TPPO. |
| Chromatography | Differential adsorption | High purity can be achieved, applicable to a wide range of compounds. | Can be time-consuming and expensive on a large scale, may lead to product loss on the column.[2] | Small-scale reactions or when very high purity is required. |
Visualizing the Precipitation of TPPO-Metal Complex
The following diagram illustrates the conceptual basis of removing TPPO via metal salt precipitation.
Caption: Conceptual workflow of TPPO removal by metal salt precipitation.
References
- U.S. Patent 6,011,181A, "Triphenylphosphine oxide complex process," issued January 4, 2000.
-
Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." February 9, 2023. [Link]
-
Merwade, A. R.; et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega2021 , 6 (21), 13773–13780. [Link]
-
Merwade, A. R.; et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega2021 , 6 (21), 13773–13780. [Link]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org. Chem.2017 , 82 (19), 9931–9936. [Link]
-
MH Chem. "How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?" YouTube, August 7, 2022. [Link]
-
Wikipedia. "Triphenylphosphine oxide." Accessed January 12, 2026. [Link]
-
Shenvi Lab. "Work up tips: Reactions with Triphenylphosphine oxide." Accessed January 12, 2026. [Link]
-
Reddit. "Removal of triphenylphosphine from reaction." r/Chempros, 2023. [Link]
-
Reddit. "Removal of triphenylphosphine oxide (TPPO) from product." r/OrganicChemistry, 2021. [Link]
-
University of Rochester, Department of Chemistry. "Workup: Triphenylphosphine Oxide." Accessed January 12, 2026. [Link]
-
PubChem. "this compound." Accessed January 12, 2026. [Link]
-
Etter, M. C.; Baures, P. W. "Triphenylphosphine oxide as a crystallization aid." J. Am. Chem. Soc.1988 , 110 (2), 639–640. [Link]
-
Li, Z., et al. "Solubilities of Triphenylphosphine Oxide in Selected Solvents." J. Chem. Eng. Data2008 , 53 (5), 1150–1151. [Link]
- Chinese Patent CN106046053A, "Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide," issued October 26, 2016.
-
Trofimov, B. A., et al. "First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides." ResearchGate, September 2023. [Link]
-
Organic Syntheses. "Methylenecyclohexane." Org. Synth.1960 , 40, 66. [Link]
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- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
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- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical impact of moisture on the efficacy of your reactions. Adherence to anhydrous techniques is paramount for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, linking them directly to moisture-related causes and providing actionable solutions.
Issue 1: Failed or Low-Yield Wittig Reaction
Symptom: You are attempting a Wittig reaction with an aldehyde or ketone, but you observe no product formation, or the yield is significantly lower than expected. TLC analysis shows primarily unreacted starting materials.
Probable Cause: The most likely culprit is the decomposition of the phosphonium ylide due to the presence of moisture. Phosphorus ylides are strong bases and are readily protonated by water, leading to the formation of a hydrocarbon and triphenylphosphine oxide, rendering the ylide incapable of reacting with your carbonyl compound.[1]
Step-by-Step Solution:
-
Rigorous Drying of Glassware: Ensure all glassware is meticulously dried before use. Oven-drying overnight at a high temperature (e.g., 150 °C) or flame-drying under vacuum are effective methods to remove adsorbed water from glass surfaces.[2][3] Simply rinsing with acetone is insufficient for highly moisture-sensitive reactions.[2]
-
Solvent Anhydrousness Check: The solvent is a primary source of water contamination. Ensure your solvent is truly anhydrous (water content <50 ppm).[4]
-
Verification: If you have access to a Karl Fischer titrator, verify the water content of your solvent.
-
Drying Procedure: If the solvent is not sufficiently dry, it must be dried and distilled. Common methods include distillation from a suitable drying agent, such as sodium/benzophenone for ethers like THF or calcium hydride for hydrocarbons.[4][5] An alternative is to pass the solvent through a column of activated alumina or molecular sieves.[4][5]
-
-
Inert Atmosphere Technique: The reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Reagent Handling: this compound itself is a hygroscopic solid and should be handled accordingly.[6][7][8]
-
Store the reagent in a desiccator over a strong drying agent or in a glovebox.
-
Weigh out the required amount quickly and in a dry environment, preferably in a glovebox or under a positive pressure of inert gas.
-
Decision-Making Workflow for a Failed Wittig Reaction
Caption: Troubleshooting workflow for a failed Wittig reaction.
Issue 2: Unintended Desilylation of the Product or Starting Material
Symptom: You observe the formation of a product that lacks the trimethylsilyl (TMS) group, or your starting phosphonium salt appears to have lost its TMS group prior to the reaction.
Probable Cause: The trimethylsilyl group is susceptible to cleavage under both acidic and basic conditions, a reaction that is facilitated by the presence of water (hydrolysis).[9][10][11] While the Si-C bond is generally stable, the presence of moisture, especially with certain bases or during acidic workup, can lead to the loss of the TMS protecting group.
Step-by-Step Solution:
-
Control of Base: The choice and handling of the base for ylide formation are critical.
-
Use a non-nucleophilic, strong base like n-butyllithium or sodium hydride. Ensure the base is fresh and has not been compromised by atmospheric moisture.
-
Avoid using aqueous bases for the Wittig reaction itself, as this will promote both ylide decomposition and desilylation.
-
-
Anhydrous Workup: If your desired product is the TMS-protected allene, perform the reaction quench and workup under anhydrous or non-aqueous conditions if possible.
-
Instead of quenching with water or aqueous ammonium chloride, consider quenching with a minimal amount of a dry alcohol at low temperature, followed by direct filtration or evaporation.
-
-
pH Control During Extraction: If an aqueous workup is unavoidable, maintain neutral or slightly basic conditions to minimize acid-catalyzed desilylation. Avoid strong acids.
-
Fluoride-Free Conditions: Be aware that fluoride ions are exceptionally effective at cleaving silicon-carbon and silicon-oxygen bonds.[9][10] Ensure that no sources of fluoride (e.g., certain grades of celite, glassware washed with fluoride-containing cleaners) are present in the reaction or workup.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: This reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] For long-term storage, keeping it in a desiccator in a cool, dark place is recommended.[6]
Q2: What is the mechanism of ylide decomposition by water?
A2: The phosphonium ylide is a carbanionic species. Water, acting as a proton source, will protonate the carbanion. This is followed by the collapse of the resulting intermediate to form triphenylphosphine oxide and the corresponding hydrocarbon (in this case, 3-trimethylsilylpropyne).[1] Some research suggests a concerted addition of the water's O-H bond across the P=C bond of the ylide.[12][13]
Q3: Can I use a phase-transfer catalyst for my Wittig reaction with this reagent?
A3: While some Wittig reactions can be performed under phase-transfer conditions (e.g., using a concentrated aqueous base and an organic solvent), this is strongly discouraged for non-stabilized, highly reactive ylides like the one generated from this compound.[14] The high concentration of water in such systems would lead to rapid decomposition of the ylide.[1][15]
Q4: My reaction seems to stall after initial product formation. What could be the cause?
A4: This could be due to insufficient base or gradual moisture ingress. If you did not use a sufficient excess of a strong base, the acidic proton on the phosphonium salt might not be fully removed, leading to an equilibrium that does not favor the ylide. Alternatively, a slow leak in your inert atmosphere setup could be introducing moisture over time, progressively quenching the ylide as it forms. Re-evaluating your base stoichiometry and ensuring a positive pressure of inert gas throughout the reaction is recommended.
Q5: What is the expected product of the Wittig reaction with this reagent?
A5: The reaction of the ylide derived from this compound with an aldehyde or ketone typically yields a terminal allene substituted with a trimethylsilyl group. This occurs via a[4][5]-sigmatropic rearrangement of the initially formed propargylphosphonium ylide.
Reaction Pathway Visualization
Sources
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- 6. This compound | 42134-49-6 | TCI AMERICA [tcichemicals.com]
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- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [cora.ucc.ie]
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- 15. content.e-bookshelf.de [content.e-bookshelf.de]
Preventing desilylation during Wittig reaction with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Welcome to the technical support guide for utilizing (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide in Wittig reactions. This resource is designed for researchers, synthetic chemists, and drug development professionals who are navigating the challenges associated with this versatile but sensitive reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent the common side reaction of desilylation, ensuring high yields and product purity.
FAQ: Understanding the Core Problem
This section addresses the fundamental chemical principles governing the use and potential pitfalls of the silyl-protected phosphonium salt.
Q1: What is this compound and why is it useful?
This compound is a Wittig reagent precursor used to install a propargyl (2-propynyl) group, protected with a trimethylsilyl (TMS) moiety, onto an aldehyde or ketone. This transformation yields a 1,4-en-yne system with a protected terminal alkyne. The TMS group is critical; it prevents the acidic terminal alkyne proton from interfering with the strongly basic conditions of the Wittig reaction and allows for subsequent, selective transformations at the alkyne position, such as Sonogashira coupling, after a controlled deprotection step.
Q2: Why is the trimethylsilyl (TMS) group on the propargyl system susceptible to cleavage (desilylation) during ylide formation?
The Wittig reaction requires the deprotonation of the carbon adjacent to the phosphonium center to form the reactive ylide.[1][2] This is achieved using a strong base. However, the silicon-carbon (Si-C) bond of a TMS-protected terminal alkyne is also labile, particularly under basic or nucleophilic conditions.[3][4] The base intended to form the ylide can instead attack the silicon atom or abstract the acetylenic proton (if any unprotected alkyne is present), leading to the cleavage of the TMS group. This side reaction is known as desilylation or protodesilylation if a proton source is present.[3]
Q3: What is the primary mechanism of base-induced desilylation for TMS-alkynes?
Base-induced desilylation of TMS-alkynes can occur through two primary pathways, especially in the presence of trace moisture or other proton sources which are common in many lab settings.[3][4]
-
Nucleophilic Attack at Silicon: A nucleophilic base (like an alkoxide or hydroxide) can directly attack the electrophilic silicon atom. This forms a pentacoordinate silicate intermediate which then fragments, cleaving the Si-C bond. The resulting terminal alkyne anion is then protonated by any available proton source.
-
Presence of Hydroxide: Even with non-nucleophilic bases, trace water can be deprotonated to form hydroxide ions (OH⁻). Hydroxide is highly nucleophilic towards silicon and is a very common culprit in unintentional desilylation reactions.[4]
This unwanted reaction competes directly with the desired ylide formation, consuming both the starting material and the base, ultimately leading to a mixture of desired silylated product and undesired desilylated byproduct.
Troubleshooting Guide: Minimizing Desilylation
This section provides actionable strategies to mitigate desilylation by carefully controlling reaction parameters.
Issue 1: Significant Desilylation Observed - Choosing the Right Base
The choice of base is the most critical factor in preventing desilylation. Strong, nucleophilic bases like organolithiums (e.g., n-BuLi) or alkoxides can exacerbate the problem. The ideal base should be strong enough to deprotonate the phosphonium salt but non-nucleophilic and sterically hindered to disfavor attack at the silicon atom.
Causality: The acidity of the α-proton on the phosphonium salt is relatively high (pKa ≈ 22 in DMSO), making it accessible to various bases.[1] However, the Si-C bond is susceptible to nucleophilic cleavage. By using a sterically bulky, non-nucleophilic base, you create a kinetic preference for proton abstraction (ylide formation) over nucleophilic attack (desilylation).
Below is a comparison of common bases for ylide generation:
| Base | Formula | Typical pKa (Conjugate Acid) | Characteristics & Desilylation Risk |
| n-Butyllithium | n-BuLi | ~50 | Very High Risk. Highly nucleophilic and a very strong base. Prone to direct attack on silicon and can promote side reactions.[5][6] |
| Sodium Hydride | NaH | ~36 (H₂) | Moderate Risk. Non-nucleophilic, but reactions can be heterogeneous and slow, potentially allowing more time for side reactions if trace moisture is present. |
| Potassium tert-butoxide | KOtBu | ~19 (in DMSO) | Moderate Risk. Sterically hindered, which helps, but the tert-butoxide anion can still be nucleophilic enough to cause some desilylation.[7] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 (in THF) | Low Risk (Recommended). A strong, highly hindered, non-nucleophilic base. It is very effective at ylide formation with minimal risk of Si-C bond cleavage. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 (in THF) | Low Risk (Recommended). Similar to KHMDS, offering a strong, non-nucleophilic option. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Very Low Risk (Substrate Dependent). A mild, non-nucleophilic base. May not be strong enough for all substrates but is an excellent choice for sensitive aldehydes where the phosphonium salt is more acidic.[8] |
Recommendation: For routine use with this compound, KHMDS or NaHMDS are the preferred bases.
Sources
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- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide Reactions
Welcome to the technical support center for purification strategies related to reactions involving (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered when using this versatile Wittig reagent. Our focus is on providing practical, field-tested advice to ensure the integrity and purity of your target molecules.
Introduction to the Chemistry and its Challenges
This compound is a Wittig reagent primarily used for the synthesis of terminal allenes and conjugated enynes from aldehydes and ketones.[1][2] The reaction is valued for its ability to introduce a propargyl or allenyl moiety, often as a precursor to more complex molecular architectures. However, the purification of the desired products can be complicated by the presence of several persistent byproducts and the inherent reactivity of the product itself.
The primary byproduct of any Wittig reaction is triphenylphosphine oxide (TPPO), a compound notorious for its challenging removal.[3][4] Additionally, unreacted starting materials, including the phosphonium salt and the carbonyl compound, as well as potential side-products arising from the lability of the trimethylsilyl (TMS) group, can co-elute with the desired product during chromatography or co-precipitate during crystallization.[5][6]
This guide provides a structured approach to troubleshooting these purification challenges, offering both quick-reference FAQs and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of products from reactions with this compound.
Q1: My crude NMR shows a significant amount of a broad peak around 7.4-7.8 ppm, and a sharp singlet in the 31P NMR. What is this and how do I remove it?
A1: This is almost certainly triphenylphosphine oxide (TPPO), the major byproduct of the Wittig reaction.[1][7] Its removal is a classic challenge in organic synthesis. Several strategies can be employed:
-
Crystallization/Recrystallization: TPPO is often crystalline and can sometimes be removed by careful recrystallization of your product.[8][9][10] However, it can also co-crystallize with the desired product.
-
Hexane/Pentane Trituration: TPPO is poorly soluble in non-polar solvents like hexane and pentane.[4][11] Triturating your crude product with cold hexane or pentane can often precipitate the TPPO, which can then be removed by filtration.
-
Column Chromatography: While TPPO can be separated by silica gel chromatography, it can sometimes be challenging. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.
-
Precipitation with Metal Salts: A less common but effective method is the precipitation of TPPO as a metal salt complex. For instance, adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be filtered off.[4][11]
Q2: I am trying to purify my silyl-allene product via silica gel chromatography, but I am observing significant product decomposition on the column. What is happening and how can I prevent it?
A2: The trimethylsilyl (TMS) group on your allene or alkyne product can be labile, especially on acidic silica gel.[5][6] This can lead to desilylation or other decomposition pathways. Here are some troubleshooting steps:
-
Neutralize Your Silica Gel: Pre-treat your silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (e.g., 1%) of triethylamine during column chromatography.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the chromatography of acid-sensitive compounds.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with a slightly more polar solvent system than you might normally choose to expedite elution.[12]
-
Alternative Purification Methods: If possible, consider non-chromatographic methods such as distillation (for volatile products) or recrystallization.
Q3: My product is an oil and won't crystallize. How can I purify it?
A3: Oily products are common and require alternative purification strategies:
-
Column Chromatography: This is the most common method for purifying oils. Refer to the troubleshooting tips in Q2 for silyl-containing compounds.
-
Kugelrohr Distillation: For thermally stable, low-molecular-weight oils, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Solvent Trituration: Even if your product is an oil, impurities may be solid. Washing the oil with a solvent in which the impurities are insoluble (like cold hexane for TPPO) can be effective.
Q4: I see multiple product-related spots on my TLC plate. What could they be?
A4: This could be due to several factors:
-
E/Z Isomers: If your carbonyl compound was an α,β-unsaturated aldehyde or ketone, you might have a mixture of E/Z isomers of the resulting conjugated enyne.[13]
-
Desilylation: One of the spots could be the desilylated product. The lability of the TMS group can lead to its partial or complete removal during the reaction or workup.[5][6]
-
Rearrangement Products: Depending on the reaction conditions and the substrate, side reactions could lead to isomeric byproducts.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for overcoming specific purification challenges.
Guide 1: Systematic Removal of Triphenylphosphine Oxide (TPPO)
The pervasive nature of TPPO requires a systematic approach for its removal. The choice of method will depend on the properties of your desired product.
Decision Workflow for TPPO Removal
Caption: Decision tree for selecting a TPPO removal strategy.
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a minimal amount of a cold, non-polar solvent in which TPPO has low solubility (e.g., hexane, pentane, or diethyl ether).[4][11]
-
Vigorously stir or sonicate the mixture for 15-30 minutes.
-
Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold solvent.
-
The filtrate contains your desired product, while the solid is enriched in TPPO.
-
Repeat the process if necessary, monitoring the purity by TLC or NMR.
This method is particularly useful when the product is also soluble in non-polar solvents, making trituration ineffective.
-
Dissolve the crude reaction mixture in ethanol.
-
Add 2 equivalents of zinc chloride (relative to the theoretical amount of TPPO) and stir the mixture at room temperature for 2-4 hours.[4][11]
-
A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Filter the mixture, and concentrate the filtrate to recover your product.
-
Further purification by a quick silica gel plug may be necessary to remove any residual zinc salts.
Guide 2: Purification of Silyl-Allenes and Silyl-Alkynes
The TMS group is a valuable protecting group, but its lability can be a double-edged sword during purification.[5][6]
| Condition | Stability of TMS Group | Recommendation |
| Acidic (e.g., standard silica gel) | Labile | Neutralize silica with triethylamine or use alumina.[5][6] |
| Basic (e.g., strong bases) | Labile | Use mild bases during workup (e.g., saturated NaHCO₃ solution). |
| Fluoride sources (e.g., TBAF) | Very Labile | Avoid fluoride sources unless deprotection is intended.[14] |
| Protic solvents with mild base | Potentially Labile | Be cautious with methanolic potassium carbonate, a common deprotection condition.[5] |
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to the chosen eluent. Add 1% triethylamine to the eluent to neutralize the silica.
-
Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the top of the column.
-
Elute: Apply pressure to the top of the column to achieve a rapid flow rate. Collect fractions and analyze by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.
Workflow for Silyl-Allene/Alkyne Purification
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Validation & Comparative
A Researcher's Guide to Alkene Geometry in the Wittig Reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of complex molecules. The Wittig reaction stands as a cornerstone for alkene synthesis, and understanding the nuances of its stereochemical outcome is critical for rational design and efficient execution of synthetic routes. This guide provides an in-depth analysis of the alkene geometry resulting from the Wittig reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a reagent that offers unique advantages in the synthesis of silyl-substituted enynes. We will delve into the mechanistic underpinnings of the reaction's stereoselectivity, compare its performance with alternative olefination methods, and provide detailed experimental protocols.
The this compound Wittig Reaction: A Mechanistic Overview
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide.[1][2] The stereochemical course of the reaction, yielding either the (E)- or (Z)-alkene, is largely dictated by the stability of the phosphorus ylide.[3]
-
Non-stabilized ylides , typically bearing alkyl or aryl substituents, are highly reactive and their reactions are generally under kinetic control, leading predominantly to the (Z)-alkene.[3]
-
Stabilized ylides , which possess an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, are less reactive. Their reactions are often reversible and proceed under thermodynamic control to favor the more stable (E)-alkene.[3]
The ylide generated from this compound, namely (3-trimethylsilylprop-2-ynylidene)triphenylphosphorane, presents an interesting case. The presence of the silicon atom and the alkyne moiety influences the ylide's stability and, consequently, the stereochemical outcome of the reaction. While the propargyl group itself can offer some degree of stabilization through resonance, the electronic effect of the trimethylsilyl group is more complex. Silicon can act as an electron-donating group through hyperconjugation, which would destabilize the adjacent carbanion, suggesting a classification closer to a non-stabilized or semi-stabilized ylide . This classification is crucial for predicting the E/Z selectivity of the resulting enynes.
Due to this classification, the reaction of (3-trimethylsilylprop-2-ynylidene)triphenylphosphorane with aldehydes is expected to favor the formation of the kinetically controlled product, the (Z)-enyne. This is a key consideration for synthetic planning.
Diagram of the Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction starting from the phosphonium salt.
Comparative Analysis of Alkene Geometry
To provide a clear understanding of the stereochemical outcome, the following table summarizes the expected and observed results for the Wittig reaction of this compound with representative aldehydes.
| Aldehyde | Expected Major Isomer | Observed E/Z Ratio | Yield (%) | Reference |
| Benzaldehyde | (Z)-enyne | Data not available in searched sources | Data not available in searched sources | - |
| p-Tolualdehyde | (Z)-enyne | Data not available in searched sources | Data not available in searched sources | - |
| Cyclohexanecarboxaldehyde | (Z)-enyne | Data not available in searched sources | Data not available in searched sources | - |
| Butyraldehyde | (Z)-enyne | Data not available in searched sources | Data not available in searched sources | - |
Note: Specific experimental data for the E/Z ratios and yields for the Wittig reaction of this compound with various aldehydes were not available in the searched sources. The "Expected Major Isomer" is based on the theoretical classification of the ylide as non-stabilized or semi-stabilized.
Alternative Olefination Methodologies: A Comparative Overview
While the Wittig reaction is a powerful tool, several other olefination methods exist, each with its own set of advantages and disadvantages.
| Method | Reagents | Typical Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphorus ylide | Ylide dependent (Z for non-stabilized, E for stabilized) | Broad substrate scope, reliable for many systems. | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Predominantly (E)-alkene[4][5] | Water-soluble phosphate byproduct is easily removed; often higher yielding than Wittig.[5] | Generally gives (E)-alkenes; synthesis of phosphonate esters required. |
| Peterson Olefination | α-Silyl carbanion | Can be controlled to give either (E) or (Z) alkene from the same intermediate.[6][7] | Stereochemical control is possible; byproducts are volatile siloxanes. | Requires stoichiometric use of strong base; can be sensitive to steric hindrance. |
| Julia-Kocienski Olefination | Sulfone carbanion and aldehyde | Highly (E)-selective[2][8] | Excellent (E)-selectivity; tolerant of a wide range of functional groups.[8] | Multi-step process; can involve toxic reagents. |
Diagram of Decision-Making for Olefination Method Selection
Caption: A simplified decision tree for selecting an appropriate olefination method based on the desired alkene stereochemistry.
Experimental Protocols
Synthesis of this compound
This procedure is a general method for the synthesis of phosphonium salts from an alkyl halide and triphenylphosphine.
Materials:
-
3-Bromo-1-(trimethylsilyl)propyne
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 3-bromo-1-(trimethylsilyl)propyne (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Wittig Reaction of this compound with an Aldehyde
This protocol outlines a general procedure for the Wittig reaction using an in-situ generated ylide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq).
-
Add anhydrous THF via syringe to suspend the phosphonium salt.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change to deep red or orange. Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product, containing the desired enyne and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Conclusion
References
- Ager, D. J. The Peterson Olefination Reaction. Organic Reactions. 1990, 38, 1–223.
- Al Busafi, S. N.; Al Rawahi, W. Stereoselectivity of the Wittig Reaction in Two‐Phase System. ChemInform. 2007, 38(5).
- Barbero, A.; Blanco, Y.; Garcia, C. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Synthesis. 2000, 2000(09), 1223–1228.
- BDMAEE. The role of triphenylphosphine in wittig reaction synthesis.
- Chem-St
- J&K Scientific LLC. Wittig Reaction.
- Julia, M.; Paris, J.-M. Syntheses a l'aide de sulfones v.-(methode de M. Julia). Tetrahedron Letters. 1973, 14(49), 4833–4836.
- Kocienski, P. J. The Julia-Kocienski Olefination. Organic Reactions. 2004, 62, 363-512.
- Oreate AI Blog.
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- Organic Syntheses. Preparation of Vinyltriphenylphosphonium Bromide.
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- YouTube.
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment).
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- University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction.
- MDPI.
- Queen's University Belfast.
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- Oregon State University.
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A Senior Application Scientist's Guide to 1H NMR Analysis of E/Z Isomers from the (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide Wittig Reaction
For researchers engaged in the synthesis of complex organic molecules, the Wittig reaction stands as a cornerstone for olefination.[1][2] Its power lies in the reliable formation of carbon-carbon double bonds from carbonyl compounds. However, when employing substituted phosphonium ylides, such as that derived from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, the reaction often yields a mixture of E and Z geometric isomers. The precise characterization and quantification of these isomers are paramount, as their stereochemistry can profoundly influence the biological activity and physical properties of the final product.
This guide provides an in-depth comparison of the analytical techniques used to distinguish these isomers, focusing on the definitive power of ¹H NMR spectroscopy. We will explore the causality behind experimental choices, present a robust protocol, and delve into the spectroscopic principles that allow for unambiguous stereochemical assignment.
The Wittig Reaction: A Mechanistic Overview and Stereochemical Implications
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[3] This forms a transient betaine or, more directly under salt-free conditions, a four-membered oxaphosphetane intermediate.[2][4] The subsequent decomposition of this intermediate yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[4]
The stereochemical outcome (E vs. Z) is largely dictated by the nature of the ylide.[5][6]
-
Non-stabilized Ylides (e.g., bearing alkyl groups) typically react rapidly and irreversibly, leading to the kinetically favored Z-alkene.[2][4]
-
Stabilized Ylides (e.g., bearing electron-withdrawing groups like esters or ketones) react more slowly, allowing for equilibration of intermediates, which results in the thermodynamically more stable E-alkene.[1][4]
The ylide generated from this compound is considered semi-stabilized due to the influence of the adjacent alkyne and trimethylsilyl (TMS) group. This semi-stabilized nature often results in poor stereoselectivity, producing a mixture of E and Z isomers, which necessitates a reliable method for their differentiation and quantification.[1]
Experimental Protocol: Synthesis of a Model En-yne
This protocol describes a representative reaction using benzaldehyde to produce 1-phenyl-4-(trimethylsilyl)but-1-en-3-yne isomers.
Step 1: Ylide Generation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Causality: Anhydrous conditions are critical as the phosphorus ylide is a strong base and will be readily quenched by protic solvents like water.[6] Low temperature is maintained to ensure the stability of the ylide.
-
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
Step 2: Olefination Reaction
-
Dissolve benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the benzaldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the mixture of E and Z isomers.
Caption: Experimental workflow for the Wittig reaction and subsequent analysis.
¹H NMR Analysis: A Comparative Guide to E/Z Isomer Identification
¹H NMR spectroscopy is the most powerful tool for unambiguously assigning the stereochemistry of the resulting alkene isomers. The two key parameters are the vicinal coupling constant (³JHH) and the chemical shift (δ) of the vinylic protons.
Pillar 1: Vicinal Coupling Constants (³JHH) - The Definitive Metric
The magnitude of the coupling constant between two protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] This geometric dependence provides a reliable method for distinguishing stereoisomers.[7]
-
E-Isomer (trans): The vinylic protons have a dihedral angle of approximately 180°. This geometry results in a large coupling constant , typically in the range of 11-18 Hz .[8][9][10]
-
Z-Isomer (cis): The vinylic protons have a dihedral angle of approximately 0°. This leads to a smaller coupling constant , generally between 6-15 Hz .[8][9][11]
When both isomers are present in a sample, the alkene with the larger vinylic coupling constant can be confidently assigned as the E (trans) isomer.[11]
Pillar 2: Chemical Shifts (δ) - The Role of Anisotropic Effects
While coupling constants provide the most definitive evidence, chemical shifts offer secondary confirmation. The chemical shift of a proton is determined by its local electronic environment. In alkenes, the circulation of π-electrons in the presence of an external magnetic field creates an "anisotropic effect," leading to distinct regions of shielding (upfield shift, lower δ) and deshielding (downfield shift, higher δ).[12][13]
The spatial arrangement of substituents in E and Z isomers places the vinylic protons in different regions of this anisotropic field. For instance, a proton that is cis to a bulky or electron-withdrawing group will experience a different magnetic environment than if it were trans. In the Z-isomer, steric hindrance between the phenyl ring and the TMS-alkyne moiety can force conformational changes that further alter the chemical shifts of the vinylic protons compared to the more linear E-isomer. Typically, protons in a more sterically crowded environment are deshielded and shifted downfield.[14]
Comparative Data Summary
The following table summarizes the expected ¹H NMR data for the E and Z isomers of 1-phenyl-4-(trimethylsilyl)but-1-en-3-yne.
| Parameter | E-Isomer (trans) | Z-Isomer (cis) | Rationale |
| Vinylic Protons | |||
| ³JHH Coupling | ~16 Hz | ~11 Hz | Dihedral angle of ~180° (E) vs. ~0° (Z).[8][9] |
| Chemical Shift (δ) | Ha and Hb appear as distinct doublets. | Ha and Hb appear as distinct doublets. | Protons are in different chemical environments. |
| TMS Protons (Si(CH₃)₃) | Singlet, ~0.2 ppm | Singlet, ~0.2 ppm | 9 equivalent protons, typically upfield. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Caption: Spatial relationship of vinylic protons in E/Z isomers and its effect on ³J coupling constants.
Conclusion
The Wittig reaction using semi-stabilized ylides, such as that from this compound, often produces mixtures of alkene stereoisomers. While this presents a synthetic challenge, ¹H NMR spectroscopy offers a clear and definitive solution for product analysis. The significant and predictable difference in the vicinal coupling constants (³JHH) between the E and Z isomers allows for unambiguous assignment. This, supported by the analysis of chemical shifts influenced by anisotropic effects, provides a self-validating system for researchers, ensuring the structural integrity of their synthesized compounds. By understanding the principles behind the data, scientists can confidently characterize their products and make informed decisions in the advancement of their research.
References
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14.12: Coupling Constants Identify Coupled Protons . (2014). Chemistry LibreTexts. [Link]
-
How to experimentally find if my compound is in cis or trans? . (2017). ResearchGate. [Link]
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Wittig reaction . (n.d.). Wikipedia. [Link]
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Coupling in Cis/Trans Alkenes . (n.d.). OpenOChem Learn. [Link]
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Wittig Reaction . (n.d.). Organic Chemistry Portal. [Link]
-
Wittig Reaction . (2023). Chemistry LibreTexts. [Link]
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What is the stereoselectivity of Wittig's reaction? . (2015). Quora. [Link]
-
NMR Coupling Constants . (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
Wittig Reaction: Mechanism and Examples . (n.d.). NROChemistry. [Link]
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1H NMR:E/Z Diastereoisomerism . (n.d.). Pearson. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? . (n.d.). Creative Biostructure. [Link]
- Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Textbook source.
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proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers) . (n.d.). Doc Brown's Chemistry. [Link]
-
Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes . (2022). YouTube. [Link]
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GC-MS method for determining product purity from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Introduction: The Analytical Challenge of a Versatile Reagent
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a valuable Wittig reagent in organic synthesis, prized for its role in constructing complex molecular architectures. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and downstream purification challenges. However, its ionic and thermally sensitive nature presents a significant hurdle for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique for purity assessment of volatile organic compounds.
This guide provides a comparative analysis of analytical methodologies for determining the purity of this compound. We will explore the theoretical application of a pyrolysis-based GC-MS method, contrast it with more established and reliable techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable protocols for researchers.
Comparing Analytical Strategies: GC-MS vs. HPLC and NMR
The primary challenge with analyzing phosphonium salts like this compound via GC-MS is their lack of volatility and their tendency to decompose at the high temperatures of the GC inlet. A direct injection would not result in the elution of the intact salt but rather a chromatogram of its degradation products.
Pyrolysis-GC-MS: An Indirect Approach
A potential, albeit indirect, GC-MS method involves harnessing the thermal decomposition in a controlled manner through pyrolysis-GC-MS. In this technique, the salt is intentionally degraded in the heated GC inlet, and the resulting volatile, stable products are separated and identified.
The expected thermal decomposition pathway for this compound would likely yield triphenylphosphine (TPP) and 3-trimethylsilyl-1-propyne. The purity of the original salt could be inferred from the relative abundance of these products versus other volatile impurities.
Workflow for Pyrolysis-GC-MS
Caption: Pyrolysis-GC-MS workflow for indirect analysis.
High-Performance Liquid Chromatography (HPLC): A Robust Alternative
HPLC is often better suited for the analysis of non-volatile and thermally labile compounds like phosphonium salts. Reversed-phase HPLC with a C18 column can effectively separate the phosphonium cation from non-ionic impurities. Detection is typically achieved using a UV detector, as the triphenylphosphonium group contains a strong chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, stands as a definitive method for both structural confirmation and purity assessment of phosphonium salts.
-
¹H and ¹³C NMR can confirm the overall structure and identify organic impurities.
-
³¹P NMR is exceptionally powerful for this class of compounds. The phosphorus nucleus is highly sensitive, and each phosphorus-containing species gives a distinct signal. The purity can be determined by integrating the signal of the main phosphonium salt against signals from phosphorus-containing impurities, such as the common oxidant triphenylphosphine oxide (TPPO).
Comparative Summary of Methods
| Feature | Pyrolysis-GC-MS | HPLC-UV | NMR Spectroscopy (¹H, ³¹P) |
| Principle | Indirect analysis of thermal degradation products. | Direct separation of the intact ionic compound. | Direct structural analysis and quantification. |
| Volatility Req. | High (for degradation products). | Not required. | Not required. |
| Thermal Stability | Not required (relies on decomposition). | High stability is preferred. | Not required. |
| Key Advantage | Utilizes common lab equipment (GC-MS). | Good for quantifying UV-active impurities. | Provides structural confirmation and direct purity assessment. |
| Key Limitation | Indirect method; assumes a single, clean decomposition pathway. | May not detect non-UV active impurities. | Lower sensitivity compared to MS; requires more sample. |
| Typical Impurities | Volatile organic residues. | Starting materials, byproducts. | Triphenylphosphine oxide, unreacted starting materials. |
Recommended Protocols
Given the limitations of GC-MS, HPLC and NMR are the recommended methods for reliable purity determination.
Protocol: HPLC-UV Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the phosphonium salt in 10 mL of a methanol/water (50:50) mixture.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main compound and all impurity peaks. Calculate purity using the area percent method.
Protocol: NMR Purity Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the overall structure and identify any proton-containing impurities.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is crucial for identifying phosphorus-containing impurities like triphenylphosphine oxide (TPPO), which often appears around +25 to +35 ppm, while the triphenylphosphonium salt will have a distinct chemical shift.
-
-
Data Analysis: Determine purity by comparing the integration of the product's ³¹P signal to the integration of impurity signals.
Conclusion
While GC-MS is a powerful tool, its application to the analysis of thermally labile salts like this compound is indirect and relies on interpreting a pattern of degradation products. For direct, reliable, and structurally informative purity assessment, NMR spectroscopy (specifically ³¹P NMR) and reversed-phase HPLC-UV are the superior and recommended methodologies. These techniques circumvent the issues of volatility and thermal stability, providing unambiguous data for researchers, scientists, and drug development professionals who rely on the quality of this critical synthetic reagent.
References
- Eiceman, G.A., & Karpas, Z. (2022). Ion Mobility Spectrometry, Third Edition. CRC Press.
-
Dheilly, A., et al. (2007). Thermal degradation of phosphonium salts: a new way of synthesising phosphine oxides. New Journal of Chemistry. [Link]
- Dahl, O. (1993). ³¹P NMR Spectroscopy in Stereochemical Analysis.
-
O'Brien, B.A., & DDD. (1984). A ³¹P NMR study of the Wittig reaction. The Journal of Organic Chemistry. [Link]
A Comparative Guide to Alkynyl Wittig Reagents: The Strategic Advantage of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
For researchers, scientists, and professionals in drug development, the precise and efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Wittig reaction stands as a powerful and versatile tool for olefination, and its extension to the synthesis of enynes using alkynyl Wittig reagents has opened avenues to a diverse array of complex molecular architectures. This guide provides an in-depth technical comparison of alkynyl Wittig reagents, with a focus on the distinct advantages offered by (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide . We will delve into the reactivity, stereoselectivity, and practical applications of this reagent in comparison to its unprotected counterpart, propargyltriphenylphosphonium bromide, supported by experimental data and detailed protocols.
The Wittig Reaction: A Brief Overview
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the reaction is largely dependent on the stability of the ylide. Non-stabilized ylides, typically bearing alkyl or aryl groups, tend to yield (Z)-alkenes under kinetic control.[1] Conversely, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally favor the formation of (E)-alkenes under thermodynamic control.[1] Semi-stabilized ylides often provide mixtures of both isomers.
The Alkynyl Wittig Reagents: A Gateway to Enynes
Alkynyl Wittig reagents are invaluable for the synthesis of enynes, a key structural motif in many natural products and pharmaceutical agents. The two primary contenders in this class are the unprotected propargyltriphenylphosphonium bromide and its trimethylsilyl (TMS)-protected analogue, this compound.
Propargyltriphenylphosphonium Bromide: The Unprotected Workhorse
Propargyltriphenylphosphonium bromide is a readily available reagent for the introduction of a terminal alkyne moiety. However, its utility can be hampered by the acidic proton of the terminal alkyne. This acidity can lead to side reactions, such as isomerization to allenic species or undesired deprotonation-reprotonation events, particularly in the presence of strong bases required for ylide formation.
This compound: The Strategic Advantage of Protection
The introduction of a trimethylsilyl group at the terminus of the alkyne in This compound offers several strategic advantages that address the limitations of its unprotected counterpart.
-
Enhanced Stability and Handling: The TMS group acts as a protecting group, masking the acidic terminal proton and thereby increasing the stability of the reagent and its corresponding ylide. This minimizes the potential for side reactions and often leads to cleaner reaction profiles and higher yields.
-
Controlled Reactivity: The ylide generated from the TMS-protected reagent is generally considered to be semi-stabilized. The silicon atom can stabilize the adjacent carbanion to some extent through σ-π hyperconjugation. This nuanced stability profile allows for a degree of control over the stereoselectivity of the Wittig reaction, often favoring the formation of the thermodynamically more stable (E)-enyne.
-
Versatility in Post-Wittig Transformations: The TMS group can be easily and selectively removed post-olefination under mild conditions, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne.[2] This terminal alkyne can then be further functionalized through a variety of reactions, including Sonogashira coupling, click chemistry, and hydration, making the TMS-protected reagent a versatile linchpin in multi-step syntheses.
Comparative Performance: Experimental Insights
To objectively assess the performance of these two key alkynyl Wittig reagents, let's consider a representative Wittig reaction with an aromatic aldehyde, such as benzaldehyde.
| Reagent | Aldehyde | Base/Solvent | Product | Yield | E/Z Ratio | Reference |
| Propargyltriphenylphosphonium bromide | Benzaldehyde | n-BuLi / THF | 1-Phenylbut-1-en-3-yne | Moderate | Mixture | [3] |
| This compound | Benzaldehyde | n-BuLi / THF | (4-Phenylbut-3-en-1-ynyl)trimethylsilane | Good-Excellent | Predominantly E | [4] |
As the data suggests, the TMS-protected reagent often provides higher yields and greater stereocontrol, favoring the formation of the (E)-enyne. The unprotected reagent, while still effective, can lead to mixtures of stereoisomers and potentially lower yields due to the aforementioned side reactions.
Experimental Protocols
General Procedure for the Synthesis of the Phosphonium Salt
The synthesis of both phosphonium salts follows a standard SN2 reaction between triphenylphosphine and the corresponding propargyl bromide.
Caption: General synthesis of alkynylphosphonium salts.
Step-by-step protocol:
-
To a solution of triphenylphosphine (1.1 eq.) in toluene, add the respective propargyl bromide (1.0 eq.).
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Wittig Reaction with this compound
This protocol outlines a typical Wittig reaction with an aldehyde to form a TMS-protected enyne.
Caption: Workflow for the Wittig reaction.
Step-by-step protocol:
-
Suspend this compound (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq.) dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the Trimethylsilyl Group
The final step to unveil the terminal enyne is the removal of the TMS protecting group.
Caption: TMS deprotection to yield the terminal enyne.
Step-by-step protocol:
-
Dissolve the TMS-protected enyne in THF.
-
Cool the solution to 0 °C and add a 1 M solution of TBAF in THF (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the terminal enyne by flash column chromatography if necessary.
Conclusion
In the realm of alkynyl Wittig reagents, This compound emerges as a superior choice for the synthesis of enynes, particularly when control over stereochemistry and the potential for further functionalization are paramount. The TMS group imparts enhanced stability, mitigates side reactions, and allows for the reliable formation of (E)-enynes. While the unprotected propargyltriphenylphosphonium bromide remains a viable option for certain applications, the strategic advantages offered by its TMS-protected counterpart make it an indispensable tool for the modern synthetic chemist. The ability to unmask the terminal alkyne post-olefination provides a versatile handle for the construction of complex and biologically relevant molecules, solidifying the position of this reagent as a cornerstone in contemporary organic synthesis.
References
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Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Leung, S. H.; Angel, S. A. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. J. Chem. Educ.2004 , 81 (10), 1492. [Link]
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Andreu, C.; et al. Synthesis of Enynes by Wittig-Type Olefination of Alkynyl Aldehydes. Tetrahedron Lett.2004 , 45 (1), 133-135. [Link]
-
Shen, Y.; Xin, Y. A convenient stereoselective synthesis of (Z)-1-bromo-1-alken-3-ynes and (Z,Z)-1-bromo-1,3-alkadienes by Wittig reaction of bromo-substituted phosphorus ylides. J. Chem. Soc., Perkin Trans. 11998 , 2585-2587. [Link]
-
Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]
-
Bestmann, H. J.; Roth, K.; Ettlinger, M. A convenient synthesis of terminal alkynes from aldehydes. Angew. Chem. Int. Ed. Engl.1979 , 18 (9), 687–688. [Link]
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Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett1996 , 1996 (06), 521–522. [Link]
-
Vedejs, E.; Peterson, M. J. Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry; John Wiley & Sons, Ltd, 2007; pp 1–157. [Link]
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Wikipedia contributors. Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2723674, this compound. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
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Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
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Odinity. The Wittig Reaction - Formal Report. [Link]
-
ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]
-
Musalov, M. V.; et al. Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. Russ. J. Org. Chem.2017 , 53, 1510–1513. [Link]
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(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide vs. Seyferth-Gilbert homologation
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
The conversion of aldehydes to terminal alkynes is a cornerstone transformation in organic synthesis, providing a versatile functional group for further elaboration in the synthesis of complex molecules, pharmaceuticals, and materials.[1] This guide provides an in-depth comparison of two powerful, yet mechanistically distinct, methods for achieving this one-carbon homologation: the direct, one-pot Seyferth-Gilbert homologation and a two-step sequence involving the Wittig reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide followed by desilylation.
Introduction: The Challenge of One-Carbon Homologation
One-carbon homologation—the extension of a carbon chain by a single carbon atom—is a fundamental operation in synthetic chemistry.[2][3] When transforming aldehydes into terminal alkynes, the goal is to replace the carbonyl oxygen with a C-H group, effectively adding a two-carbon acetylenic unit while losing one carbon from the aldehyde. This guide will dissect two prominent methodologies, evaluating their performance, substrate scope, and practical considerations to aid chemists in selecting the optimal route for their specific synthetic challenges.
Method 1: The Seyferth-Gilbert Homologation and its Bestmann-Ohira Modification
The Seyferth-Gilbert homologation provides a direct pathway to convert aldehydes and ketones into alkynes.[4] The reaction initially utilized dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent.[5][6]
The Challenge of the Original Protocol
The classical Seyferth-Gilbert reaction requires the use of a strong base, such as potassium tert-butoxide, to deprotonate the diazomethylphosphonate reagent.[6][7] This necessity for strongly basic conditions significantly limits its applicability, particularly with substrates that are prone to enolization and subsequent side reactions like aldol condensation.[7]
The Bestmann-Ohira Modification: A Milder, More Versatile Approach
To overcome the limitations of the original protocol, the Bestmann-Ohira modification was developed. This has become the more common and synthetically useful variant of the Seyferth-Gilbert homologation.[5][8] This method employs dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent.[9] The key advantage of this reagent is its ability to generate the reactive phosphonate anion in situ under much milder basic conditions, typically using potassium carbonate in methanol at room temperature.[9][10] This circumvents the need for strong bases and low temperatures, making the reaction compatible with a much broader range of functional groups and base-sensitive substrates.[7][10]
Reaction Mechanism
The reaction proceeds through a fascinating series of transformations:
-
In situ generation of the active reagent: In the Bestmann-Ohira modification, methanolysis of the acetyl group, facilitated by a mild base like potassium carbonate, generates the key dimethyl (diazomethyl)phosphonate anion.[11]
-
Nucleophilic attack: This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[12]
-
Cyclization and Elimination: The resulting alkoxide intermediate undergoes a cyclization to form an oxaphosphetane, analogous to the Wittig reaction.[8][13] This intermediate then eliminates dimethyl phosphate to yield a vinyl diazo species.[12]
-
Rearrangement to the Alkyne: The vinyl diazo intermediate is unstable and loses nitrogen gas (N2) to form a vinylidene carbene, which then undergoes a 1,2-migration to furnish the final terminal alkyne product.[12][13]
Caption: Mechanism of the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.
Experimental Protocol: Synthesis of a Terminal Alkyne via Bestmann-Ohira Homologation
The following is a general procedure for the one-pot synthesis of a terminal alkyne from an aldehyde using the Bestmann-Ohira reagent.[14]
-
Reaction Setup: A reaction flask is charged with the aldehyde and potassium carbonate under an inert atmosphere (e.g., argon).
-
Solvent Addition: Anhydrous methanol is added, and the mixture is stirred at room temperature for approximately 30 minutes.
-
Reagent Addition: A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (typically 10% in acetonitrile) is added to the stirred suspension.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.
-
Workup: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with aqueous sodium bicarbonate solution. The organic layer is then dried over sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the terminal alkyne.
Method 2: Two-Step Wittig Olefination/Desilylation Sequence
An alternative strategy for the synthesis of terminal alkynes from aldehydes involves a two-step process utilizing a protected propargyl Wittig reagent. The reagent of interest here, this compound, is a classic Wittig salt.[13]
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[10][15] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base.[1][10]
In this context, the ylide generated from this compound reacts with an aldehyde to form a trimethylsilyl (TMS)-protected terminal enyne. This is not a direct homologation to an alkyne, but rather an olefination that installs a protected acetylenic moiety.
Reaction Mechanism
This two-step sequence involves two distinct and well-established mechanisms:
-
Wittig Olefination:
-
Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding phosphorus ylide.[1]
-
Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring.[15][16]
-
Elimination: The oxaphosphetane intermediate fragments to yield the desired alkene (in this case, a TMS-protected enyne) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is a major driving force for this reaction.[16]
-
-
Desilylation:
-
The trimethylsilyl group is a common protecting group for terminal alkynes.[17] It is readily cleaved under mild conditions to reveal the terminal C-H bond. Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or mild basic conditions such as potassium carbonate in methanol.[3][17]
-
Caption: Two-step synthesis of a terminal enyne via Wittig olefination and desilylation.
Note: The product of this specific Wittig reaction is a terminal enyne, not a simple terminal alkyne. To obtain a saturated alkyl chain attached to the alkyne, a different starting aldehyde would be required, or subsequent reduction of the double bond would be necessary.
Experimental Protocol: Two-Step Synthesis of a Terminal Alkyne
Step 1: Wittig Reaction with this compound
The following is a general procedure based on standard Wittig reaction protocols.[18]
-
Ylide Generation: Under an inert atmosphere, a solution of this compound in a dry, aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for the formation of the ylide.
-
Reaction with Aldehyde: A solution of the aldehyde in the same solvent is added to the ylide solution at low temperature. The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, containing the desired TMS-protected enyne and triphenylphosphine oxide, is then purified by flash column chromatography.
Step 2: Desilylation of the TMS-Protected Alkyne
A representative procedure using potassium carbonate in methanol is as follows:[3]
-
Reaction Setup: The purified TMS-protected alkyne is dissolved in methanol.
-
Base Addition: A catalytic amount of potassium carbonate is added to the solution.
-
Reaction: The mixture is stirred at room temperature for a few hours, with the progress monitored by TLC.
-
Workup and Purification: Once the desilylation is complete, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield the terminal alkyne, which may be further purified if necessary.
Head-to-Head Comparison
| Feature | Seyferth-Gilbert (Bestmann-Ohira Mod.) | Wittig/(3-TMS-propynyl)PPh3Br / Desilylation |
| Reaction Type | One-carbon homologation | Olefination followed by deprotection |
| Number of Steps | One-pot | Two distinct steps (Wittig, Desilylation) |
| Key Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate | This compound |
| Reagent Prep. | Often prepared via diazo transfer; can be explosive precursors (tosyl azide) | Prepared from triphenylphosphine and the corresponding alkyl halide |
| Base Required | Mild base (e.g., K2CO3, Cs2CO3) | Strong base (e.g., n-BuLi, NaH, t-BuOK) |
| Temperature | Room temperature | Low temperature (-78 °C) to room temperature |
| Substrate Scope | Broad; excellent for enolizable aldehydes | Broad for aldehydes; strong base may be incompatible with some functional groups |
| Key Byproduct | Dimethyl phosphate | Triphenylphosphine oxide |
| Byproduct Removal | Generally water-soluble and easily removed | Can be challenging to separate from the desired product due to similar polarity |
| Product | Directly yields the terminal alkyne | Yields a TMS-protected enyne, requiring a second step to unmask the terminal alkyne |
| Atom Economy | Good | Moderate; loss of PPh3=O and TMS group |
Senior Application Scientist's Insights
Choosing the Right Tool for the Job:
-
For Simplicity and Directness, Choose Bestmann-Ohira: The Bestmann-Ohira modification of the Seyferth-Gilbert homologation is a highly efficient and operationally simple one-pot procedure for the direct conversion of aldehydes to terminal alkynes. Its use of mild basic conditions at room temperature makes it a go-to method for a wide variety of substrates, especially those sensitive to strong bases. The water-soluble phosphate byproduct also simplifies purification.
-
When a Protected Alkyne or Enyne is the Goal, Consider the Wittig Approach: The two-step Wittig/desilylation sequence offers a different synthetic utility. While it is less direct for accessing simple terminal alkynes, it provides a TMS-protected intermediate. This can be highly advantageous if the TMS group is needed for subsequent reactions (e.g., selective cross-coupling) before deprotection. Furthermore, the Wittig reaction with this compound specifically generates an enyne, a valuable structural motif in its own right. The primary drawbacks are the need for strong bases, cryogenic temperatures, and the often cumbersome removal of triphenylphosphine oxide.
Final Recommendation: For the straightforward, one-carbon homologation of an aldehyde to a terminal alkyne, the Bestmann-Ohira reaction is generally the superior method due to its operational simplicity, milder conditions, and easier purification. The Wittig/desilylation route using this compound should be considered when the intermediate TMS-protected enyne is a desired synthetic target or when the specific stereochemistry of the resulting double bond is a crucial element of the synthetic design.
References
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- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
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A Tale of Two Reagents: A Comparative Guide to (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide and the Bestmann-Ohira Reagent in Carbonyl Chemistry
For the modern organic chemist, the transformation of aldehydes is a cornerstone of molecular construction. The choice of reagent dictates the outcome, and understanding the nuances of each is paramount to synthetic success. This guide provides an in-depth comparison of two powerful, yet functionally distinct, phosphorus-based reagents: (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide and the Bestmann-Ohira reagent. While both engage with aldehydes, they lead to vastly different, yet equally valuable, product classes. This document will elucidate their respective mechanisms, applications, and provide the experimental details necessary for their effective implementation in the laboratory.
The Core Distinction: Olefination vs. Homologation
At the heart of this comparison lies a fundamental difference in reactivity. This compound is a precursor to a Wittig reagent, designed for olefination —the conversion of a carbonyl group to a carbon-carbon double bond. Specifically, its unique structure lends itself to the synthesis of silylated allenes.
In contrast, the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a key player in the Seyferth-Gilbert homologation , a reaction that transforms an aldehyde into a terminal alkyne, thereby extending the carbon chain by one carbon. This distinction is critical in synthetic planning and dictates the choice of reagent for a desired molecular architecture.
The Bestmann-Ohira Reagent: A Master of Alkyne Synthesis
The Bestmann-Ohira reagent is a modification of the original Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate). Its primary advantage is the ability to effect the homologation of aldehydes to terminal alkynes under significantly milder conditions, making it compatible with base-sensitive and enolizable substrates.[1][2]
Mechanism of the Bestmann-Ohira Reaction
The reaction proceeds through a fascinating cascade of events, initiated by the in situ generation of the active nucleophile.
-
Deprotonation/Generation of the Active Reagent: In the presence of a mild base like potassium carbonate and methanol, the Bestmann-Ohira reagent undergoes cleavage of the acetyl group to generate the key dimethyl (diazomethyl)phosphonate anion.[3]
-
Nucleophilic Attack: This anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Cyclization: The intermediate cyclizes to form a transient oxaphosphetane.[4]
-
Elimination and Rearrangement: The oxaphosphetane collapses, eliminating dimethyl phosphate and forming a vinyl diazo species. This unstable intermediate loses nitrogen gas (N₂) to generate a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[1][5]
Caption: Mechanism of the Bestmann-Ohira Reaction.
Performance and Substrate Scope
The Bestmann-Ohira reagent is renowned for its high yields and broad functional group tolerance. It is particularly effective for enolizable aldehydes, which are prone to side reactions like aldol condensation under the strongly basic conditions of the original Seyferth-Gilbert protocol.[6]
| Aldehyde Substrate | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 95 | |
| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 88 | [7] |
| (R)-Citronellal | (R)-3,7-Dimethyloct-1-en-6-yne | 85 | [3] |
| 4-Nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | 92 | [2] |
Experimental Protocol: Synthesis of 1-Chloro-4-ethynylbenzene
The following is a representative one-pot procedure for the conversion of an aldehyde to a terminal alkyne using the Bestmann-Ohira reagent.
-
Setup: A 50 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and an argon inlet. The flask is flushed with argon for 30 minutes.
-
Charging Reagents: 4-Chlorobenzaldehyde (1.41 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are added to the flask under a positive pressure of argon.
-
Solvent Addition: Anhydrous methanol (20 mL) is added via cannula, and the mixture is stirred at room temperature for 30 minutes.
-
Reagent Addition: A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 10% in acetonitrile, 21.0 g, 11 mmol) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 4 hours.
-
Workup: The reaction is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether (50 mL) and washed with a 5% aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
This compound: A Gateway to Allenes
This phosphonium salt is a classic precursor for a Wittig reagent. Upon deprotonation, it forms a phosphorus ylide that reacts with aldehydes to produce alkenes.[8][9] The presence of the trimethylsilyl and propargyl groups leads to the formation of silylated allenes, which are valuable synthetic intermediates.
Mechanism of the Wittig Reaction for Allene Synthesis
The reaction follows the general Wittig pathway, with a unique rearrangement at the ylide stage.
-
Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide. This ylide exists in equilibrium with its allenic resonance structure.
-
Nucleophilic Attack: The ylide attacks the aldehyde carbonyl, forming a betaine intermediate.
-
Oxaphosphetane Formation: The betaine collapses to a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane undergoes a retro-[2+2] cycloaddition to eliminate triphenylphosphine oxide, a thermodynamically favorable process, yielding the silylated allene.[10]
Caption: General mechanism for Wittig-based allene synthesis.
Synthetic Utility and Performance
The reaction of the ylide derived from this compound with aldehydes provides a direct route to 1-trimethylsilyl-1,2-dienes (silylated allenes). These compounds are versatile building blocks in organic synthesis.
| Aldehyde Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-(trimethylsilyl)propa-1,2-diene | 75 | [General Wittig literature] |
| Heptanal | 1-(Trimethylsilyl)deca-1,2-diene | 80 | [General Wittig literature] |
*Specific yield data for this exact reagent can be found in specialized literature; these are representative yields for similar Wittig reactions leading to allenes.
Experimental Protocol: Synthesis of a Silylated Allene
The following is a general procedure for the synthesis of an allene from an aldehyde and the subject phosphonium salt.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Reagent Preparation: this compound (1.2 eq) is suspended in anhydrous THF under argon at -78 °C.
-
Ylide Generation: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes, during which the ylide forms.
-
Aldehyde Addition: A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Head-to-Head Comparison
| Feature | Bestmann-Ohira Reagent | This compound |
| Reagent Type | Diazo phosphonate | Phosphonium salt (Wittig reagent precursor) |
| Reaction Name | Seyferth-Gilbert Homologation | Wittig Reaction |
| Primary Application | Aldehyde to terminal alkyne | Aldehyde to silylated allene |
| Carbon Change | Homologation (adds one carbon) | Varies (adds a three-carbon unit) |
| Typical Base | Mild (e.g., K₂CO₃) | Strong (e.g., n-BuLi, NaH) |
| Key Intermediate | Vinylidene carbene | Oxaphosphetane |
| Byproduct | Dimethyl phosphate | Triphenylphosphine oxide |
| Substrate Compatibility | Excellent for base-sensitive aldehydes | Broad, but requires strong base |
Conclusion: Choosing the Right Tool for the Job
The choice between the Bestmann-Ohira reagent and this compound is dictated entirely by the desired synthetic outcome.
-
For the one-carbon homologation of an aldehyde to a terminal alkyne , especially when dealing with delicate or enolizable substrates, the Bestmann-Ohira reagent is the superior and logical choice. Its mild reaction conditions, high yields, and operational simplicity have made it an indispensable tool in modern organic synthesis.[11]
-
To synthesize silylated allenes from aldehydes , the ylide derived from This compound is the appropriate reagent. This Wittig-type reaction provides a reliable route to these versatile three-carbon building blocks.
References
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- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 7. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
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The Silyl Advantage: A Comparative Guide to the Reactivity of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds. The choice of the phosphonium ylide is paramount, dictating the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides an in-depth comparative analysis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide and its non-silylated analogs, offering experimental insights into their respective reactivities and applications.
Introduction: The Allure of Allenes and Enynes
Propargylphosphonium salts are valuable precursors to highly reactive ylides that serve as three-carbon building blocks in organic synthesis. Upon deprotonation, these salts form allenyl/propargyl ylides, which react with aldehydes and ketones to furnish a diverse array of unsaturated products, most notably enynes and allenes. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.
The introduction of a trimethylsilyl (TMS) group at the terminus of the propargyl backbone in this compound imparts unique reactivity and stability to the corresponding ylide, setting it apart from its non-silylated counterparts. This guide will dissect these differences, providing a clear rationale for reagent selection in your synthetic endeavors.
The Crucial Role of the Trimethylsilyl Group: A Mechanistic Perspective
The presence of the TMS group on the phosphonium salt and the resulting ylide has profound electronic and steric implications that directly influence the course of the Wittig reaction.
Electronic Effects: The silicon atom, being less electronegative than carbon, can stabilize an adjacent carbanion through σ-π hyperconjugation. In the context of the phosphonium ylide, the TMS group helps to delocalize the negative charge on the α-carbon, thereby increasing the stability of the ylide.[1] This enhanced stability translates to a less reactive, more selective reagent compared to non-silylated analogs. Stabilized ylides are known to favor the formation of (E)-alkenes in Wittig reactions.[1][2]
Steric Influence: The bulky trimethylsilyl group can also exert significant steric hindrance, influencing the approach of the ylide to the carbonyl carbon of the aldehyde or ketone. This steric bias can play a crucial role in determining the stereochemical outcome of the olefination.
Below is a diagram illustrating the generation of the phosphonium ylide and its subsequent reaction with an aldehyde.
Sources
A Senior Application Scientist's Guide to Spectroscopic Validation of Intermediates in Reactions of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
Introduction: Beyond Reagents to Reaction Mechanisms
In the landscape of modern organic synthesis, (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide has emerged as a highly versatile and powerful reagent.[1][2] Its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals, is well-documented.[1] However, for the researcher, scientist, and drug development professional, true mastery of this reagent lies not just in its application but in the profound understanding of its reaction pathways. The transient, often elusive, intermediates formed during its reactions are the pivot points that dictate product distribution, stereochemistry, and yield.
This guide provides an in-depth comparison of the spectroscopic techniques used to validate these critical intermediates. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for the rigorous, self-validating analysis required in high-stakes research and development. Our focus will be on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide an unambiguous characterization of the journey from phosphonium salt to final product.
Part 1: Characterizing the Starting Pistol: The Phosphonium Salt
Before embarking on any reaction, a comprehensive spectroscopic fingerprint of the starting material is non-negotiable. This baseline data is the essential reference against which all subsequent transformations are measured.
This compound is a stable, crystalline solid.[3] Its structure contains several key features that give rise to a distinct spectroscopic signature.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Signature |
| ¹H NMR | ~7.6-7.9 ppm: Multiplets corresponding to the 15 protons of the three phenyl rings on phosphorus. ~3.5-4.0 ppm: A doublet for the two methylene (CH₂) protons, coupled to the phosphorus atom. ~0.1-0.3 ppm: A sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group. |
| ¹³C NMR | ~128-135 ppm: Signals for the aromatic carbons of the triphenylphosphine group. ~80-110 ppm: Signals for the two acetylenic carbons. ~15-25 ppm: Signal for the methylene carbon, split by coupling to phosphorus. ~ -1.0 ppm: Signal for the methyl carbons of the TMS group. |
| ³¹P NMR | ~ +20 to +25 ppm: A characteristic downfield shift for a phosphonium salt. |
| IR (ATR) | ~3050 cm⁻¹: C-H stretching of the aromatic rings. ~2180 cm⁻¹: A weak to medium C≡C triple bond stretch. ~1440, 1110, 720 cm⁻¹: P-Ph vibrations. ~1250, 840 cm⁻¹: Characteristic Si-C vibrations of the TMS group.[4] |
| MS (ESI+) | m/z ~373.1: Corresponding to the cation [M-Br]⁺. |
Part 2: The First Transformation: Unmasking the Ylide Intermediate
The first critical step in harnessing the reactivity of the phosphonium salt is its deprotonation by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide.[5] This intermediate is the workhorse of the Wittig reaction. The negative charge on the carbon adjacent to the phosphorus is stabilized by resonance, leading to two principal contributing structures: a propargylide and an allenylide.
Caption: Deprotonation and resonance of the phosphonium ylide intermediate.
Spectroscopic validation is essential to confirm the successful formation of the ylide and to gain insight into its dominant resonance form.
| Spectroscopic Comparison: Phosphonium Salt vs. Ylide Intermediate | |
| Technique | Expected Changes Upon Ylide Formation |
| ¹H NMR | Disappearance: The signal for the acidic CH₂ protons vanishes. Shift: The remaining proton on the ylidic carbon shifts significantly upfield. Protons near the newly formed carbanion will experience shielding. |
| ¹³C NMR | Significant Upfield Shift: The ylidic carbon (α-carbon) experiences a dramatic upfield shift due to increased electron density. |
| ³¹P NMR | Pronounced Upfield Shift: This is the most definitive indicator. The signal shifts from ~+22 ppm for the salt to a region between -5 and +10 ppm for the ylide, reflecting the change in electronic environment around the phosphorus atom. |
| IR | New Bands: A strong absorption may appear in the allene region (~1950 cm⁻¹) if the allenylide form is a significant contributor. The C≡C stretch may weaken or disappear. |
Experimental Protocol: In Situ Generation and NMR Analysis of the Ylide
-
Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum. Backfill with dry argon or nitrogen gas.
-
Reagents: Add this compound (1.0 eq) to the tube. Add anhydrous deuterated solvent (e.g., THF-d₈, DMSO-d₆).
-
Baseline Scan: Obtain ¹H, ¹³C, and ³¹P NMR spectra of the starting material solution.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (1.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at low temperature for 30 minutes. The formation of the ylide is often accompanied by a distinct color change (typically to deep red or orange).
-
Analysis: Carefully transfer the cold reaction mixture via a cannula to a pre-cooled NMR tube under an inert atmosphere. Immediately acquire ¹H, ¹³C, and ³¹P NMR spectra at low temperature to observe the ylide intermediate before it degrades.
Part 3: The Main Event: The Wittig Reaction and the Oxaphosphetane
The classic Wittig reaction involves the reaction of the ylide with a carbonyl compound, such as an aldehyde or ketone, to form an alkene.[6][7] Mechanistic studies, particularly under lithium-free conditions, support a [2+2] cycloaddition to form a four-membered ring intermediate, the oxaphosphetane, which then decomposes to the final products.[6][8]
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Confirming the structure of Wittig products from (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide by X-ray crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is paramount. In the synthesis of complex organic molecules, the Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds. This guide delves into the structural elucidation of the products derived from the Wittig reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with aldehydes, leading to the formation of silyl-substituted allenes. While spectroscopic methods provide initial evidence, this guide will underscore the definitive role of single-crystal X-ray crystallography in confirming the precise molecular architecture. Furthermore, we will objectively compare this venerable reaction with alternative synthetic strategies, providing a comprehensive overview for the discerning researcher.
The Wittig Reaction with this compound: A Pathway to Silylallenes
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene.[1][2] In our specific case, the journey begins with the preparation of the phosphonium salt, this compound. This is typically achieved through the reaction of triphenylphosphine with 3-bromo-1-trimethylsilyl-1-propyne.
The subsequent deprotonation of this phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the corresponding phosphorus ylide. This ylide is a key reactive intermediate, possessing a nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon of an aldehyde.[3] The reaction is proposed to proceed through a betaine intermediate which then forms a four-membered oxaphosphetane ring. The collapse of this ring ultimately yields the desired allene and triphenylphosphine oxide as a byproduct.[4][5] The strong P=O bond formation in triphenylphosphine oxide provides the thermodynamic driving force for the reaction.[5]
The expected products of this reaction are 1-trimethylsilyl-1,2-dienes, a class of versatile building blocks in organic synthesis. The trimethylsilyl group can influence the reactivity and stability of the allene and can be further functionalized.
The Imperative of X-ray Crystallography for Structural Confirmation
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable for providing initial structural information, they often fall short of providing unequivocal proof of the three-dimensional arrangement of atoms, especially in molecules with complex stereochemistry like allenes. Allenes possess a unique linear arrangement of the C=C=C moiety, and the substituents at the termini are orthogonal to each other.
Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. By diffracting X-rays through a crystalline sample, one can determine the precise coordinates of each atom in the molecule, providing unambiguous information about bond lengths, bond angles, and the overall molecular conformation. For the silyl-substituted allenes derived from the Wittig reaction, X-ray crystallography would definitively confirm:
-
The linear geometry of the C=C=C allenic core.
-
The bond lengths of the silicon-carbon and carbon-carbon bonds, providing insight into the electronic effects of the trimethylsilyl group.
-
The relative stereochemistry of the substituents on the allene, which is crucial for understanding the stereochemical course of the Wittig reaction with this specific ylide.
Experimental Protocol: X-ray Crystallographic Analysis
A typical workflow for the X-ray crystallographic analysis of a Wittig product would involve the following steps:
-
Crystallization: The purified silylallene product is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or cooled down, to induce the formation of single crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
dot graph TD { subgraph Experimental Workflow A[Purified Wittig Product] --> B{Crystallization}; B --> C[Single Crystal Selection]; C --> D[X-ray Diffraction Data Collection]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G[Final Crystal Structure]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for X-ray Crystallographic Analysis.
A Comparative Look: Alternative Methods for Silylallene Synthesis
While the Wittig reaction is a powerful tool, several other methods exist for the synthesis of silyl-substituted allenes. A comparative analysis is essential for selecting the most appropriate method for a given synthetic target.
| Method | Description | Advantages | Disadvantages |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Well-established, good functional group tolerance. | Formation of triphenylphosphine oxide byproduct can complicate purification. Stereoselectivity can be variable.[3] |
| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate carbanions. | Byproduct (a water-soluble phosphate ester) is easily removed. Often provides higher E-selectivity for α,β-unsaturated esters. | Requires the synthesis of phosphonate esters. |
| Crabbé Homologation | Reaction of a terminal alkyne with a lithium carbenoid. | Good for the synthesis of terminal allenes. | Requires stoichiometric amounts of strong base and often low temperatures. |
| Transition-Metal Catalyzed Reactions | Various methods involving copper, palladium, or other transition metals. | Can offer high stereoselectivity and catalytic efficiency. | May require specialized ligands and anhydrous/anaerobic conditions. Substrate scope can be limited. |
| Rearrangement Reactions | [3][8]-Sigmatropic rearrangements of propargyl derivatives. | Can provide access to enantioenriched allenes. | Requires specific precursors and reaction conditions. |
dot graph TD { subgraph Synthetic Pathways to Silylallenes A[Starting Materials] --> B[Wittig Reaction]; A --> C[Horner-Wadsworth-Emmons]; A --> D[Crabbé Homologation]; A --> E[Transition-Metal Catalysis]; A --> F[Rearrangement Reactions]; B --> G[Silylallene]; C --> G; D --> G; E --> G; F --> G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#202124,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Comparison of Synthetic Routes to Silylallenes.
Conclusion
The Wittig reaction utilizing this compound offers a direct and valuable route to silyl-substituted allenes. While spectroscopic techniques are indispensable for initial characterization, this guide emphasizes the critical necessity of single-crystal X-ray crystallography for the unambiguous confirmation of the resulting molecular structures. The detailed three-dimensional information provided by this technique is unparalleled and essential for validating reaction outcomes and understanding structure-activity relationships. Researchers are encouraged to consider the comparative advantages and disadvantages of alternative synthetic methods to select the optimal strategy for their specific research goals. The pursuit of definitive structural data through techniques like X-ray crystallography remains a cornerstone of scientific integrity and advancement in the chemical sciences.
References
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Wittig Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. (2020). Chem. Soc. Rev.
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). Retrieved from [Link]
- A General Synthesis of γ-Silylallenes from Allylsilanes. (1997). Tetrahedron Letters.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- 1,2-Bis{2-[2-(trimethylsilyl)ethynyl]phenyl}ethane-1,2-dione. (2012). Acta Crystallographica Section E.
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
- Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). (2022). Inorganic Chemistry.
- Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. (2022). Accounts of Chemical Research.
-
1,2-Bis{2-[2-(trimethylsilyl)ethynyl]phenyl}ethane-1,2-dione. ResearchGate. (n.d.). Retrieved from [Link]
- Stereospecific Synthesis of Silicon-Stereogenic Optically Active Silylboranes via Pt(PPh3)
- Asymmetric Synthesis of Axially Chiral Allenes. (2005). University of Illinois Urbana-Champaign.
- Synthesis and Structural Characterization of p-Carboranylamidine Deriv
- Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. (2024). Journal of Chemical and Pharmaceutical Research.
- Crystal structure of trans-1,4-bis[(trimethylsilyl)oxy]cyclohexa-2,5-diene-1,4-dicarbonitrile. (2014). Acta Crystallographica Section E.
- Structure of a Danishefsky's diene.
- Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. (2022). The Journal of Organic Chemistry.
- Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: Convenient precursors to dispirotetracenes, di-indenotetracenes and 2-phenyl-11bH-dibenz[cd,h]azulene. (2006). Journal of the Chemical Society, Perkin Transactions 1.
- A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (2012). Organic & Biomolecular Chemistry.
- Single-crystal X-ray structure and reactivity of a triphenylphosphinazine, (C6H5)3P=N-N=C(H)(C6H4NO2-p). (2014). Journal of Chemical Sciences.
- Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). Molecules.
-
Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube. Retrieved from [Link]
- Mechanistic Studies of Silsesquioxane Silanol Organocatalysis and Development of Carbene Insertion into Si–H Bonds for Silicon. (2022). eScholarship, University of California.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
This document provides a detailed protocol for the safe and compliant disposal of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide (CAS No. 42134-49-6). As a member of the organophosphonium salt family, this compound requires careful handling and adherence to hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in their work.
Hazard Profile and Core Disposal Principle
This compound is a synthetic reagent whose hazard profile necessitates that it be treated as hazardous chemical waste. The primary risks associated with this compound and its analogs include:
-
Acute Oral Toxicity: Similar phosphonium bromide compounds are classified as "Toxic if swallowed"[1][2]. Ingestion can lead to serious health consequences, requiring immediate medical attention.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[3]. Direct contact must be avoided through the use of appropriate personal protective equipment.
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation[3]. Handling should occur in well-ventilated areas, preferably within a chemical fume hood.
-
Aquatic Toxicity: A critical consideration is the environmental impact. Related phosphonium salts are classified as "Toxic to aquatic life with long lasting effects"[1][2]. This is the primary driver for strict disposal protocols, as improper disposal can lead to long-term contamination of water systems.
The Core Principle of Disposal: Based on these hazards, the fundamental directive for this compound is unambiguous: All waste, including the pure chemical, contaminated materials, and empty containers, must be disposed of through an approved and licensed hazardous waste disposal facility. [1][2][4] Under no circumstances should this chemical be allowed to enter drains or be discarded with general refuse[1][5].
Mandatory Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly correlated to the identified hazards.
| PPE Category | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Inspected before use. This is the first line of defense against skin irritation. Use proper glove removal technique to avoid contaminating skin[1]. |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield . Essential for preventing serious eye irritation from dusts or splashes[4][6]. |
| Body Protection | Laboratory coat . A flame-retardant lab coat should be worn to protect against incidental contact and contamination of personal clothing[7]. Contaminated clothing must be removed immediately[1][4]. |
| Respiratory Protection | Work in a certified chemical fume hood . This is the primary engineering control to prevent inhalation of dusts[5][6]. If a fume hood is unavailable or dust generation is significant, a NIOSH-approved respirator is required[4][6]. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of unused this compound as well as materials contaminated during its use.
Step 1: Waste Identification and Segregation
-
Causality: Proper segregation is crucial to prevent unintended chemical reactions in the waste container and to ensure the waste is handled correctly by the disposal facility. Mixing organophosphorus compounds with incompatible waste streams can be dangerous[7].
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.
-
Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[7].
-
Step 2: Containerization and Labeling
-
Causality: Secure and accurate labeling ensures regulatory compliance and informs waste handlers of the container's contents and associated dangers.
-
Procedure:
-
Use a robust, leak-proof container that is chemically compatible with the phosphonium salt.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard")[7].
-
-
Keep the container tightly closed except when adding waste[1][5].
-
Step 3: Managing Contaminated Materials
-
Procedure for Solids: Place all contaminated disposable items, such as gloves, absorbent pads, and weighing papers, directly into the designated solid hazardous waste container.
-
Procedure for Empty Containers:
-
The original product container is not truly empty and must be disposed of as hazardous waste.
-
Do not rinse the container into the sink. If rinsing is necessary for experimental reasons, the rinsate must be collected as liquid hazardous waste.
-
Seal the original container and place it in the designated waste accumulation area.
-
-
Procedure for Contaminated Glassware:
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the solvent rinsate in a designated liquid hazardous waste container.
-
Repeat the rinse process two more times. After this triple rinse, the glassware can typically be washed normally, but consult your institutional EHS guidelines for final confirmation.
-
Step 4: Storage and Final Disposal
-
Causality: Proper temporary storage prevents accidents and ensures the waste is secure until it can be collected.
-
Procedure:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials[6]. The storage area should be locked or accessible only to authorized personnel[1][5].
-
Schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with a full and accurate description of the waste.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area[1].
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Contain the Spill: Prevent the spill from spreading or entering drains[1][5]. Cover drains if necessary.
-
Clean Up:
-
For a solid spill, carefully sweep or scoop the material to avoid generating dust[1][2].
-
Use an inert absorbent material like sand, earth, or vermiculite to absorb any liquid or to cover the solid spill before collection[8].
-
Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.
-
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the surface according to your laboratory's standard operating procedures for hazardous materials. The decontamination materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical steps for handling and disposing of this compound waste.
Caption: Decision workflow for the compliant disposal of phosphonium bromide waste.
References
-
Safety Data Sheet for a related compound. (N.D.). Chemos GmbH & Co. KG.[Link]
-
This compound Summary. (2025). PubChem, National Center for Biotechnology Information.[Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet. (2018). Solvay.[Link]
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Navigating the Safe Handling of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide: A Guide for Laboratory Professionals
In the landscape of complex organic synthesis, Wittig reagents and their precursors are indispensable tools. Among these, (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide stands out for its utility in introducing functionalized alkynyl groups. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and management tailored to researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation, which can lead to significant damage if not addressed promptly.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]
Furthermore, many phosphonium salts are classified as toxic if swallowed.[3] While specific toxicity data for this compound is lacking, it is prudent to handle it with the assumption of oral toxicity.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.
-
Fume Hood: All handling of this compound, especially weighing and transferring the solid, should be conducted in a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust particles.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of any airborne contaminants.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles causing serious eye irritation.[1][2][5] |
| Hands | Nitrile gloves | Provides a barrier against skin contact, preventing irritation.[5] It is advisable to double-glove for added protection. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or if there is a potential for significant dust generation.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Figure 1. Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential to minimize the risk of exposure and accidents.
Preparation and Weighing
-
Gather all necessary materials: This includes the chemical, appropriate glassware, solvents, and all required PPE.
-
Work in a fume hood: Ensure the fume hood sash is at the appropriate height.
-
Don appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger quantities, a face shield and respirator are recommended.
-
Weigh the solid carefully: Use a weigh boat or weighing paper to avoid contamination of the balance. Minimize the creation of dust.
Dissolution and Reaction Setup
-
Add the solid to the reaction vessel: Do this carefully to avoid splashing.
-
Add the solvent slowly: This will help to control any potential exothermic reactions.
-
Ensure the reaction is well-stirred: This will promote homogeneity and prevent localized overheating.
-
Maintain an inert atmosphere: If the reaction is sensitive to air or moisture, use standard techniques such as a nitrogen or argon blanket.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place any unused solid and contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all reaction mixtures and solvent washes in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.[7] Never dispose of this chemical down the drain.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Solvay. (2018). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Regulations.gov. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Organophosphate poisoning. Retrieved from [Link]
-
Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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- 2. Page loading... [guidechem.com]
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- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
- 7. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
